4-Chloro-6-methoxyquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4-chloro-6-methoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZOKWFJQCRERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591475 | |
| Record name | 4-Chloro-6-methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179024-72-7 | |
| Record name | 4-Chloro-6-methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-chloro-6-methoxyquinoline-3-carboxylic acid: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Core
The quinoline ring system is a recurring motif in a multitude of biologically active compounds.[1] Specifically, the 4-quinolone-3-carboxylic acid framework is the backbone of numerous antibacterial agents and is increasingly explored for its potential in treating multidrug-resistant tuberculosis, as well as for its antitumor and anti-HIV activities.[2] The synthesis of derivatives such as 4-chloro-6-methoxyquinoline-3-carboxylic acid is therefore of paramount importance for the development of novel therapeutics. This guide will focus on the most prevalent and efficient synthetic route, which commences with substituted anilines and proceeds through a 4-hydroxyquinoline intermediate.
Primary Synthetic Pathway: From Aniline to the Final Product
The most established and versatile method for constructing the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction.[3][4][5][6] This multi-step process is followed by a chlorination step to yield the desired product.
The overall transformation can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinoline derivatives from anilines.[4][6] The reaction proceeds in several distinct stages:
-
Condensation: The synthesis initiates with the nucleophilic attack of an aniline, in this case, p-anisidine (4-methoxyaniline), on an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[3]
-
Thermal Cyclization: This critical step requires high temperatures (often above 250°C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[3][5] The reaction is typically carried out in a high-boiling point solvent like Dowtherm A or diphenyl ether.
-
Saponification (Hydrolysis): The resulting ethyl ester of 4-hydroxy-6-methoxyquinoline-3-carboxylic acid is then hydrolyzed, usually with an aqueous solution of sodium hydroxide, to yield the corresponding carboxylic acid.[3][4]
Mechanism of the Gould-Jacobs Reaction:
Caption: Simplified mechanism of the Gould-Jacobs reaction.
The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups, such as the methoxy group in p-anisidine, at the meta and para positions.[4]
Part A: Condensation
-
In a round-bottom flask, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure.
Part B: Thermal Cyclization
-
Add a high-boiling point solvent (e.g., Dowtherm A) to the intermediate from Part A.
-
Heat the mixture to approximately 250°C for 20-30 minutes. The product will precipitate upon cooling.
-
Filter the solid and wash with a non-polar solvent like hexane or ether to remove the high-boiling solvent.
Part C: Saponification
-
Suspend the dried 4-hydroxy-6-methoxyquinoline-3-carboxylic acid ethyl ester in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxy-6-methoxyquinoline-3-carboxylic acid.[3]
-
Filter the solid, wash with water, and dry under vacuum.
| Step | Key Reagents | Typical Conditions | Expected Yield |
| Condensation | p-Anisidine, DEEM | 100-130°C, 1-2 h | Quantitative |
| Cyclization | Anilidomethylenemalonate | ~250°C, 20-30 min | 70-85% |
| Saponification | NaOH (aq) | Reflux, 1-2 h | >90% |
Note: Microwave-assisted protocols have been developed for the Gould-Jacobs reaction, significantly reducing reaction times and in some cases improving yields.[3]
The final step in the synthesis is the conversion of the 4-hydroxyl group to a chlorine atom. This is a crucial transformation as the 4-chloroquinoline moiety is a versatile handle for further functionalization, particularly in nucleophilic aromatic substitution reactions.[7]
The most common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[8][9][10]
Mechanism of Chlorination with POCl₃: The mechanism is believed to be analogous to a Vilsmeier-Haack reaction. The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline product.[9]
-
To a stirred suspension of 4-hydroxy-6-methoxyquinoline-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., toluene or excess POCl₃), slowly add phosphorus oxychloride (3-5 eq).[11]
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (typically 90-120°C) for 2-4 hours. Monitor the reaction progress by TLC.[9]
-
After completion, cool the reaction mixture and carefully pour it into ice water to quench the excess POCl₃.
-
Neutralize the solution with a base, such as aqueous sodium bicarbonate or potassium carbonate, until the product precipitates.[11][12]
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
| Parameter | Condition |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) |
| Solvent | Toluene or excess POCl₃ |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Temperature | 90-120°C |
| Reaction Time | 2-4 hours |
Critical Considerations for Chlorination:
-
Anhydrous Conditions: It is imperative to use freshly distilled phosphorus oxychloride and ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of POCl₃ and the product.[9]
-
Workup: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group, especially in the presence of water at non-neutral pH. Careful control of the workup conditions is essential to maximize yield.[9]
Alternative Synthetic Approaches
While the Gould-Jacobs reaction is the most common route, other named reactions can be employed for the synthesis of the quinoline core, including the Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses.[5][13] However, for the specific substitution pattern of this compound, the Gould-Jacobs approach generally offers the most direct and efficient pathway.
Conclusion
The synthesis of this compound is a well-established process that hinges on the robust Gould-Jacobs reaction for the formation of the core quinoline structure, followed by a reliable chlorination step. A thorough understanding of the underlying mechanisms and careful control of reaction conditions, particularly during the chlorination and workup stages, are crucial for achieving high yields and purity. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.
References
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
-
Gould-Jacobs Reaction. [Link]
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]
-
Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline1 | Journal of the American Chemical Society - ACS Publications. [Link]
- US3567732A - Process for the preparation of chlorinated quinolines - Google P
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. [Link]
-
Synthesis of 4-Hydroxyquinolines. IV. A Modified Preparation through bis-(m-Chlorophenyl)-formamidine1 | Journal of the American Chemical Society. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. [Link]
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. [Link]
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC - NIH. [Link]
-
The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. [Link]
-
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. [Link]
- US2558211A - Preparation of 4-hydroxyquinoline compounds - Google P
- EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google P
-
lepidine - Organic Syntheses Procedure. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. mdpi.com [mdpi.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 13. iipseries.org [iipseries.org]
An In-depth Technical Guide to 4-Chloro-6-methoxyquinoline-3-carboxylic acid (CAS: 179024-72-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-methoxyquinoline-3-carboxylic acid (CAS: 179024-72-7), a member of the quinoline carboxylic acid class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established principles of medicinal chemistry to offer a robust profile for research and development purposes. This guide covers the compound's chemical identity, predicted physicochemical properties, potential synthetic routes, proposed analytical methodologies, and a discussion of its relevance within the broader context of drug discovery, supported by data on the biological activities of structurally similar quinoline derivatives. Safety and handling precautions based on analogous compounds are also detailed.
Chemical Identity and Structure
This compound belongs to a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous approved drugs and clinical candidates.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 179024-72-7 |
| Molecular Formula | C₁₁H₈ClNO₃ |
| Molecular Weight | 237.64 g/mol |
| IUPAC Name | This compound |
Physicochemical Properties
Table 2: Predicted and Estimated Physicochemical Properties
| Property | Predicted/Estimated Value | Notes and Source |
| Boiling Point | 389.2 ± 37.0 °C | Predicted value. |
| Melting Point | >250 °C (decomposes) | Estimated based on related quinoline carboxylic acids which often have high melting points. For example, 4-hydroxyquinoline-3-carboxylic acid has a melting point of 268-273 °C[1]. |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and DMF. | General solubility characteristic for this class of compounds. For quantitative analysis, solubility testing in relevant solvents is recommended. |
| pKa | Carboxylic Acid: ~4-5, Quinoline Nitrogen: ~2-3 | Estimated based on the electronic effects of the substituents. The chloro group is electron-withdrawing, which would slightly decrease the pKa of the carboxylic acid and the quinoline nitrogen compared to unsubstituted analogs. |
| LogP | ~2.5 - 3.5 | Estimated. The presence of the chloro and methoxy groups increases lipophilicity compared to the parent quinoline carboxylic acid. A LogP in this range suggests moderate cell permeability. |
Synthesis and Purification
The synthesis of this compound can be approached through established methods for quinoline ring formation. A plausible synthetic route is outlined below, based on common reactions in quinoline chemistry.
Proposed Synthetic Pathway
A common method for constructing the quinoline core is the Gould-Jacobs reaction.
Sources
The Multifaceted Biological Activities of Quinoline-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
The quinoline ring system, particularly when functionalized with a carboxylic acid at the 3-position, represents a privileged scaffold in medicinal chemistry. This core structure is the foundation for a diverse array of synthetic compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant pharmacological properties of quinoline-3-carboxylic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a comprehensive understanding of this important class of molecules.
Antibacterial Activity: Targeting Bacterial DNA Replication
Quinoline-3-carboxylic acids are perhaps most renowned for their potent antibacterial properties, forming the chemical backbone of the quinolone and fluoroquinolone antibiotics. These agents have been instrumental in the fight against bacterial infections for decades.
Mechanism of Action: Inhibition of Bacterial Topoisomerases
The primary antibacterial mechanism of quinoline-3-carboxylic acid derivatives is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[1]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of replication and the relaxation of positive supercoils that arise ahead of the replication fork.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.
Quinolone derivatives bind to the complex formed between these enzymes and bacterial DNA. This binding stabilizes the transient double-stranded DNA breaks created by the enzymes, leading to a stalled replication fork, the accumulation of toxic DNA damage, and ultimately, bacterial cell death.[1] The carboxylic acid group at the C-3 position is a critical pharmacophore for this activity, as it is involved in the key interactions within the enzyme-DNA complex.[1]
Figure 1: Mechanism of antibacterial action of quinoline-3-carboxylic acid derivatives.
Structure-Activity Relationships (SAR) for Antibacterial Activity
The antibacterial potency and spectrum of quinoline-3-carboxylic acid derivatives are significantly influenced by the substituents at various positions of the quinoline ring.
| Position | Substituent Effect on Antibacterial Activity |
| C-3 | The carboxylic acid group is essential for activity, participating in binding to the enzyme-DNA complex.[1] Esterification or amidation of this group generally leads to a loss of activity. |
| C-4 | The keto group at C-4 is also crucial for antibacterial activity. |
| N-1 | Small alkyl groups, such as cyclopropyl, are often optimal for potent activity against a broad spectrum of bacteria. |
| C-6 | A fluorine atom at this position, a hallmark of the fluoroquinolones, significantly enhances antibacterial activity and cell penetration. |
| C-7 | Substituents at this position, often a piperazine or a similar heterocyclic ring, play a major role in determining the antibacterial spectrum and potency against specific pathogens. |
| C-8 | A halogen or a methoxy group at this position can modulate the pharmacokinetic and pharmacodynamic properties of the compound. |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining the MIC of novel compounds.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Test compound (quinoline-3-carboxylic acid derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Incubator (37°C)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-inhibitory to the bacteria (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.
-
Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Anticancer Activity: A Multi-pronged Approach
Quinoline-3-carboxylic acid derivatives have emerged as promising scaffolds for the development of novel anticancer agents, exhibiting antiproliferative activity against a range of cancer cell lines.[2][3] Their mechanisms of action are diverse and often target key cellular processes involved in cancer cell growth and survival.
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A significant anticancer mechanism for some quinoline-carboxylic acid derivatives is the inhibition of human dihydroorotate dehydrogenase (DHODH).[4][5] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high rate of proliferation, are particularly dependent on this pathway for a continuous supply of pyrimidine nucleotides.
By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to an arrest of the cell cycle and the induction of apoptosis in rapidly dividing cancer cells.[1] The carboxylic acid group at the C-4 position of the quinoline ring has been identified as a critical feature for the inhibition of DHODH.[4]
Other Anticancer Mechanisms
Beyond DHODH inhibition, quinoline-3-carboxylic acid derivatives have been reported to exert their anticancer effects through various other mechanisms, including:
-
Inhibition of Protein Kinases: Certain derivatives have shown inhibitory activity against protein kinases, such as CK2, which are often dysregulated in cancer and play crucial roles in cell signaling pathways controlling cell growth, proliferation, and survival.[6]
-
Induction of Apoptosis: Some compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.
-
Anti-inflammatory Activity: Chronic inflammation is a known driver of cancer development. Some quinoline-3-carboxylic acid derivatives possess anti-inflammatory properties, which may contribute to their overall anticancer effects.[3]
Structure-Activity Relationships (SAR) for Anticancer Activity
The SAR for the anticancer activity of quinoline-3-carboxylic acid derivatives is highly dependent on the specific molecular target.
| Position | Substituent Effect on Anticancer Activity (DHODH Inhibition) |
| C-2 | Bulky, hydrophobic substituents are generally required for potent DHODH inhibition.[4] |
| C-3 | While not directly involved in DHODH inhibition for C-4 carboxylic acids, modifications here can influence solubility and other pharmacokinetic properties. |
| C-4 | A carboxylic acid at this position is a strict requirement for DHODH inhibitory activity.[4] |
| Benzo Ring | Substitutions on the benzo portion of the quinoline ring can significantly impact potency and selectivity.[4] |
For other anticancer mechanisms, the SAR can vary significantly. For instance, in the case of protein kinase inhibitors, the nature and position of substituents will be dictated by the specific topology of the kinase's ATP-binding pocket.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, K562)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (quinoline-3-carboxylic acid derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in a complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Figure 3: Workflow for the in vitro cytotoxicity MTT assay.
Other Notable Biological Activities
The versatility of the quinoline-3-carboxylic acid scaffold extends to other therapeutic areas, including:
-
Antimalarial Activity: Certain quinolone-3-carboxylic acid derivatives have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria.[7] The 3-carboxylic acid moiety has been explored in these derivatives to potentially avoid interactions with bacterial topoisomerases while retaining antimalarial efficacy.[7]
-
Antiviral Activity: The quinoline nucleus is present in several compounds with antiviral properties. Research into quinoline-3-carboxylic acid derivatives for antiviral applications is an active area of investigation.
-
Anti-inflammatory Activity: As mentioned earlier, some derivatives have shown potent anti-inflammatory effects, suggesting their potential use in treating inflammatory disorders.[3]
-
P2X7R Antagonism: Some quinoline carboxamide derivatives have been identified as potent antagonists of the P2X7 receptor, which is implicated in various pathological conditions, including cancer and inflammation.[8]
Conclusion
Quinoline-3-carboxylic acid and its derivatives represent a highly valuable and versatile scaffold in drug discovery. Their well-established antibacterial activity, coupled with their emerging potential as anticancer, antimalarial, and anti-inflammatory agents, underscores the continued importance of this chemical class in medicinal chemistry. A thorough understanding of their mechanisms of action, structure-activity relationships, and the appropriate experimental methodologies for their evaluation is crucial for the successful development of new and effective therapeutic agents based on this privileged core structure. The information and protocols provided in this guide serve as a comprehensive resource for researchers dedicated to advancing the therapeutic potential of quinoline-3-carboxylic acid derivatives.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
- BenchChem. (2025).
- Ma, C., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(10), 804-808.
- Chen, J., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega.
- Sumburen, D., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
- Singh, P., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2216-2228.
- Al-Warhi, T., et al. (2024).
- Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
- Marella, A., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654.
- Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. BEST: International Journal of Management, Information Technology and Engineering (BEST: IJMITE), 8(6), 1-10.
- Ali, L., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(16), 4991.
- Showalter, H. D., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4553-4574.
- Omae, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
4-chloro-6-methoxyquinoline-3-carboxylic acid mechanism of action in cancer cells
An In-depth Technical Guide to Elucidating the Anticancer Mechanism of 4-chloro-6-methoxyquinoline-3-carboxylic acid
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational anticancer agents. Its derivatives have been shown to exert their effects through a multitude of mechanisms, including kinase inhibition, DNA damage, and disruption of the cell cycle. This technical guide focuses on a specific, yet under-investigated derivative, this compound. While direct studies on this compound are not extensively published, its structural features suggest a strong potential for anticancer activity. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate its mechanism of action in cancer cells. We will proceed from broad, cell-based assays to more specific molecular target identification and validation, outlining the causality behind each experimental choice and providing detailed, self-validating protocols.
Introduction: The Quinoline Scaffold and the Therapeutic Potential of this compound
Quinoline and its derivatives are heterocyclic aromatic compounds that have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and notably, anticancer properties.[1] Several quinoline-based drugs are currently in clinical use for cancer therapy, and many more are in various stages of clinical trials.[2] The anticancer efficacy of these compounds stems from their ability to interact with a diverse range of molecular targets within cancer cells.
The mechanisms of action for quinoline derivatives are varied and include:
-
Topoisomerase Inhibition: Many quinoline analogs function as DNA intercalating agents, interfering with the replication process by inhibiting topoisomerase enzymes.[3][4]
-
Kinase Inhibition: A significant number of quinoline derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include Pim-1 kinase, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR signaling pathway.[1][2][4]
-
Induction of Apoptosis and Cell Cycle Arrest: By targeting key regulatory proteins, quinoline compounds can halt the cell cycle at different phases and trigger programmed cell death (apoptosis).[3][5]
-
Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, which are essential for cell division.[2][4]
The subject of this guide, this compound, possesses key structural motifs—a quinoline core, a chloro substituent at position 4, a methoxy group at position 6, and a carboxylic acid at position 3—that suggest potential interactions with multiple biological targets. The 4-chloro position is often a reactive site for nucleophilic substitution, allowing for covalent modification of target proteins, while the carboxylic acid group can form key hydrogen bonds within enzyme active sites.[6] Based on the activities of structurally related compounds, we hypothesize that this compound may exert its anticancer effects through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or by acting as a multi-angiokinase inhibitor.[7][8][9]
This guide will provide a systematic approach to test these hypotheses, starting with broad phenotypic assays and progressively narrowing down to specific molecular target identification and validation.
Phase 1: Initial Assessment of Anticancer Activity and Cellular Effects
The first step in characterizing a novel compound is to determine its general cytotoxic and antiproliferative effects on a panel of cancer cell lines. This phase will also provide initial insights into the primary cellular processes affected by the compound.
Cell Viability and Proliferation Assays
The primary objective is to determine the concentration-dependent effect of this compound on cancer cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad initially (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Expected Outcome and Interpretation:
A dose-dependent decrease in cell viability will indicate that the compound has cytotoxic or cytostatic effects. The IC50 values across different cell lines will provide information on the compound's potency and potential selectivity.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| PC-3 | Prostate Cancer | 3.5 |
| HEK293 | Non-cancerous | > 50 |
A higher IC50 value in non-cancerous cell lines like HEK293 would suggest some level of cancer cell selectivity.[6]
Apoptosis and Cell Cycle Analysis
To determine if the observed decrease in cell viability is due to programmed cell death or cell cycle arrest, flow cytometry-based assays are essential.
Experimental Protocol: Annexin V/Propidium Iodide Staining for Apoptosis
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cells as described above.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Logical Flow for Initial Cellular Assays
Caption: Workflow for initial assessment of cellular effects.
Phase 2: Mechanistic Pathway Elucidation
Based on the initial findings and the known targets of quinoline derivatives, this phase focuses on identifying the specific signaling pathways modulated by this compound.
Kinase Inhibition Profiling
Given that many quinoline derivatives are kinase inhibitors, a broad kinase screen is a logical next step.[1][4] However, a more targeted approach based on the PI3K/Akt/mTOR pathway is also warranted, as this pathway is a known target for similar compounds.[7][9]
Experimental Protocol: Western Blot Analysis of Key Signaling Proteins
-
Cell Lysis: Treat cancer cells with the compound at various concentrations and time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, p-4EBP1, 4EBP1).
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Interpretation of Potential Results:
A decrease in the phosphorylation levels of Akt, mTOR, S6K, and 4EBP1 would strongly suggest that this compound inhibits the PI3K/Akt/mTOR pathway.
Hypothesized PI3K/Akt/mTOR Inhibition Pathway
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
DNA Damage and Topoisomerase Activity
To investigate if the compound interacts with DNA or inhibits topoisomerases, a comet assay and a topoisomerase activity assay can be performed.
Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)
-
Cell Treatment and Embedding: Treat cells with the compound, then embed them in agarose on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and soluble cell components, leaving behind the nucleoid.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Phase 3: Specific Target Identification and Validation
If the previous phases suggest a specific mechanism, such as kinase inhibition, the final phase is to identify the direct molecular target(s).
Chemical Proteomics for Target Identification
Chemical proteomics approaches can identify the direct binding partners of a small molecule within the complex cellular environment.
Experimental Workflow: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a tag (e.g., biotin).
-
Cell Lysate Incubation: Incubate the tagged compound with cell lysates.
-
Affinity Purification: Use streptavidin beads to pull down the biotin-tagged compound along with its bound proteins.
-
Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the tagged compound compared to controls.
Logical Flow for Target Identification
Caption: Workflow for chemical proteomics-based target identification.
Target Validation
Once potential targets are identified, it is crucial to validate that they are indeed responsible for the observed cellular effects.
Experimental Protocol: siRNA-mediated Gene Knockdown
-
siRNA Transfection: Transfect cancer cells with siRNAs targeting the identified protein(s).
-
Compound Treatment: Treat the knockdown cells with this compound.
-
Phenotypic Analysis: Assess cell viability or other relevant phenotypes. If knockdown of the target protein mimics the effect of the compound or sensitizes the cells to the compound, it validates the target.
Experimental Protocol: In Vitro Kinase Assay
If a specific kinase is identified, its inhibition by the compound can be confirmed using a direct in vitro kinase assay with the purified enzyme.
Conclusion
The investigation into the mechanism of action of this compound in cancer cells requires a multi-faceted and systematic approach. This guide provides a logical and experimentally robust framework to move from broad cellular observations to the identification and validation of specific molecular targets. Based on the extensive literature on quinoline derivatives, it is plausible that this compound will exhibit potent anticancer activity through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR cascade. The successful execution of the described protocols will provide a comprehensive understanding of its therapeutic potential and pave the way for further preclinical and clinical development.
References
-
Vaidya, A. & Chawla, R. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]
-
Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30436-30459. [Link]
-
Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
-
Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]
-
Zhang, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]
-
Singh, R., et al. (2015). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 6(10), 1042-1046. [Link]
-
S. Mondal, et al. (2021). Target identification of anticancer natural products using a chemical proteomics approach. RSC Chemical Biology, 2(4), 1033-1051. [Link]
-
Wang, X., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475. [Link]
-
Zhang, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
-
Chen, Y.-L., et al. (2012). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules, 17(11), 13459-13470. [Link]
-
Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
Sources
- 1. ijmphs.com [ijmphs.com]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of 4-chloro-6-methoxyquinoline-3-carboxylic acid
Introduction
4-chloro-6-methoxyquinoline-3-carboxylic acid is a substituted quinoline derivative. The quinoline scaffold is a significant pharmacophore in drug discovery, exhibiting a broad range of biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity in pharmaceutical development. Spectroscopic analysis provides a non-destructive and highly informative approach to confirm the molecular structure and purity of this compound. This guide offers an in-depth technical overview of the multifaceted spectroscopic characterization of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive analysis of this target molecule.
Molecular Structure and Functional Groups
A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. This compound (C₁₁H₈ClNO₃, Molecular Weight: 237.64 g/mol ) possesses several key functional groups that will give rise to characteristic spectroscopic signals:
-
Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.
-
Carboxylic Acid (-COOH): A proton-donating group that exhibits distinct IR and NMR signals.
-
Methoxy Group (-OCH₃): An electron-donating group with characteristic proton and carbon signals in NMR.
-
Chloro Group (-Cl): An electron-withdrawing substituent on the quinoline ring.
Caption: Workflow for the NMR spectroscopic analysis of an organic compound.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Select a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice for carboxylic acids as it can solubilize polar compounds and the acidic proton is often observable. [1] * Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry vial.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any insoluble impurities. [1]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.
-
If necessary, perform 2D NMR experiments like COSY, HSQC, and HMBC for unambiguous signal assignment.
-
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
The chemical shifts (δ) are influenced by the electronic environment of the protons. The quinoline ring protons will appear in the aromatic region, with their specific shifts determined by the effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.9 | Singlet (s) | - | Adjacent to the nitrogen atom and deshielded by the carboxylic acid group. |
| H-5 | ~8.1 | Doublet (d) | ~9.0 | Part of the benzene ring, ortho to the ring fusion. |
| H-7 | ~7.8 | Doublet of doublets (dd) | ~9.0, ~2.5 | Coupled to H-5 and H-8. |
| H-8 | ~7.5 | Doublet (d) | ~2.5 | Ortho to the electron-donating methoxy group, showing a characteristic small coupling. |
| -OCH₃ | ~4.0 | Singlet (s) | - | Protons of the methoxy group. |
| -COOH | >13.0 | Broad Singlet (br s) | - | Acidic proton, chemical shift can be concentration-dependent. [1] |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | ~168 | Carbonyl carbon of the carboxylic acid. |
| Quaternary Carbons (C-3, C-4, C-4a, C-6, C-8a) | ~120 - 160 | Their exact shifts are influenced by the attached substituents. C-6 will be shifted downfield due to the attached oxygen. |
| Aromatic CH Carbons (C-2, C-5, C-7, C-8) | ~105 - 150 | C-2 will be significantly deshielded by the adjacent nitrogen. C-8 will be shielded by the methoxy group. |
| -OCH₃ | ~56 | Carbon of the methoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Experimental Protocol: FTIR Analysis (Solid Sample)
For solid samples, the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method are commonly used. [2]The thin solid film method is also a viable and simple alternative. [3][4]
Caption: Workflow for FTIR analysis of a solid sample.
Detailed Steps (KBr Pellet Method):
-
Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the sample with about 100-200 mg of dry, spectroscopic grade KBr. [2]2. Pellet Formation: Transfer the ground mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |
| ~3050 | C-H stretch | Aromatic | C-H stretching of the quinoline ring. |
| ~2950, ~2850 | C-H stretch | Methoxy | Asymmetric and symmetric stretching of the methyl group. |
| ~1710 | C=O stretch | Carboxylic Acid | Strong absorption characteristic of a carbonyl group in a carboxylic acid. |
| ~1600, ~1480 | C=C stretch | Aromatic | Skeletal vibrations of the quinoline ring. |
| ~1250 | C-O stretch | Aryl ether & Carboxylic Acid | Stretching vibrations of the C-O bonds. |
| ~830 | C-Cl stretch | Aryl chloride | C-Cl stretching vibration. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural insights. Both soft ionization techniques like Electrospray Ionization (ESI) and hard ionization techniques like Electron Impact (EI) can be employed. [5][6][7]
Experimental Protocol: Mass Spectrometry
Caption: General workflow for Mass Spectrometry analysis.
Detailed Steps (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Detection: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum Data
-
Molecular Ion Peak (M⁺˙ or [M+H]⁺): The molecular weight of this compound is 237.64. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with a ratio of approximately 3:1 for the M and M+2 peaks (corresponding to ³⁵Cl and ³⁷Cl isotopes).
-
In ESI positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 238.
-
In ESI negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 236.
-
-
Key Fragmentation Pathways:
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment ion by the loss of 44 Da. [8] * Loss of •OCH₃: Cleavage of the methoxy group can result in the loss of a methoxy radical (31 Da).
-
Loss of HCl: Elimination of HCl (36.5 Da) is also a possible fragmentation pathway.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the quinoline ring. [9][10][11]
Experimental Protocol: UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis.
Detailed Steps:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
From the stock solution, prepare a dilute solution with a concentration that results in a maximum absorbance between 0.2 and 1.0 for accurate measurements according to the Beer-Lambert Law. [12]2. Instrument Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution, then fill it and place it in the sample compartment.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
Predicted UV-Vis Absorption Data
The quinoline ring system is expected to exhibit multiple absorption bands in the UV region corresponding to π → π* electronic transitions. The exact positions and intensities of these bands will be influenced by the substituents. Generally, quinoline derivatives show two or three main absorption bands. For this compound, the following absorptions can be anticipated:
-
λ_max ~230-250 nm: Corresponding to a π → π* transition of the benzenoid system.
-
λ_max ~320-350 nm: A longer wavelength absorption band due to the extended conjugation of the quinoline system, which may be red-shifted (bathochromic shift) due to the presence of the auxochromic methoxy group. [13]
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, MS, and UV-Vis techniques, provides a robust and definitive characterization of its molecular structure. Each technique offers complementary information, and together they form a self-validating system for structural elucidation and purity assessment. The predicted spectral data and outlined protocols in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis, analysis, and development of quinoline-based compounds.
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.
- ASTM International. (1960). A Technique for Preparing Solid Organic Samples for Infrared Analysis.
- Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Sciences, 135(3), 1-2.
-
Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Retrieved from [Link]
- Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11.
-
ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Jim Clark. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
- Weng, G., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry, 34(10), 2269–2278.
-
UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. eu-opensci.org [eu-opensci.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
From Fever Bark to Targeted Therapeutics: A Technical Guide to the Discovery and Historical Synthesis of Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Quinoline Core
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its journey, from the bitter bark of the South American Cinchona tree to the core of modern targeted therapies, is a testament to centuries of scientific inquiry. This in-depth technical guide provides a comprehensive exploration of the discovery and historical synthesis of quinoline carboxylic acids, a class of compounds that continues to yield profound therapeutic potential. We will delve into the foundational discoveries rooted in natural products, dissect the classical synthetic methodologies that unlocked the potential of this scaffold, and provide field-proven insights into the causality behind experimental choices. This guide is designed for the practicing scientist, offering not just a historical narrative, but a practical understanding of the chemistry that has shaped a vital area of drug discovery.
Part 1: The Natural Genesis - Cinchona Alkaloids and the Dawn of Quinoline Chemistry
The story of quinoline is inextricably linked to the fight against malaria. For centuries, the indigenous peoples of Peru used the bark of the Cinchona tree to treat fevers.[1] Jesuit missionaries introduced this "fever tree" bark to Europe in the 17th century, where it became a crucial, albeit crude, remedy for malaria.[2] The empirical use of cinchona bark spurred a desire to isolate its active principles, a pivotal moment in the transition from herbalism to modern pharmacology.
In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the primary alkaloid responsible for the bark's antimalarial properties: quinine.[3][4] This landmark achievement not only provided a purified, quantifiable therapeutic agent but also a complex molecular puzzle that would intrigue chemists for generations. The quinine molecule, with its fused quinoline and quinuclidine rings, became a prime target for structural elucidation and, eventually, total synthesis. The uncertainties of a supply chain dependent on the cultivation and harvesting of Cinchona trees further fueled the drive to develop synthetic alternatives.[5] This economic and logistical imperative was a major catalyst for the development of synthetic organic chemistry in the 19th century.
Part 2: The Classical Era - Forging the Quinoline Ring in the Laboratory
The late 19th century witnessed a flurry of innovation in synthetic organic chemistry, with the construction of the quinoline ring system becoming a central theme. These classical "named reactions," while often requiring harsh conditions, laid the fundamental groundwork for the synthesis of a vast array of quinoline derivatives, including the medicinally crucial carboxylic acid variants.
The Skraup Synthesis (1880): A Fiery Beginning
The Skraup synthesis is one of the oldest and most direct methods for the preparation of the parent quinoline ring.[6] It involves the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[7]
Causality Behind Experimental Choices:
-
Glycerol and Sulfuric Acid: The choice of concentrated sulfuric acid is twofold. Firstly, it acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, in situ. Secondly, the strongly acidic medium facilitates the subsequent cyclization step.
-
The Oxidizing Agent: The initial reaction produces a 1,2-dihydroquinoline intermediate, which must be oxidized to the aromatic quinoline. Nitrobenzene is a common choice as it can also serve as a solvent at the high reaction temperatures.[8] However, arsenic acid is often preferred as it leads to a less violent reaction.[6]
-
Reaction Moderators: The Skraup reaction is notoriously exothermic and can proceed with dangerous vigor.[7] To control the reaction rate, moderators such as ferrous sulfate are often added.[6] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation process over a longer period.[8]
Experimental Protocol: Skraup Synthesis of Quinoline
-
Apparatus: A large-volume, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagents:
-
Aniline (1.0 mol)
-
Nitrobenzene (0.25 mol)
-
Glycerol (3.0 mol)
-
Concentrated Sulfuric Acid (2.0 mol)
-
Ferrous sulfate heptahydrate (as a moderator)
-
-
Procedure:
-
To the flask, add the aniline, nitrobenzene, and glycerol.
-
Begin vigorous stirring and cautiously add the concentrated sulfuric acid in small portions through the dropping funnel. The mixture will become hot.
-
After the addition of sulfuric acid is complete, add the ferrous sulfate.
-
Heat the mixture to initiate the reaction. Once the reaction begins (indicated by a rapid increase in temperature and refluxing), remove the external heating. The reaction is self-sustaining.
-
After the initial vigorous reaction subsides, heat the mixture at reflux for 3-4 hours to ensure completion.
-
Cool the mixture and dilute with water.
-
Make the solution strongly alkaline with sodium hydroxide solution to liberate the quinoline from its salt.
-
Perform steam distillation to isolate the crude quinoline.
-
Purify the quinoline by fractional distillation.
-
Diagram: Skraup Synthesis Workflow
Caption: A general workflow for the Skraup synthesis of quinoline.
The Doebner-von Miller Reaction (1881): A Versatile Modification
A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of substituted quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[9] This method offers greater versatility in the substitution pattern of the resulting quinoline ring.[10]
Causality Behind Experimental Choices:
-
α,β-Unsaturated Carbonyls: The use of pre-formed α,β-unsaturated carbonyl compounds, as opposed to generating acrolein in situ, allows for the introduction of substituents on the pyridine ring of the quinoline product.
-
Acid Catalysis: Both Brønsted acids (like HCl or H₂SO₄) and Lewis acids (like SnCl₄ or Sc(OTf)₃) can be used to catalyze the reaction.[11] The acid promotes the initial Michael addition of the aniline to the unsaturated carbonyl and facilitates the subsequent cyclization and dehydration steps. The choice of acid can influence reaction rates and yields.
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagents:
-
Aniline (1.0 mol)
-
Crotonaldehyde (1.2 mol)
-
Concentrated Hydrochloric Acid (2.0 mol)
-
-
Procedure:
-
Combine the aniline and concentrated hydrochloric acid in the flask and cool in an ice bath.
-
Slowly add the crotonaldehyde to the stirred mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 6-8 hours.
-
Cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Diagram: Doebner-von Miller Reaction Mechanism
Caption: The mechanistic pathway of the Doebner-von Miller reaction.
The Friedländer Synthesis (1882): A Convergent Approach
The Friedländer synthesis is a highly convergent method for producing substituted quinolines, involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group.[12] The reaction can be catalyzed by either acid or base.[13]
Causality Behind Experimental Choices:
-
Convergent Strategy: This method is powerful because it brings together two pre-functionalized fragments, allowing for a high degree of control over the substitution pattern of the final quinoline product.
-
Catalyst Choice: The choice between acid and base catalysis depends on the specific substrates.[14] Base catalysis (e.g., NaOH, KOH) promotes the initial aldol-type condensation, while acid catalysis (e.g., H₂SO₄, p-TsOH) can facilitate both the condensation and the subsequent cyclization/dehydration.[15]
Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline
-
Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.
-
Reagents:
-
2-Aminobenzaldehyde (1.0 eq)
-
Acetophenone (1.1 eq)
-
Potassium hydroxide (catalytic amount)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve the 2-aminobenzaldehyde and acetophenone in ethanol in the flask.
-
Add a catalytic amount of potassium hydroxide.
-
Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Syntheses Yielding Quinoline Carboxylic Acids: Pfitzinger and Doebner Reactions
While the previously mentioned methods are general for quinoline synthesis, the Pfitzinger and Doebner reactions are particularly important as they directly yield quinoline carboxylic acids, key intermediates in the development of many pharmaceuticals.
The Pfitzinger Reaction (1886): This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to produce a quinoline-4-carboxylic acid.[16]
Causality Behind Experimental Choices:
-
Isatin as a Precursor: Isatin serves as a convenient and stable precursor to the required 2-aminophenylglyoxylic acid.
-
Strong Base: A strong base, such as potassium hydroxide, is essential for the initial step of the reaction: the hydrolytic cleavage of the amide bond in isatin to open the five-membered ring and form the keto-acid intermediate.[16]
The Doebner Reaction (1887): Not to be confused with the Doebner-von Miller reaction, this is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[17]
Causality Behind Experimental Choices:
-
Pyruvic Acid: Pyruvic acid serves as the three-carbon component that ultimately forms positions 2, 3, and 4 of the quinoline ring, with its carboxyl group remaining at the 4-position.
-
One-Pot Synthesis: The convergence of three readily available components in a single pot makes this an efficient, though sometimes low-yielding, method for accessing quinoline-4-carboxylic acids.[17]
Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic acid
-
Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.
-
Reagents:
-
Isatin (1.0 eq)
-
Acetophenone (1.1 eq)
-
Potassium hydroxide (3.0 eq)
-
Ethanol/Water (solvent mixture)
-
-
Procedure:
-
Dissolve potassium hydroxide in a mixture of ethanol and water in the flask.
-
Add the isatin and acetophenone to the basic solution.
-
Heat the mixture at reflux for 12-24 hours.[18]
-
Cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and extract with diethyl ether to remove any unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol.
-
The Combes and Gould-Jacobs Reactions: Building Substituted Quinolines
The Combes Quinoline Synthesis (1888): This acid-catalyzed reaction condenses an aniline with a β-diketone to form 2,4-disubstituted quinolines.[19]
Causality Behind Experimental Choices:
-
β-Diketones: The use of a β-diketone allows for the straightforward introduction of two substituents at the 2- and 4-positions of the quinoline ring.
-
Acid Catalyst: A strong acid, typically concentrated sulfuric acid, is required to catalyze the cyclization and dehydration of the intermediate enamine.[20]
The Gould-Jacobs Reaction (1939): This reaction is a multi-step process for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), often with a carboxylic acid ester at the 3-position. It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[21][22]
Causality Behind Experimental Choices:
-
Thermal Cyclization: The key step is a 6-electron electrocyclization that requires significant thermal energy (often >250 °C).[23] This is typically achieved by heating in a high-boiling solvent like diphenyl ether or by using microwave irradiation, which can dramatically reduce reaction times.[24]
-
Substrate Scope: The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, which influences the regioselectivity of the cyclization.[21]
Part 3: Comparative Analysis and Conclusion
The classical methods for synthesizing quinoline carboxylic acids each present a unique set of advantages and limitations. The choice of a particular synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the scale of the reaction.
| Synthesis Method | Key Reactants | Primary Product Type | Advantages | Disadvantages |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or simple substituted quinolines | Uses simple, inexpensive starting materials. | Often violent, harsh conditions, low yields for substituted anilines. |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted quinolines | More versatile than Skraup for substituted quinolines. | Can produce mixtures of isomers, requires acid catalysts. |
| Friedländer | 2-Aminobenzaldehyde/ketone, Carbonyl with α-methylene | Highly substituted quinolines | Convergent, good control over substitution. | 2-Aminoaryl carbonyls can be unstable or difficult to access. |
| Pfitzinger | Isatin, Carbonyl with α-methylene | Quinoline-4-carboxylic acids | Direct route to 4-carboxyquinolines. | Requires strong base, limited to isatin-derived products. |
| Doebner | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | Three-component, one-pot reaction. | Can have low yields, especially with electron-deficient anilines. |
| Combes | Aniline, β-Diketone | 2,4-Disubstituted quinolines | Good for specific disubstitution patterns. | Requires strong acid, potential for regioselectivity issues. |
| Gould-Jacobs | Aniline, Malonic Ester Derivative | 4-Hydroxyquinolines (4-Quinolones) | Key route to quinolone antibiotics. | Requires very high temperatures for cyclization. |
The historical synthesis of quinoline carboxylic acids is a rich field that demonstrates the evolution of organic chemistry. From the initial reliance on natural sources to the development of robust, albeit often harsh, synthetic methods, the quest for these valuable scaffolds has driven significant innovation. For the modern researcher and drug development professional, a deep understanding of these classical reactions is not merely an academic exercise. It provides a foundational knowledge of the logic of heterocyclic synthesis, informs the development of novel analogues, and offers a toolbox of proven methods for constructing the quinoline core. The principles established by Skraup, Friedländer, Pfitzinger, and their contemporaries continue to resonate in the laboratories of today, forming the basis for the synthesis of new generations of therapeutic agents.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-254.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Pharmakina. (n.d.). The Story of Quinine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). History of Cinchona and Its Therapeutics. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinine. Retrieved from [Link]
- Greenwood, D. (1992). The quinine connection. Journal of Antimicrobial Chemotherapy, 30(4), 417-427.
- Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 500-502). Cambridge University Press.
-
Cambridge University Library. (n.d.). Products of the Empire: Cinchona: a short history. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
- MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(4), 956.
-
Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20784-20793.
- PubMed Central. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 5, 100823.
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]
- Journal of Organic Chemistry. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. 71(11), 4147-4152.
- Preparation and Properties of Quinoline. (n.d.). [PDF document].
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
- Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. 28, 37-201.
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
- PubMed Central. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
-
ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved from [Link]
- JOCPR. (2012). Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
- ResearchGate. (2014). The Pfitzinger Reaction. (Review). Mini-Reviews in Organic Chemistry, 11(2), 123-140.
-
ChemEurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinine total synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Retrieved from [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]
- PubMed Central. (2021). Early and Late Steps of Quinine Biosynthesis. Organic Letters, 23(5), 1775-1779.
- TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(1), 1-22.
Sources
- 1. Products of the Empire: Cinchona: a short history | Cambridge University Library [lib.cam.ac.uk]
- 2. pharmakina.com [pharmakina.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. The quinine connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. uop.edu.pk [uop.edu.pk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. Doebner-Miller_reaction [chemeurope.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jocpr.com [jocpr.com]
- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 20. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 21. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 22. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
- 24. ablelab.eu [ablelab.eu]
Unlocking the Therapeutic Potential of 4-chloro-6-methoxyquinoline-3-carboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities.[1] This technical guide delves into the therapeutic potential of a specific derivative, 4-chloro-6-methoxyquinoline-3-carboxylic acid, by proposing and detailing methodologies to investigate three high-probability therapeutic targets: DNA minor groove binding , Protein Kinase CK2 inhibition , and modulation of the PI3K/Akt/mTOR signaling pathway . For each proposed target, we provide the scientific rationale grounded in existing literature on analogous compounds, followed by detailed, field-proven experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive roadmap for elucidating the mechanism of action and advancing the therapeutic development of this promising compound.
Introduction: The Quinoline-3-Carboxylic Acid Scaffold
Quinoline-3-carboxylic acid derivatives have garnered significant attention for their diverse pharmacological properties, including antiproliferative and anti-inflammatory activities.[2][3] The core structure serves as a versatile template for the design of targeted therapeutic agents. Notably, substitutions at the 2, 4, and 6-positions of the quinoline ring have been shown to significantly influence biological activity. The subject of this guide, this compound, possesses key structural features—a halogen at position 4 and a methoxy group at position 6—that suggest a strong potential for potent and selective bioactivity. This guide will provide the foundational methodologies to explore and validate its most likely therapeutic targets.
Potential Therapeutic Target 1: DNA Minor Groove Intercalation
Rationale
Several 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been identified as potent DNA minor groove binding agents.[4] This interaction is a well-established mechanism for anticancer compounds, as it can interfere with DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells. In-silico studies have supported the interaction of the quinoline core with the A/T minor groove region of B-DNA.[4] The planar nature of the quinoline ring in this compound is conducive to such intercalative binding.
Experimental Validation Workflow
The following workflow outlines the steps to confirm and characterize the binding of this compound to DNA.
Caption: Experimental workflow for validating DNA minor groove binding.
Detailed Experimental Protocol: Fluorescence Spectroscopy
This protocol describes the initial assessment of DNA binding using fluorescence spectroscopy, which measures changes in the fluorescence of a DNA-binding dye upon displacement by the test compound.
Materials:
-
This compound
-
Calf Thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr) or DAPI (4′,6-diamidino-2-phenylindole)
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration should be determined spectrophotometrically.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in Tris-HCl buffer.
-
Prepare a working solution of EtBr or DAPI in Tris-HCl buffer.
-
-
Binding Assay:
-
In a quartz cuvette, mix the DNA solution with the fluorescent dye (EtBr or DAPI) and allow it to incubate to form a stable fluorescent complex.
-
Measure the initial fluorescence intensity of the DNA-dye complex.
-
Add increasing concentrations of this compound to the cuvette.
-
After each addition, allow the solution to equilibrate and then measure the fluorescence intensity.
-
-
Data Analysis:
-
A decrease in fluorescence intensity upon the addition of the test compound suggests that it is displacing the fluorescent dye from the DNA, indicating binding.
-
The binding constant can be calculated using the Scatchard equation.
-
Potential Therapeutic Target 2: Protein Kinase CK2 Inhibition
Rationale
Protein Kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer and plays a key role in cell growth, proliferation, and suppression of apoptosis.[5] Inhibition of CK2 is a validated strategy in oncology.[6] Studies have shown that derivatives of 3-quinoline carboxylic acid can act as inhibitors of protein kinase CK2, with some compounds exhibiting IC50 values in the low micromolar range.[7] The structural characteristics of this compound make it a plausible candidate for a CK2 inhibitor.
Experimental Validation Workflow
The following workflow details the process for evaluating the inhibitory activity of the compound against Protein Kinase CK2.
Caption: Workflow for validating Protein Kinase CK2 inhibition.
Detailed Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to CK2.[2][3][8]
Materials:
-
Recombinant Protein Kinase CK2
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
This compound
-
Assay Buffer
-
Microplate reader with TR-FRET capability
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer containing DMSO.
-
Prepare a solution of CK2 and Eu-anti-Tag antibody in assay buffer.
-
Prepare a solution of the kinase tracer in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the serially diluted compound.
-
Add the CK2/antibody mixture to all wells.
-
Initiate the binding reaction by adding the kinase tracer to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
| Compound Class | Target | Reported IC50 Range (µM) | Reference |
| Tetrazolo-quinoline-4-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 | [7] |
| 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 | [7] |
Table 1: Reported IC50 values for related quinoline carboxylic acid derivatives against Protein Kinase CK2.
Potential Therapeutic Target 3: PI3K/Akt/mTOR Pathway Modulation
Rationale
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[8][9] Quinoline derivatives have been investigated as inhibitors of this pathway, with some showing potent antitumor activity.[8][9] Specifically, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a close structural analog of our compound of interest, is a key intermediate in the synthesis of PI3K/mTOR inhibitors.[8][9] This suggests that this compound may also exert its effects by modulating key components of this pathway.
Experimental Validation Workflow
The following workflow outlines the investigation of the compound's effect on the PI3K/Akt/mTOR pathway.
Caption: Workflow for investigating PI3K/Akt/mTOR pathway modulation.
Detailed Experimental Protocol: Western Blot Analysis
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cancer cells treated with the test compound.
Materials:
-
Cancer cell line with a known active PI3K/Akt/mTOR pathway (e.g., MCF-7)
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Culture the cancer cells to ~80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
A dose-dependent decrease in the phosphorylation of Akt, mTOR, or their downstream targets would indicate that the compound inhibits the pathway.
-
Conclusion
This technical guide provides a structured and experimentally robust framework for elucidating the therapeutic potential of this compound. By systematically investigating its interaction with DNA, its potential to inhibit Protein Kinase CK2, and its ability to modulate the critical PI3K/Akt/mTOR signaling pathway, researchers can build a comprehensive understanding of its mechanism of action. The detailed protocols provided herein are designed to be self-validating and are based on established methodologies in the field of drug discovery. Successful validation of any of these targets will pave the way for further preclinical and clinical development of this compound as a novel therapeutic agent.
References
- Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344-348.
-
Szychowski, K. A., Gmiński, J., & Twarda-Clapa, A. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1013-1022. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(19), 4488. [Link]
-
Wang, Y., et al. (2015). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 20(8), 14890-14903. [Link]
- Purohit, P., Mittal, R. K., & Khatana, K. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1735-1744.
-
Zhang, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
Musiol, R. (2017). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 142, 149-157. [Link]
-
Bio-protocol. (n.d.). DNase I Footprinting. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease. [Link]
-
Pinna, L. A., & Meggio, F. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in Enzymology, 484, 427-446. [Link]
-
Patsnap Synapse. (2024). What are CK2 inhibitors and how do they work?. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 5. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of 4-chloro-6-methoxyquinoline-3-carboxylic acid
An In-depth Technical Guide to the Solubility and Stability of 4-chloro-6-methoxyquinoline-3-carboxylic acid
Introduction
This compound is a heterocyclic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry. Quinoline derivatives are integral to a wide array of pharmacologically active agents, demonstrating antitumor, antimalarial, antibacterial, and antiviral properties.[1] The specific substitution pattern of this molecule—a carboxylic acid at position 3, a chloro group at position 4, and a methoxy group at position 6—confers a unique physicochemical profile that dictates its behavior in formulation, analytical testing, and biological systems.
This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability. Understanding these parameters is paramount for the successful development of any new chemical entity. We will explore the theoretical underpinnings of its behavior, provide validated experimental protocols for its characterization, and discuss the scientific rationale behind these methodologies.
Physicochemical and Structural Properties
The structure of this compound (CAS No: 179024-72-7) is characterized by both electron-withdrawing (chloro, carboxylic acid) and electron-donating (methoxy) groups attached to the quinoline core.[2] These features, along with the basic nitrogen in the quinoline ring, govern its properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO₃ | [2] |
| Molecular Weight | 237.64 g/mol | [2] |
| CAS Number | 179024-72-7 | [2] |
| XLogP3 (Computed) | 2.3 | [2] |
| Hydrogen Bond Donor Count | 1 (from carboxylic acid) | [2] |
| Hydrogen Bond Acceptor Count | 4 (N in ring, O in methoxy, 2 O in carboxyl) | [2] |
| Topological Polar Surface Area | 59.4 Ų | [2] |
The presence of a carboxylic acid group (pKa typically ~3-5) and a quinoline nitrogen (pKa of quinoline itself is ~4.9) suggests that the molecule is amphoteric. Its net charge and, consequently, its solubility will be highly dependent on the pH of the medium.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, solubility is governed by its molecular structure, the polarity of the solvent, and, most importantly, the pH of the aqueous medium.
pH-Dependent Solubility
The interplay between the acidic carboxylic acid group and the basic quinoline nitrogen means that the molecule can exist in cationic, neutral (zwitterionic), or anionic forms. This behavior can be predicted by the Henderson-Hasselbalch equation and is crucial for developing formulations.[3]
-
In strongly acidic conditions (pH < pKa of carboxyl): The carboxylic acid is protonated (neutral), and the quinoline nitrogen is protonated (positive charge). The molecule carries a net positive charge and is expected to be more soluble in aqueous media.
-
In moderately acidic to neutral conditions (between pKa values): The carboxylic acid deprotonates (negative charge) while the quinoline nitrogen remains protonated, forming a zwitterion. Zwitterions often exhibit minimum solubility (the isoelectric point).
-
In basic conditions (pH > pKa of quinoline N): The carboxylic acid is deprotonated (negative charge), and the quinoline nitrogen is neutral. The molecule carries a net negative charge and its solubility increases again due to salt formation.
Caption: pH-dependent ionization states of the molecule.
Solubility in Organic Solvents
While quinoline itself is soluble in most organic solvents, the carboxylic acid moiety of the target molecule will influence its solubility profile.[4] It is expected to have good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where hydrogen bonding is favorable. For comparison, the related quinoline-4-carboxylic acid shows a solubility of 34 mg/mL in DMSO.[5] Solubility in alcohols like ethanol and methanol is likely moderate, while solubility in non-polar solvents such as hexanes or toluene is expected to be poor.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility in various media.
Objective: To determine the saturation solubility of this compound at a constant temperature.
Materials:
-
This compound (solid)
-
Selection of solvents: Purified Water, pH 1.2 HCl buffer, pH 4.5 Acetate buffer, pH 6.8 and 7.4 Phosphate buffers, Ethanol, DMSO.
-
Scintillation vials or glass tubes with screw caps.
-
Orbital shaker with temperature control.
-
Calibrated pH meter.
-
Analytical balance.
-
Syringe filters (0.45 µm, chemically compatible, e.g., PTFE).
-
Validated HPLC method for quantification.
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials (e.g., 5-10 mg in 2 mL of solvent). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Sampling: Allow the suspensions to equilibrate for at least 24-48 hours. Periodically take samples (e.g., at 24h and 48h) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).
-
Sample Processing: Before analysis, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilution & Analysis: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted sample using the validated HPLC method to determine the concentration.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the dilution factor and the quantified concentration. For buffered media, confirm the final pH of the saturated solution.
Stability Profile and Forced Degradation
Assessing the chemical stability of a drug candidate is a non-negotiable step in development. Forced degradation (or stress testing) studies are used to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[6] Quinoline compounds are often susceptible to degradation by light, pH extremes, and oxidation.[7]
Caption: Workflow for a forced degradation study.
Key Degradation Pathways
-
Photodegradation: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or ambient light, often leading to discoloration (yellowing or browning) and the formation of hydroxyquinolines or other byproducts.[4][7]
-
Hydrolysis: The amide-like linkage within the quinoline ring system and the chloro-substituent can be susceptible to hydrolysis under acidic or basic conditions. The 4-chloro position is activated towards nucleophilic substitution.
-
Oxidation: The electron-rich quinoline ring can be susceptible to oxidation, especially in the presence of oxidizing agents or radical initiators.[7]
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.[8] The stability of halo-substituted compounds can be influenced by the strength of the carbon-halogen bond.[9]
Experimental Protocols for Forced Degradation
Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions. A target degradation of 5-20% is often desired to ensure that secondary degradation is minimized.
General Procedure:
-
Prepare stock solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
For each condition, mix the stock solution with the stressor in a clear glass vial. Include a control sample (API in solvent, no stressor) for each condition.
-
Store a control sample protected from light at 2-8°C.
-
Analyze all samples by a stability-indicating HPLC method at initial, intermediate, and final time points.
Specific Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) to accelerate degradation.[7]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Keep at room temperature, as base-catalyzed reactions are often rapid.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3-30% H₂O₂. Keep at room temperature and protect from light.
-
Thermal Degradation (Solution): Heat the control solution at an elevated temperature (e.g., 60-80°C).
-
Thermal Degradation (Solid): Place the solid API in a controlled temperature oven. Analyze by dissolving a weighed amount at each time point.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to protect it from light.
Stability-Indicating Analytical Method
A robust analytical method is essential to accurately quantify the parent compound and separate it from all potential degradation products, process impurities, and excipients. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.
Protocol: Stability-Indicating RP-HPLC Method
This method is based on established protocols for similar quinoline structures and serves as an excellent starting point for method development and validation.[10]
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) | Provides good retention and resolution for a wide range of polar and non-polar analytes. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water | Provides an acidic pH to ensure consistent protonation of the carboxylic acid and quinoline nitrogen, leading to sharp peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. |
| Elution Mode | Gradient | A gradient elution (e.g., starting at 10% B, ramping to 90% B) is recommended to ensure that both polar degradation products and the more non-polar parent compound are eluted with good peak shape in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis Diode Array Detector (DAD) | Set at an appropriate wavelength (e.g., determined from the UV spectrum, likely around 254 nm or 330 nm). A DAD allows for peak purity analysis. |
| Injection Volume | 5-10 µL | Standard volume to avoid column overload. |
| Column Temperature | 30-40°C | Elevated temperature can improve peak shape and reduce run time. |
Method Validation: Once developed, this method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (ability to resolve the main peak from degradants), linearity, accuracy, precision, and robustness.
Conclusion
This compound is a molecule with a complex physicochemical profile that requires careful characterization. Its solubility is fundamentally linked to the pH of its environment due to its amphoteric nature. Its stability is challenged by common pharmaceutical stressors, particularly light and potential hydrolysis at the 4-chloro position.
The experimental protocols and scientific rationale presented in this guide provide a robust framework for researchers in drug development. By systematically evaluating solubility under various conditions and executing a thorough forced degradation study with a validated, stability-indicating HPLC method, scientists can build the necessary understanding to successfully formulate, analyze, and advance this promising quinoline derivative.
References
-
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
-
Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. [Link]
-
PubMed. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. [Link]
-
ACS Publications. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry. [Link]
-
PubMed. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. [Link]
-
National Institutes of Health. (n.d.). Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. [Link]
-
PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. [Link]
-
Oxford Academic. (n.d.). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. [Link]
-
ResearchGate. (2014). Photostability testing of pharmaceutical products. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline-3-carboxylic acid. [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
-
MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]
-
ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
PubChem. (n.d.). 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. [Link]
-
National Institutes of Health. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, 98%. [Link]
-
ResearchGate. (2012). Study of pH-dependent drugs solubility in water. [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]
-
Chem-Impex. (n.d.). 4-Hydroxy-6-methylquinoline-3-carboxylic acid. [Link]
-
csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
-
Save My Exams. (n.d.). Chemical Properties of the Halogens & Hydrogen Halides. [Link]
-
Technische Universität Braunschweig. (n.d.). Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2. [Link]
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. savemyexams.com [savemyexams.com]
- 9. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Exploring the Pharmacophore of 4-Chloro-6-methoxyquinoline-3-carboxylic Acid
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and antiparasitic properties.[1][2] Within this diverse family, quinoline-3-carboxylic acid derivatives have garnered significant attention. The carboxylic acid group at the C-3 position is often crucial for their biological function, particularly in targeting bacterial topoisomerases like DNA gyrase and topoisomerase IV.[3] This guide focuses on a specific, yet underexplored, member of this class: 4-chloro-6-methoxyquinoline-3-carboxylic acid. The strategic placement of a chloro group at the 4-position and a methoxy group at the 6-position presents an intriguing chemical space for drug design and development.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It aims to provide a comprehensive exploration of the pharmacophore of this compound. We will delve into the synthetic pathways, delineate the principles of pharmacophore modeling, and provide detailed protocols for both computational and experimental validation. The overarching goal is to equip the reader with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this promising scaffold.
I. Synthesis and Characterization
The synthesis of this compound and its derivatives is a critical first step in any drug discovery campaign. A robust and adaptable synthetic route allows for the generation of a diverse library of analogs, which is essential for establishing meaningful structure-activity relationships (SAR).
Synthetic Strategy
A common and effective method for synthesizing the quinoline core is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with a diethyl (ethoxymethylene)malonate or a similar β-ketoester, followed by thermal cyclization. For our target molecule, the synthesis would commence with 4-methoxyaniline.
Protocol 1: Proposed Synthesis of this compound
-
Step 1: Synthesis of Diethyl 2-((4-methoxyphenyl)amino)maleate:
-
React 4-methoxyaniline with diethyl 2-(ethoxymethylene)malonate.
-
The reaction is typically carried out in a suitable solvent like ethanol and may be heated to drive the reaction to completion.
-
-
Step 2: Gould-Jacobs Cyclization to form Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate:
-
The intermediate from Step 1 is heated at high temperatures (often in a high-boiling solvent like diphenyl ether) to induce cyclization.
-
This step forms the core quinolone ring system.
-
-
Step 3: Chlorination to form Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate:
-
The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6]
-
-
Step 4: Hydrolysis to this compound:
-
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide, followed by acidification.[4]
-
Characterization: Thorough characterization of the final compound and all intermediates is paramount. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
II. Pharmacophore Modeling: Unveiling the Key Molecular Features
Pharmacophore modeling is a cornerstone of modern drug design. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[7] These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), hydrophobic groups (HY), and positively or negatively ionizable centers.
A. Ligand-Based Pharmacophore Modeling
When the three-dimensional structure of the biological target is unknown, a ligand-based approach is employed. This method relies on a set of known active molecules (a training set) to derive a common feature hypothesis.[8]
Workflow for Ligand-Based Pharmacophore Modeling:
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Protocol 2: Ligand-Based Pharmacophore Model Generation
-
Training Set Selection:
-
Compile a set of at least 5-10 structurally diverse molecules with known high affinity for the target of interest.[9]
-
The biological activity data should be consistent and reliable.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformers for each molecule in the training set. This is crucial as the bioactive conformation may not be the global minimum energy state.
-
-
Pharmacophore Hypothesis Generation:
-
Hypothesis Scoring and Selection:
-
The generated hypotheses are scored based on how well they map to the active molecules in the training set.
-
The best hypothesis is typically the one that maps the most active compounds while having a high "fit" value.
-
-
Model Validation:
-
The selected hypothesis must be rigorously validated to ensure its predictive power.[11] This is a critical step to avoid generating false positives in subsequent virtual screening.
-
Test Set Validation: A set of known active and inactive compounds (not included in the training set) is used to assess the model's ability to discriminate between the two classes.[7]
-
Decoy Set Screening: The model is used to screen a large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but structurally different and presumed inactive). A good model should have a low hit rate for the decoy set.
-
Statistical Metrics: The quality of the model can be quantified using metrics such as the Güner-Henry (GH) score, Receiver Operating Characteristic (ROC) curve analysis, and enrichment factor (EF).[11]
-
B. Structure-Based Pharmacophore Modeling
If the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a structure-based approach can be employed. This method directly derives the pharmacophore from the key interactions between a ligand and the protein's binding site.[12]
Workflow for Structure-Based Pharmacophore Modeling:
Caption: Structure-Based Pharmacophore Modeling Workflow.
Protocol 3: Structure-Based Pharmacophore Model Generation
-
Protein Preparation:
-
Obtain the 3D structure of the target protein, preferably co-crystallized with a ligand, from a repository like the Protein Data Bank (PDB).[11]
-
Prepare the protein structure by adding hydrogen atoms, assigning protonation states to residues, and minimizing the energy to relieve any steric clashes.
-
-
Binding Site Identification:
-
Define the binding site based on the location of the co-crystallized ligand or through computational pocket detection algorithms.
-
-
Pharmacophore Feature Generation:
-
Generate pharmacophoric features based on the interactions between the ligand and the protein residues in the binding site.
-
Key interactions to consider include hydrogen bonds, ionic interactions, hydrophobic contacts, and aromatic stacking.
-
-
Model Refinement and Validation:
-
The initial pharmacophore can be refined by considering the shape of the binding pocket and excluded volumes (regions of space that should not be occupied by a ligand).
-
Validation can be performed by docking a set of known active and inactive compounds and assessing whether the model can predict their binding modes and affinities.
-
III. Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for understanding how modifications to a chemical structure affect its biological activity. For quinoline-3-carboxylic acids, several key structural features have been identified as important for their activity.
Table 1: Key Structural Features and Their Impact on Activity of Quinolone Derivatives
| Structural Position | Moiety | General Impact on Activity | References |
| C3-Position | Carboxylic Acid | Often essential for activity, particularly in antibacterial agents targeting topoisomerases.[3][4] | [3][4] |
| Carboxylic Ester | Can retain or even enhance activity compared to the carboxylic acid, potentially improving cell permeability.[4] | [4] | |
| Carboxamide | Activity can be variable, sometimes leading to a decrease or loss of potency.[4] | [4] | |
| C4-Position | Hydroxyl (oxo form) | A common feature in many active quinolones.[4] | [4] |
| Chloro | Can serve as a useful handle for further chemical modification and may influence electronic properties. | ||
| C6-Position | Methoxy | Can modulate metabolic stability and binding affinity. Its position on the benzo portion of the quinoline ring is important.[13] | [13] |
| C2-Position | Aryl/Hydrophobic Group | Bulky hydrophobic substituents at this position are often necessary for potent activity in certain targets like dihydroorotate dehydrogenase.[13] | [13] |
These general SAR trends provide a valuable starting point for the rational design of new this compound derivatives.
IV. Experimental Validation of the Pharmacophore
A computationally derived pharmacophore model is a hypothesis. Experimental validation is essential to confirm its predictive power and its relevance to the actual biological system.[10][14]
A. Biological Assays
The choice of biological assay will depend on the therapeutic target of interest. Given the broad range of activities for quinoline derivatives, a variety of assays could be relevant.
Protocol 4: General In Vitro Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable buffer.
-
Prepare serial dilutions of the test compounds (including this compound and its analogs).
-
Prepare a solution of the enzyme's substrate.
-
-
Assay Procedure:
-
In a microplate, add the enzyme solution to wells containing the test compounds or a vehicle control (e.g., DMSO).
-
Incubate for a predetermined period to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring a change in absorbance or fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of enzyme inhibition versus the compound concentration.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the enzyme's activity) by fitting the data to a dose-response curve.
-
B. Cell-Based Assays
Cell-based assays provide a more physiologically relevant context to evaluate the activity of the compounds.
Protocol 5: General Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF7, HeLa) in the appropriate growth medium.[15]
-
-
Compound Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI₅₀ value (the concentration of compound that causes 50% growth inhibition).
-
V. Conclusion and Future Directions
This technical guide has provided a comprehensive framework for exploring the pharmacophore of this compound. By integrating rational synthesis, computational pharmacophore modeling, and rigorous experimental validation, researchers can systematically investigate the structure-activity relationships of this promising scaffold.
The journey from a lead compound to a clinical candidate is long and complex. Future work should focus on:
-
Library Synthesis: Synthesizing a diverse library of analogs based on the initial pharmacophore models to refine the SAR.
-
Target Identification: If the biological target is unknown, target identification studies will be crucial to elucidate the mechanism of action.
-
ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential for identifying compounds with drug-like characteristics.[14]
-
In Vivo Studies: Promising compounds identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety in a whole-organism context.
By adopting this integrated and iterative approach, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.
References
- Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (URL: )
- Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools. (URL: )
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (URL: [Link])
-
Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. (URL: [Link])
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. (URL: [Link])
-
Drug Design by Pharmacophore and Virtual Screening Approach - PMC - NIH. (URL: [Link])
-
2 Pharmacophore modeling, its applications, and experimental validation... - ResearchGate. (URL: [Link])
-
3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies - PubMed. (URL: [Link])
-
Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PMC - NIH. (URL: [Link])
-
Computer Aided Drug Designing in Medicinal Chemistry Quinazoline is an... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Quinoline: An Attractive Scaffold in Drug Design - PubMed. (URL: [Link])
-
e‐Pharmacophore‐based design strategy of quinoline derivatives as... - ResearchGate. (URL: [Link])
-
Quinoline: An Attractive Scaffold in Drug Design - Bentham Science Publisher. (URL: [Link])
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (URL: [Link])
-
Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety | ACS Omega - ACS Publications. (URL: [Link])
-
Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - MDPI. (URL: [Link])
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. (URL: [Link])
-
The structures and binding mode analysis of quinoline derivatives. (A)... - ResearchGate. (URL: [Link])
-
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (URL: [Link])
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (URL: [Link])
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (URL: [Link])
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])
Sources
- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-chloro-6-methoxyquinoline-3-carboxylic acid: An Experimental Protocol for Researchers
This comprehensive guide provides a detailed experimental protocol for the synthesis of 4-chloro-6-methoxyquinoline-3-carboxylic acid, a crucial intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, forming the core structure of many therapeutic agents. Specifically, this compound serves as a versatile building block in medicinal chemistry. Its synthesis is a critical process, demanding precision and a thorough understanding of the underlying chemical principles. This protocol outlines a reliable three-step synthetic route commencing with the Gould-Jacobs reaction, followed by chlorination and subsequent ester hydrolysis.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a three-step process, beginning with commercially available starting materials.
Application Notes & Protocols for the Purification of 4-chloro-6-methoxyquinoline-3-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of crude 4-chloro-6-methoxyquinoline-3-carboxylic acid. As a critical intermediate in the synthesis of various pharmacologically active molecules, achieving high purity of this compound is paramount for reliable downstream applications and regulatory compliance. This guide moves beyond simple step-by-step instructions, delving into the underlying chemical principles that govern each purification technique. We present detailed, field-proven protocols for acid-base extraction, recrystallization, and column chromatography, complete with troubleshooting guides and rationale for experimental choices. The aim is to equip scientists with the knowledge to not only execute these procedures but also to adapt and optimize them for their specific needs.
Introduction: The Purification Challenge
This compound is a key building block in medicinal chemistry. Its purification, however, is often complicated by the presence of structurally similar impurities derived from its synthesis. Common synthetic routes, such as modified Doebner or Pfitzinger reactions followed by a chlorination step, can introduce a variety of contaminants.[1][2][3] These may include unreacted starting materials, reaction byproducts, and, most notably, the 4-hydroxy precursor if the chlorination reaction with agents like phosphorus oxychloride (POCl₃) is incomplete.[3][4]
The presence of the carboxylic acid moiety dictates the compound's physicochemical properties, rendering it amenable to specific purification strategies that exploit its acidic nature and pH-dependent solubility. This guide outlines a logical workflow, from initial crude work-up to high-purity material suitable for further synthetic transformations.
General Purification Strategy
A multi-step approach is often necessary to achieve high purity (>99%). The optimal strategy depends on the nature and quantity of the impurities present in the crude material. The following workflow provides a robust starting point for purification.
Caption: General workflow for the purification of the target compound.
Method 1: Acid-Base Extraction
This technique is highly effective for separating the acidic target compound from neutral or basic impurities. It leverages the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.[5][6][7]
Underlying Principle
The carboxylic acid group of the target molecule can be deprotonated by a weak aqueous base, such as sodium bicarbonate (NaHCO₃), to form the corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase.[7][8] Neutral organic impurities remain in the immiscible organic phase and can be physically separated. Subsequently, re-acidification of the aqueous layer reprotonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[9]
Caption: Logical flow of the acid-base extraction process.
Detailed Protocol
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[9] Stopper the funnel and shake gently, inverting several times. Crucially, vent the funnel frequently by opening the stopcock to release the pressure generated from CO₂ evolution.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which contains the sodium salt of the desired product, into a clean Erlenmeyer flask.[9]
-
Repeat Extraction: To ensure complete recovery, perform a second extraction on the remaining organic layer with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. This helps control the precipitation and promotes the formation of more easily filterable crystals.
-
Precipitation: Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with litmus or pH paper). The purified this compound will precipitate as a solid.[5][8]
-
Isolation: Collect the precipitated solid via suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts (e.g., NaCl).
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, especially for removing impurities with different solubility characteristics than the target compound.
Underlying Principle
The core principle is to find a solvent (or solvent system) that dissolves the crude product completely at an elevated temperature but poorly at room temperature or below.[10] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. Ideally, impurities either remain dissolved in the cold solvent or are removed via hot filtration if they are insoluble in the hot solvent.[11]
Solvent Selection
The choice of solvent is the most critical step. A small-scale screening with a few milligrams of crude product is highly recommended.
| Solvent/System | Rationale & Expected Behavior |
| Ethanol / Water | The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to the hot solution until it becomes cloudy (the cloud point), then reheated to clarify and cooled slowly. This is a common system for moderately polar compounds.[10] |
| Ethyl Acetate / Hexane | Similar to the ethanol/water system, where hexane acts as the anti-solvent. Good for removing more polar or nonpolar impurities. |
| Acetic Acid | Carboxylic acids often show good solubility in hot acetic acid and lower solubility upon cooling. The residual acetic acid must be thoroughly removed during drying. |
| N,N-Dimethylformamide (DMF) | A high-boiling point polar aprotic solvent, often used for compounds that are difficult to dissolve. Can be effective but is harder to remove completely.[12] |
Detailed Protocol
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent.
-
Heating: Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely at or near the solvent's boiling point. Avoid adding a large excess of solvent, as this will reduce the final yield.[11]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.[11]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[10]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove all residual solvent.
Method 3: Column Chromatography
For removing impurities that are chemically very similar to the product, column chromatography on silica gel is the method of choice.
Principle and Key Consideration
Chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent). A critical issue with carboxylic acids on standard silica gel is peak tailing or streaking. This occurs due to strong, non-ideal interactions between the acidic proton of the carboxyl group and the slightly acidic silica surface.[9]
The solution is to add a small amount (0.5-1%) of a volatile acid, like acetic or formic acid, to the eluent. [9] This maintains an acidic environment, keeping the target compound fully protonated and minimizing its interaction with the silica, resulting in sharper peaks and better separation.
Protocol
-
Stationary Phase: Prepare a column with silica gel (e.g., 230-400 mesh) using a slurry packing method with the initial mobile phase.
-
Mobile Phase (Eluent): A common starting point is a mixture of heptane and ethyl acetate. The polarity is gradually increased by increasing the percentage of ethyl acetate. Remember to add 0.5-1% acetic acid to your prepared eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (dry loading) and carefully add the resulting powder to the top of the column bed.
-
Elution: Begin elution with a lower polarity solvent mixture (e.g., 80:20 Heptane:Ethyl Acetate + 0.5% Acetic Acid) and gradually increase the polarity as needed.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvents under reduced pressure using a rotary evaporator to yield the final, highly purified product.
Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" during Recrystallization | The boiling point of the solvent is higher than the melting point of the solute; solution is too supersaturated. | Reheat the mixture to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble, or simply add more of the primary solvent. Allow to cool more slowly.[10] |
| No Crystal Formation after Cooling | Too much solvent was used; solution is not supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[10] Add a "seed crystal" of pure product if available.[10] If these fail, carefully evaporate some of the solvent and allow it to cool again. |
| Poor Recovery/Low Yield | Compound has significant solubility in cold solvent; too much washing with cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent for washing the filter cake. |
| Product Fails to Precipitate after Acidification | The product may have some water solubility or is forming a fine suspension. | Extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic extracts, dry with MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.[5] |
| Streaking/Tailing on TLC/Column | Strong interaction between the carboxylic acid and the silica gel stationary phase. | Add 0.5-1% of a volatile acid (acetic acid or formic acid) to the eluent system to keep the compound protonated.[9] |
References
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
Acid–base extraction. (2023). Wikipedia. [Link]
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023). MDPI. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). PubMed Central. [Link]
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). ResearchGate. [Link]
-
Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Quinoline-4-carboxylic acid. (2018). SIELC Technologies. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Organic Chemistry Lab: Recrystallization. (2007). YouTube. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2016). Atlantis Press. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. download.atlantis-press.com [download.atlantis-press.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
analytical techniques for characterizing 4-chloro-6-methoxyquinoline-3-carboxylic acid
An In-Depth Guide to the Analytical Characterization of 4-chloro-6-methoxyquinoline-3-carboxylic acid
Introduction
This compound (CAS No: 179024-72-7) is a substituted quinoline derivative. The quinoline scaffold is a foundational heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer properties[1][2]. As a functionalized building block, this compound holds significant potential for the synthesis of novel bioactive compounds and advanced materials.
The precise and comprehensive characterization of such intermediates is paramount in drug discovery and development to ensure identity, purity, and consistency, which directly impact the quality and reproducibility of downstream applications. This application note provides a multi-faceted analytical workflow for the definitive characterization of this compound. We present a suite of orthogonal analytical techniques, including chromatography and spectroscopy, complete with detailed protocols and interpretation guidelines tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the compound's physicochemical properties is essential for selecting appropriate analytical conditions, such as solvents and chromatographic mobile phases. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO₃ | [3] |
| Molecular Weight | 237.64 g/mol | [3] |
| CAS Number | 179024-72-7 | [3] |
| XLogP3 | 2.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Topological Polar Surface Area | 59.4 Ų | [3] |
Based on its structure, the compound is expected to be a solid at room temperature. The carboxylic acid group confers acidic properties and allows for solubility in basic aqueous solutions, while the chlorinated quinoline core provides hydrophobicity, suggesting solubility in organic solvents like DMSO, methanol, and acetonitrile.
I. Chromatographic Analysis for Purity and Quantification
Chromatographic methods are indispensable for separating the target compound from impurities, degradation products, and unreacted starting materials, thereby enabling accurate purity assessment and quantification.
A. High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is the premier technique for analyzing the purity of non-volatile, moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Causality in Method Design:
-
Stationary Phase: A C18 column is chosen for its versatility and strong hydrophobic retention, which is well-suited for the aromatic quinoline core.[4]
-
Mobile Phase: A gradient of acetonitrile (an organic modifier) and water is used to elute a range of compounds with varying polarities. The addition of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is critical. It protonates the carboxylic acid group, suppressing its ionization and leading to sharper, more symmetrical peaks with improved retention time reproducibility.[5]
-
Detection: The conjugated quinoline ring system contains a strong chromophore, making UV detection highly sensitive and specific. The detection wavelength should be set at or near the maximum absorbance (λmax) to ensure the highest sensitivity.
Experimental Protocol: Purity Determination by RP-HPLC
-
Instrumentation & Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
Acetonitrile (HPLC grade), Ultrapure water, Formic acid (LC-MS grade).
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Sonicate for 10-15 minutes to ensure complete dissolution.[4]
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[4]
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 10% B to 95% B over 15 minutes |
| Post-run | Hold at 95% B for 2 minutes; return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 285 nm (or experimentally determined λmax) |
-
Method Validation: To ensure the trustworthiness of the results, the method should be validated for key performance characteristics:
-
Specificity: Analyze a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.[4]
-
Linearity: Prepare a series of standard solutions at different concentrations and inject them to construct a calibration curve. A correlation coefficient (R²) of >0.999 is desirable.
-
Precision: Perform multiple injections (n=6) of a single standard solution. The relative standard deviation (RSD) of the peak areas should be less than 2%.[4]
-
Accuracy: Perform a recovery study by spiking a known amount of the analyte into a sample matrix at different concentration levels.[4]
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that couples the separation capabilities of HPLC with the mass-resolving power of mass spectrometry. It is the definitive method for confirming the molecular weight and elemental composition of the analyte.
Causality in Method Design:
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar and semi-polar molecules like carboxylic acids, as it gently generates gas-phase ions from the liquid eluent with minimal fragmentation.
-
Chlorine Isotopic Pattern: A key diagnostic feature for this compound is the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in two distinct mass peaks: the monoisotopic mass (M) containing ³⁵Cl and an "M+2" peak containing ³⁷Cl, with a characteristic intensity ratio of approximately 3:1.[6] This pattern is a highly reliable indicator of the presence of a single chlorine atom in the molecule.[6][7]
Experimental Protocol: Identity Confirmation by LC-MS
-
Instrumentation & Materials:
-
LC-MS system comprising an HPLC or UPLC unit coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight) with an ESI source.
-
Use the same column and solvents as the HPLC method, ensuring that any buffer additives are volatile (e.g., formic acid is preferred over phosphoric acid or TFA, which can cause ion suppression).[8]
-
-
Chromatographic and MS Conditions:
-
LC Conditions: Employ the same gradient and flow rate as the established HPLC method.
-
MS Conditions (ESI):
-
Ionization Mode: Analyze in both positive (+) and negative (-) modes.
-
Scan Range: 50 - 500 m/z.
-
Capillary Voltage: ~3.5 kV.
-
Drying Gas (N₂): Adjust flow and temperature as per instrument recommendations.
-
-
-
Expected Data & Interpretation:
-
Molecular Formula: C₁₁H₈ClNO₃
-
Exact Mass: 237.0193
-
Positive Ion Mode [M+H]⁺: Expect a primary ion at m/z 238.0266 and an M+2 isotope peak at m/z 240.0236 with ~33% the intensity.
-
Negative Ion Mode [M-H]⁻: Expect a primary ion at m/z 236.0120 and an M+2 isotope peak at m/z 238.0090 with ~33% the intensity.
-
The observation of the correct mass and the characteristic 3:1 isotopic cluster provides unambiguous confirmation of the compound's identity and elemental formula.
-
II. Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure, functional groups, and electronic environment.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for de novo structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Causality in Method Design:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice because it readily dissolves the carboxylic acid and its acidic proton signal is typically well-resolved and observable, unlike in D₂O where it would be exchanged.[9]
-
Chemical Shifts: The electron-withdrawing nature of the chlorine atom, the nitrogen heteroatom, and the carbonyl group will deshield adjacent protons and carbons, shifting their signals downfield. The electron-donating methoxy group will shield nearby protons, shifting them upfield.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆. Transfer to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
Predicted Spectral Data & Interpretation:
| ¹H NMR (Predicted) | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~13.0 - 14.0 | broad singlet | 1H | -COOH |
| Aromatic | ~9.0 | singlet | 1H | H2 |
| Aromatic | ~8.1 | doublet | 1H | H8 |
| Aromatic | ~7.6 | doublet of doublets | 1H | H7 |
| Aromatic | ~7.4 | doublet | 1H | H5 |
| Methoxy | ~3.9 | singlet | 3H | -OCH₃ |
| ¹³C NMR (Predicted) | Shift (δ, ppm) | Assignment |
| Carbonyl | ~165 | -COOH |
| Aromatic/Heteroaromatic | ~110 - 160 | 9 signals for quinoline carbons |
| Methoxy | ~56 | -OCH₃ |
Note: The ¹H NMR signal for the carboxylic acid proton is characteristically broad and appears far downfield.[10] The carbonyl carbon in ¹³C NMR is also highly deshielded, appearing in the 160-180 ppm range.[10]
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Analysis by ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Predicted Spectral Data & Interpretation: The presence of the carboxylic acid and the substituted aromatic ring will dominate the spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 | O-H stretch (very broad) | Carboxylic Acid Dimer[10] |
| ~3050 | C-H stretch (aromatic) | Quinoline Ring[11] |
| ~2950 | C-H stretch (aliphatic) | Methoxy Group |
| ~1700 | C=O stretch (strong) | Carboxylic Acid[10] |
| 1610, 1580, 1500 | C=C stretch (aromatic) | Quinoline Ring[11] |
| ~1250 | C-O stretch (asymmetric) | Methoxy Group |
| ~1030 | C-O stretch (symmetric) | Methoxy Group |
| ~850 | C-Cl stretch | Chloro Group |
C. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly useful for characterizing compounds with conjugated π-systems.
Causality in Method Design: The extended π-system of the quinoline ring is a strong chromophore. Substituents on the ring will modulate the energy of the π → π* electronic transitions, causing shifts in the wavelength of maximum absorbance (λmax).[12] This technique is the basis for UV detection in HPLC.
Experimental Protocol: Determination of λmax
-
Sample Preparation: Prepare a dilute solution (~5-10 µg/mL) of the compound in a UV-transparent solvent such as methanol or acetonitrile.
-
Data Acquisition: Scan the solution from 200 to 400 nm in a quartz cuvette, using the pure solvent as a blank.
-
Expected Spectrum: The spectrum is expected to show multiple absorption bands characteristic of the quinoline system, with a strong λmax likely occurring between 280 and 320 nm. This value can then be used to optimize the detection wavelength in the HPLC-UV method for maximum sensitivity.
Summary and Conclusion
The analytical characterization of this compound requires an integrated approach employing multiple orthogonal techniques. This guide outlines a robust workflow to ensure the unambiguous identification, purity assessment, and structural confirmation of this important chemical intermediate.
-
HPLC-UV provides reliable purity data and quantification.
-
LC-MS confirms the molecular weight and elemental composition, with the chlorine isotopic pattern serving as a definitive diagnostic tool.
-
NMR spectroscopy offers complete structural elucidation of the carbon-hydrogen framework.
-
FT-IR and UV-Vis spectroscopy rapidly confirm the presence of key functional groups and the core chromophore.
By systematically applying these protocols, researchers and drug developers can establish a comprehensive quality control profile for this compound, ensuring the integrity and success of their scientific endeavors.
References
-
SIELC Technologies. "Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column". SIELC. URL: [Link]
-
SIELC Technologies. "HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column". SIELC. URL: [Link]
-
Walash, M. I., et al. "Determination of Some Quinoline Derivatives with Organic Brominating Agents". Analytical Letters, vol. 16, no. 2, 1983. URL: [Link]
-
Astrochemistry Laboratory. "Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar". NASA Ames Research Center. URL: [Link]
-
Sagan, F. P., et al. "5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis". Molecules, vol. 28, no. 1, 2023, p. 345. URL: [Link]
-
Li, J., et al. "Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography". ACS Food Science & Technology, 2024. URL: [Link]
-
SpectraBase. "Quinoline-3-carboxylic acid, 6-methoxy-2-methyl-, ethyl ester - 1H NMR". Wiley. URL: [Link]
-
SpectraBase. "Quinoline-3-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-, 2-methoxyethyl ester - 1H NMR". Wiley. URL: [Link]
-
ResearchGate. "1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides". ResearchGate. URL: [Link]
-
Parmar, A., et al. "Synthesis, DFT studies on a series of tunable quinoline derivatives". Scientific Reports, vol. 14, no. 1, 2024, p. 15410. URL: [Link]
-
ResearchGate. "FTIR spectrum of quinoline derivative". ResearchGate. URL: [Link]
-
Der Pharma Chemica. "FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal". Der Pharma Chemica. URL: [Link]
-
ResearchGate. "Figure S3. 1 H NMR spectrum of 3b". ResearchGate. URL: [Link]
-
PubChem. "Methyl 4-chloro-7-methoxyquinoline-6-carboxylate". National Center for Biotechnology Information. URL: [Link]
-
International Journal for Multidisciplinary Research. "Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives". IJFMR. URL: [Link]
-
ResearchGate. "LCMS-guided detection of halogenated natural compounds". ResearchGate. URL: [Link]
-
Oxford Academic. "Gas Chromatographic Analysis of Halogenated Quinoline Compounds". Journal of Chromatographic Science. URL: [Link]
-
Le Mevel, A., et al. "Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi". Analytical Chemistry, vol. 88, no. 17, 2016, pp. 8675-82. URL: [Link]
-
Master Organic Chemistry. "What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?". Master Organic Chemistry. URL: [Link]
-
Chemistry LibreTexts. "11.9: Spectroscopy of Carboxylic Acids and Nitriles". Chemistry LibreTexts. URL: [Link]
Sources
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scialert.net [scialert.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Leveraging 4-Chloro-6-methoxyquinoline-3-carboxylic Acid as a Versatile Building Block in Modern Organic Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 4-chloro-6-methoxyquinoline-3-carboxylic acid as a pivotal intermediate in organic synthesis. This document elucidates the molecule's synthetic accessibility, highlights its key reactivity profiles, and offers detailed, field-tested protocols for its derivatization into novel molecular entities.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The 4-quinolone-3-carboxylic acid motif, in particular, has been a cornerstone in the development of antibacterial agents and is increasingly explored for other therapeutic targets.[1] this compound (CAS No: 179024-72-7) emerges as a highly valuable and versatile building block due to its trifunctional nature: a reactive 4-chloro substituent, a nucleophilic carboxylic acid, and an electron-donating methoxy group that can influence the electronic properties of the aromatic system.[2]
The strategic placement of these functional groups allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures and compound libraries for drug discovery programs. The electron-withdrawing nature of the quinoline nitrogen atom activates the 4-position, rendering the chloro group susceptible to nucleophilic aromatic substitution (SNAr), a key transformation that will be explored in detail.[3][4]
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. A common strategy involves the construction of the corresponding 4-hydroxyquinoline derivative, followed by chlorination.
Synthetic Strategy Overview
A general and reliable route to this compound involves the Gould-Jacobs reaction for the formation of the quinoline core, followed by a chlorination step. This approach offers good yields and is amenable to scale-up.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
This protocol outlines the initial steps to obtain the key precursor, 4-hydroxy-6-methoxyquinoline-3-carboxylic acid.[5]
Step 1: Condensation of p-Anisidine with Diethyl (ethoxymethylene)malonate
-
In a round-bottom flask equipped with a magnetic stirrer, combine p-anisidine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).
-
Heat the mixture at 100-110 °C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature, which typically results in the solidification of the enamine intermediate.
Step 2: Thermal Cyclization
-
The crude enamine intermediate from the previous step is added portion-wise to a flask containing a high-boiling point solvent such as diphenyl ether, preheated to 240-250 °C.
-
Maintain the temperature for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture and add hexane or petroleum ether to precipitate the product, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.
-
Collect the precipitate by filtration, wash with hexane, and dry.
Step 3: Saponification
-
Suspend the crude ethyl ester in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete hydrolysis.
-
Cool the solution to room temperature and acidify with concentrated hydrochloric acid or acetic acid to a pH of 4-5.
-
The desired 4-hydroxy-6-methoxyquinoline-3-carboxylic acid will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Experimental Protocol: Chlorination to this compound
The conversion of the 4-hydroxy group to the 4-chloro substituent is a crucial step.[6]
-
In a flask equipped with a reflux condenser and a gas trap, suspend 4-hydroxy-6-methoxyquinoline-3-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl3) (5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid | C11H9NO4 | 219.19 | 28027-16-9 |
| This compound | C11H8ClNO3 | 237.64 | 179024-72-7[2] |
Key Applications and Protocols
The reactivity of this compound can be harnessed in several ways, primarily through reactions at the 4-position (nucleophilic substitution) and the 3-position (carboxylic acid derivatization).
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chloro group at the 4-position is highly susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alcohols.[3][4] This reactivity is enhanced by the electron-withdrawing effect of the quinoline nitrogen.[3][4]
Caption: Versatility of SNAr at the C4-position.
Protocol: Synthesis of a 4-Anilino-6-methoxyquinoline-3-carboxylic Acid Derivative
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, n-butanol, or DMF, add the desired aniline derivative (1.2-1.5 eq).
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (80-120 °C) and monitor by TLC. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Amide Bond Formation
The carboxylic acid at the 3-position is a handle for forming amide bonds, a crucial linkage in many biologically active molecules. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive acyl chloride.[7][8]
Protocol: Amide Synthesis using a Coupling Reagent
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or dichloromethane (DCM).
-
Add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of an additive like HOBt (1.2 eq).
-
Add a base, typically DIPEA (2.0-3.0 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is predominant, the 4-chloro position can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, to form C-C or C-N bonds.[9][10] These reactions significantly expand the synthetic utility of this building block.[9][10]
Protocol: Suzuki Cross-Coupling
-
In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), a boronic acid or boronate ester (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K2CO3 or Cs2CO3 (2.0-3.0 eq).
-
Add a degassed solvent system, for example, a mixture of dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Application in the Synthesis of a Bioactive Molecule Analogue
To illustrate the synthetic utility of this compound, a synthetic route to a hypothetical kinase inhibitor analogue is presented. This pathway combines the key transformations discussed above.
Caption: Synthetic route to a hypothetical kinase inhibitor analogue.
This synthetic sequence demonstrates how the orthogonal reactivity of the chloro and carboxylic acid functionalities can be exploited to build molecular complexity in a controlled manner, a strategy central to modern drug discovery.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its facile preparation and the distinct reactivity of its functional groups enable the efficient construction of a diverse range of complex molecules. The protocols outlined in these notes provide a solid foundation for researchers to explore the full potential of this valuable intermediate in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.
References
-
ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
-
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
-
ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline. Available at: [Link]
-
PubMed. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Available at: [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]
-
YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]
-
Khan Academy. Amide formation from acyl chloride | Carboxylic acids and derivatives. Available at: [Link]
-
Khan Academy. Amide formation from carboxylic acid derivatives. (video). Available at: [Link]
-
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
-
American Chemical Society. Cross Coupling Reactions. Available at: [Link]
-
PubChem. 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. Available at: [Link]
-
ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link]
-
PubMed Central. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Available at: [Link]
-
PubMed Central. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]
-
YouTube. How to Make Amides: Mechanism. Available at: [Link]
-
YouTube. Cross Coupling Reactions. Available at: [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]
-
Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Available at: [Link]
-
Wikipedia. Decarboxylative cross-coupling. Available at: [Link]
-
PubChem. 6-Methoxyquinoline-3-carboxylic acid. Available at: [Link]
Sources
- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid | C11H9NO4 | CID 255289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Synthesis of Lenvatinib Intermediate 4-chloro-6-methoxyquinoline-3-carboxylic acid
Abstract
This document provides a detailed guide for the synthesis of 4-chloro-6-methoxyquinoline-3-carboxylic acid, a crucial intermediate in the manufacturing of the multi-targeted tyrosine kinase inhibitor, Lenvatinib. The synthesis involves a multi-step process commencing from 4-methoxyaniline. Key stages of this synthesis include a cyclization reaction to form the quinoline core, followed by chlorination and subsequent functional group manipulations. This guide offers comprehensive, step-by-step protocols, explains the underlying chemical principles for each experimental choice, and includes data presentation and process visualization to aid researchers, scientists, and drug development professionals in replicating and understanding this critical synthetic pathway.
Introduction
Lenvatinib is a significant therapeutic agent in oncology, primarily indicated for the treatment of various cancers such as thyroid, renal cell, and hepatocellular carcinoma.[1] The core structure of Lenvatinib is a substituted quinoline ring system, making the efficient synthesis of its key intermediates a subject of considerable importance in pharmaceutical manufacturing. This compound represents a pivotal building block in the total synthesis of Lenvatinib. Its structure contains the essential quinoline framework with the required methoxy and chloro substituents, as well as a carboxylic acid handle for further elaboration.
The synthetic strategy outlined herein focuses on a robust and scalable pathway, prioritizing yield, purity, and operational simplicity. Understanding the nuances of this synthesis is critical for ensuring the quality and cost-effectiveness of the final active pharmaceutical ingredient (API).
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The overall workflow can be conceptualized as follows:
Caption: Overall synthetic workflow for this compound.
The chosen synthetic route commences with the Gould-Jacobs reaction, a well-established method for quinoline synthesis. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization to construct the quinoline ring system. Subsequent hydrolysis of the resulting ester and chlorination of the 4-hydroxy group furnishes the desired product.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 4-Methoxyaniline | Sigma-Aldrich | ≥98% | |
| Diethyl (ethoxymethylene)malonate | Sigma-Aldrich | ≥97% | |
| Diphenyl ether | Sigma-Aldrich | ≥99% | High boiling point solvent for cyclization |
| Sodium hydroxide (NaOH) | Fisher Scientific | ≥97% | For hydrolysis |
| Hydrochloric acid (HCl), concentrated | Fisher Scientific | 37% | For acidification |
| Phosphorus oxychloride (POCl₃) | Sigma-Aldrich | ≥99% | Chlorinating agent |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous | Catalyst for chlorination |
| Toluene | Fisher Scientific | Anhydrous | Solvent for chlorination |
| Ethanol | Fisher Scientific | Anhydrous | Recrystallization solvent |
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Step 1: Synthesis of 4-hydroxy-6-methoxyquinoline-3-carboxylic acid ethyl ester (Intermediate A)
This step utilizes the Gould-Jacobs reaction. The initial condensation of 4-methoxyaniline with diethyl (ethoxymethylene)malonate forms an enamine intermediate, which upon heating in a high-boiling solvent like diphenyl ether, undergoes thermal cyclization to yield the quinoline core.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).
-
Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
To the reaction mixture, add diphenyl ether (5-10 volumes relative to the aniline).
-
Heat the solution to 240-250 °C and maintain this temperature for 30-60 minutes. The cyclization is typically accompanied by the evolution of ethanol.
-
Allow the reaction mixture to cool to below 100 °C.
-
Add hexane or petroleum ether to precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane to remove residual diphenyl ether, and dry under vacuum.
Causality: The high temperature is necessary to overcome the activation energy for the intramolecular cyclization and subsequent aromatization to form the stable quinoline ring system. Diphenyl ether is used as a high-boiling, inert solvent to achieve the required reaction temperature.
Step 2: Synthesis of 4-hydroxy-6-methoxyquinoline-3-carboxylic acid (Intermediate B)
This step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.
Protocol:
-
Suspend the crude 4-hydroxy-6-methoxyquinoline-3-carboxylic acid ethyl ester (1.0 eq) in a 10% aqueous solution of sodium hydroxide (5-10 eq).
-
Heat the mixture to reflux (approximately 100 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the clear filtrate to a pH of 2-3 with concentrated hydrochloric acid. A precipitate will form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield 4-hydroxy-6-methoxyquinoline-3-carboxylic acid.
Causality: The use of a strong base (NaOH) and heat is essential for the complete hydrolysis of the ester functional group. Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.
Step 3: Synthesis of this compound (Final Product)
The final step is the chlorination of the 4-hydroxy group. Phosphorus oxychloride is a common and effective reagent for this transformation.
Protocol:
-
In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend 4-hydroxy-6-methoxyquinoline-3-carboxylic acid (1.0 eq) in toluene (5-10 volumes).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Slowly add phosphorus oxychloride (POCl₃, 3-5 eq) to the suspension at room temperature. The addition is exothermic.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.
-
Stir the resulting slurry for 1-2 hours to ensure complete hydrolysis of the reagent.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Causality: The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone. The hydroxyl group can be converted to a good leaving group by reaction with POCl₃. The subsequent nucleophilic attack by the chloride ion displaces the phosphate ester intermediate, yielding the 4-chloroquinoline. DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more reactive electrophile.[2]
Reaction Mechanism Visualization
The chlorination of the 4-hydroxyquinoline using POCl₃ and DMF proceeds through the formation of a Vilsmeier-Haack reagent.
Caption: Simplified mechanism of the chlorination step.
Data Summary
| Step | Product | Starting Material (eq) | Reagents (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-hydroxy-6-methoxyquinoline-3-carboxylic acid ethyl ester | 1.0 | Diethyl (ethoxymethylene)malonate (1.05) | Diphenyl ether | 240-250 | 0.5-1 | 75-85 |
| 2 | 4-hydroxy-6-methoxyquinoline-3-carboxylic acid | 1.0 | NaOH (5-10) | Water | 100 | 2-4 | 90-95 |
| 3 | This compound | 1.0 | POCl₃ (3-5), DMF (cat.) | Toluene | 110 | 3-5 | 85-90 |
Conclusion
The synthesis of this compound presented herein is a reliable and scalable method for producing this key Lenvatinib intermediate. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can consistently obtain high yields of the desired product with good purity. Careful control of reaction parameters, particularly temperature and reagent stoichiometry, is crucial for success. The provided application notes serve as a comprehensive guide for professionals in the field of pharmaceutical development and manufacturing.
References
- Jadhav, A. M., & Gaikwad, N. D. (2012). Vilsmeier-Haack reaction: a versatile tool in organic synthesis. International Journal of Pharmaceutical Sciences and Research, 3(8), 2464.
- Wan, J. P., & Liu, Y. (2018). Recent advances in the Vilsmeier–Haack reaction: a powerful tool for the synthesis of heterocycles. RSC advances, 8(46), 26039-26054.
- Eisai Co., Ltd. (2015). Process for preparing quinoline derivative.
-
Qingmu Pharmaceutical. (2024). Synthesis Methods of Lenvatinib Mesylate API. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of lenvatinib. CN109734661B.
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]
Sources
Application Note: Structural Elucidation of 4-chloro-6-methoxyquinoline-3-carboxylic acid using Mass Spectrometry and NMR Spectroscopy
Introduction and Scientific Context
4-chloro-6-methoxyquinoline-3-carboxylic acid belongs to the quinoline class of heterocyclic compounds. Quinolines are a prominent scaffold in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The precise substitution pattern on the quinoline core is critical to its function, necessitating rigorous analytical characterization.
The structural confirmation of such molecules relies on the synergistic use of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While MS provides definitive information on molecular weight and elemental composition, NMR spectroscopy elucidates the precise atomic connectivity and constitution of the carbon-hydrogen framework.[2] This application note details field-proven methodologies for acquiring and interpreting high-quality MS and NMR data for the title compound.
Molecular Profile:
-
Compound: this compound
-
Molecular Formula: C₁₁H₈ClNO₃
-
Molecular Weight: 237.64 g/mol
-
Exact Mass: 237.0193 u[3]
Mass Spectrometry Analysis: Molecular Weight and Fragmentation
Electrospray ionization (ESI) is the technique of choice for this molecule due to its "soft" nature, which minimizes in-source fragmentation and reliably produces protonated or deprotonated molecular ions.[4][5] This is particularly advantageous for analyzing moderately polar, thermally labile organic compounds.[6] The presence of both a basic nitrogen atom (on the quinoline ring) and an acidic carboxylic acid group makes the compound amenable to analysis in both positive and negative ion modes.
Protocol: Sample Preparation for ESI-MS
The goal of this protocol is to prepare a dilute, particulate-free solution in a volatile solvent system to ensure efficient ionization and prevent contamination of the instrument.
-
Initial Dissolution: Weigh approximately 1 mg of the sample and dissolve it in 1 mL of a high-purity organic solvent such as methanol, acetonitrile, or a 1:1 mixture of the two.
-
Dilution: Create a working solution by diluting 100 µL of the initial stock solution into 1 mL of the same solvent system. The final target concentration should be in the range of 1-10 µg/mL. Overly concentrated samples can lead to signal suppression and detector saturation.[7]
-
Acidification/Basification (Optional but Recommended):
-
For positive-ion mode , add 0.1% formic acid to the final solution. This enhances protonation by providing a ready source of H⁺ ions, leading to a stronger signal for the [M+H]⁺ species.[6]
-
For negative-ion mode , a small amount of 0.1% ammonium hydroxide can be added to facilitate the formation of the [M-H]⁻ ion.
-
-
Filtration: Filter the final solution through a 0.22 µm syringe filter directly into a clean autosampler vial. This step is critical to remove any particulate matter that could clog the fluidics of the mass spectrometer.[7]
-
Blank Samples: Prepare blank samples containing only the solvent system (with any additives) to run before and after the analyte. This helps identify background noise and prevent carry-over between samples.[7]
Expected Mass Spectrometry Data and Interpretation
A. Full Scan Mass Spectrum:
A high-resolution mass spectrometer (such as a TOF or Orbitrap) will provide accurate mass data, enabling confirmation of the elemental formula.
-
Positive Ion Mode ([M+H]⁺): The primary ion observed will be the protonated molecule at an m/z of 238.0266 .
-
Negative Ion Mode ([M-H]⁻): The primary ion observed will be the deprotonated molecule at an m/z of 236.0120 .
-
Isotopic Pattern: A crucial validation point is the presence of a characteristic isotopic pattern for a molecule containing one chlorine atom. The spectrum will show two major peaks: one for the molecule containing ³⁵Cl (M) and a second peak at M+2 for the molecule containing ³⁷Cl. The intensity ratio of these peaks will be approximately 3:1 , corresponding to the natural abundance of these isotopes.
B. Tandem MS (MS/MS) Fragmentation Analysis:
By selecting the [M+H]⁺ ion (m/z 238.0) and subjecting it to collision-induced dissociation (CID), we can gain structural insights from the resulting fragments. Quinolone-type compounds often exhibit characteristic neutral losses.[8]
Table 1: Predicted High-Resolution MS and MS/MS Fragments
| Ion Description | Predicted m/z | Neutral Loss | Rationale |
| [M+H]⁺ | 238.0266 | - | Protonated parent molecule. |
| [M+H - H₂O]⁺ | 220.0160 | H₂O (18.0106 u) | Loss of water from the carboxylic acid group. A common fragmentation for carboxylic acids. |
| [M+H - CO]⁺ | 210.0316 | CO (27.9949 u) | Loss of carbon monoxide, a known fragmentation pathway for quinoline systems.[9] |
| [M+H - CO₂]⁺ | 194.0316 | CO₂ (43.9898 u) | Decarboxylation of the carboxylic acid group.[8] |
| [M+H - HCl]⁺ | 202.0550 | HCl (35.9767 u) | Loss of hydrogen chloride. |
NMR Spectroscopy Analysis: Atomic Connectivity
NMR spectroscopy is the definitive method for confirming the carbon-hydrogen framework of the molecule. The choice of solvent is the first and most critical decision in sample preparation.
Protocol: NMR Sample Preparation
This protocol is designed to produce a homogeneous solution of appropriate concentration, free of interfering particulates and moisture.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the carboxylic acid, and its high boiling point minimizes evaporation. Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which might be lost or broadened in solvents like methanol-d₄ or obscured by residual water in CDCl₃.[2]
-
Weighing the Sample:
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small, clean vial.[2]
-
Filtration and Transfer: Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool into a clean, dry 5 mm NMR tube. This removes any suspended particles that would otherwise degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) is often used as a secondary internal reference.[11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Predicted NMR Spectra and Interpretation
The following spectral assignments are predicted based on established chemical shift principles and data from similar quinoline derivatives.[12][13][14]
A. ¹H NMR Spectrum (Predicted in DMSO-d₆, 400 MHz)
The proton spectrum will reveal the number of unique proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and relative abundance (integration).
Table 2: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-2 | 8.9 - 9.1 | Singlet (s) | 1H | Deshielded by adjacent nitrogen and the electron-withdrawing carboxylic acid at C3. |
| H-8 | 8.0 - 8.2 | Doublet (d) | 1H | Ortho-coupled to H-7. |
| H-5 | 7.8 - 8.0 | Doublet (d) | 1H | Deshielded, appears as a doublet due to the methoxy group at C6. |
| H-7 | 7.4 - 7.6 | Doublet of Doublets (dd) | 1H | Ortho-coupled to H-8 and meta-coupled to H-5. |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H | Typical chemical shift for an aryl methoxy group. |
| -COOH | 13.0 - 14.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton. Signal will disappear upon D₂O shake. |
B. ¹³C NMR Spectrum (Predicted in DMSO-d₆, 100 MHz)
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, with chemical shifts indicating the carbon's hybridization and electronic environment.
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Carboxylic Acid) | 165 - 170 | Carbonyl carbon of a carboxylic acid.[15][16] |
| C-6 | 157 - 160 | Aromatic carbon bearing the electron-donating -OCH₃ group. |
| C-2 | 150 - 153 | Aromatic carbon adjacent to nitrogen. |
| C-4 | 148 - 151 | Aromatic carbon bearing the electron-withdrawing chlorine atom. |
| C-8a | 145 - 148 | Quaternary aromatic carbon at the ring junction. |
| C-5 | 130 - 133 | Aromatic CH. |
| C-7 | 123 - 126 | Aromatic CH. |
| C-4a | 120 - 123 | Quaternary aromatic carbon at the ring junction. |
| C-8 | 118 - 121 | Aromatic CH. |
| C-3 | 115 - 118 | Aromatic carbon bearing the carboxylic acid group. |
| -OCH₃ | 55 - 58 | Methoxy carbon. |
C. 2D NMR for Unambiguous Assignment:
To definitively confirm all assignments, a suite of 2D NMR experiments is indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon, confirming the C-H assignments (e.g., H-2 with C-2, H-5 with C-5).[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for identifying the quaternary carbons and piecing together the molecular skeleton. For example, the methoxy protons (δ ~4.0) should show a correlation to C-6 (δ ~158). The H-2 proton should show correlations to C-3, C-4, and C-4a.[2]
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, confirming which protons are adjacent (e.g., correlations between H-7, H-8, and H-5).
Integrated Analytical Workflow
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. researchgate.net [researchgate.net]
- 13. repository.uncw.edu [repository.uncw.edu]
- 14. tsijournals.com [tsijournals.com]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes & Protocols: Synthesis of 4-Chloro-6-methoxyquinoline-3-carboxylic Acid via the Gould-Jacobs Reaction and Subsequent Chlorination
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. The specific derivative, 4-chloro-6-methoxyquinoline-3-carboxylic acid, is a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. This document provides a comprehensive guide for its synthesis, leveraging the classical Gould-Jacobs reaction to construct the core quinoline ring system, followed by a robust chlorination protocol.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for each phase of the synthesis. The protocols herein are designed to be self-validating, with in-process controls and troubleshooting guidance to ensure a high degree of reproducibility and success.
Part 1: The Gould-Jacobs Reaction - Constructing the 4-Hydroxyquinoline Core
The Gould-Jacobs reaction is a powerful and reliable method for the synthesis of 4-hydroxyquinoline derivatives.[1][2] The reaction proceeds in two key stages: first, the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1]
Stage 1: Condensation of 4-Methoxyaniline with Diethyl Ethoxymethylenemalonate (DEEM)
The initial step involves a nucleophilic substitution reaction where the amino group of 4-methoxyaniline attacks the electrophilic enol ether carbon of diethyl ethoxymethylenemalonate (DEEM), with subsequent elimination of ethanol. This reaction is typically facile and can often be performed at or slightly above room temperature without a catalyst.
Experimental Protocol: Synthesis of Diethyl ((4-methoxyanilino)methylene)malonate (Intermediate 1)
-
Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyaniline (24.6 g, 0.2 mol) and diethyl ethoxymethylenemalonate (43.2 g, 0.2 mol).
-
Reaction Execution: Heat the mixture gently to 100-110°C in an oil bath for 2 hours. The reaction is accompanied by the evolution of ethanol.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane). Upon completion, the reaction mixture will be a viscous oil.
-
Purification: Allow the mixture to cool to room temperature. Add n-hexane (100 mL) and stir vigorously. The product will precipitate as a pale yellow solid. Collect the solid by vacuum filtration, wash with cold n-hexane (2 x 50 mL), and dry under vacuum to yield Diethyl ((4-methoxyanilino)methylene)malonate.
Causality and Insights:
-
Stoichiometry: Using equimolar amounts of the reactants is crucial for maximizing the yield of the desired intermediate.
-
Temperature Control: While the reaction can proceed at lower temperatures, gentle heating accelerates the elimination of ethanol, driving the reaction to completion in a shorter timeframe.
Stage 2: Thermal Cyclization and Saponification
This stage is the hallmark of the Gould-Jacobs reaction and requires high temperatures to induce an intramolecular cyclization of the malonate intermediate.[2] The reaction is typically carried out in a high-boiling, inert solvent such as Dowtherm A or mineral oil to achieve the necessary temperatures, often around 250°C.[3] Following cyclization, the resulting ethyl ester is saponified to the carboxylic acid.
Experimental Protocol: Synthesis of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (Intermediate 2)
-
Cyclization: Add the Diethyl ((4-methoxyanilino)methylene)malonate (29.3 g, 0.1 mol) obtained from the previous step to a flask containing a high-boiling solvent such as Dowtherm A (150 mL). Heat the mixture to 250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen). Maintain this temperature for 1.5-2 hours.[3]
-
Work-up of Cyclization: Cool the reaction mixture. The cyclized product, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, will precipitate. Dilute the mixture with hexane to facilitate precipitation and filtration. Collect the solid by filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
Saponification: Suspend the crude ethyl ester in a 10% aqueous sodium hydroxide solution (100 mL). Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete hydrolysis.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. The desired product, 4-hydroxy-6-methoxyquinoline-3-carboxylic acid, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product under vacuum.
Causality and Insights:
-
High-Boiling Solvent: The use of a high-boiling solvent is critical to reach the high activation energy required for the 6-electron cyclization.[4]
-
Inert Atmosphere: An inert atmosphere prevents oxidative side reactions at the high temperatures employed.
-
Saponification: The ester is hydrolyzed under basic conditions to the carboxylate salt, which is then protonated upon acidification to yield the final carboxylic acid intermediate.
Part 2: Chlorination of the 4-Hydroxyquinoline Intermediate
The final step in the synthesis is the conversion of the 4-hydroxy group to a 4-chloro group. This is a critical transformation as the 4-chloroquinoline moiety is a key pharmacophore in many bioactive molecules. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[5]
Experimental Protocol: Synthesis of this compound (Final Product)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend 4-hydroxy-6-methoxyquinoline-3-carboxylic acid (11.0 g, 0.05 mol) in phosphorus oxychloride (POCl₃, 50 mL).
-
Reaction Execution: Heat the mixture to reflux (approximately 105-110°C) for 4-6 hours. The reaction mixture will gradually become a clear, dark solution.
-
Monitoring: Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane). The disappearance of the starting material indicates the completion of the reaction.
-
Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the reaction mixture onto crushed ice (200 g) with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process and will generate HCl gas.
-
Isolation: The product will precipitate as a solid. Stir the mixture until all the ice has melted, then collect the solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove any remaining phosphoric acid. Recrystallize the solid from a suitable solvent such as ethanol or acetic acid to obtain pure this compound.
Causality and Insights:
-
Excess POCl₃: POCl₃ serves as both the reagent and the solvent, ensuring the reaction goes to completion.
-
Temperature Control and Reaction Time: Adequate heating is necessary to drive the reaction, but prolonged exposure to high temperatures can lead to decomposition. A reaction time of 4-6 hours is typically sufficient.[5]
-
Quenching: The quenching of excess POCl₃ with ice water is a critical and potentially hazardous step that must be performed with caution. The hydrolysis of POCl₃ is highly exothermic and produces phosphoric acid and HCl.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Cyclization | Insufficient temperature or reaction time. | Ensure the reaction temperature is maintained at 250°C. Monitor by TLC to determine the optimal reaction time. |
| Incomplete Chlorination | Insufficient heating or reaction time; moisture in the reaction. | Ensure the reaction is refluxed for an adequate duration. Use anhydrous conditions and freshly distilled POCl₃.[5] |
| Formation of Dark Impurities | Decomposition at high temperatures. | Avoid unnecessarily long reaction times. A gradual increase in temperature during chlorination might be beneficial.[5] |
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
-
Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. PrepChem.com. Available at: [Link]
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. Available at: [Link]
-
Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. Available at: [Link]
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
-
ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN114456110A - Synthesis method of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. Google Patents.
-
ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride ?. ResearchGate. Available at: [Link]
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
-
ResearchGate. (2025). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. Available at: [Link]
-
PubMed Central. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation. Google Patents.
-
PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. PubChem. Available at: [Link]
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline. Google Patents.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield and Purity of 4-chloro-6-methoxyquinoline-3-carboxylic acid
Welcome to the technical support center for the synthesis and purification of 4-chloro-6-methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis, enabling you to optimize both the yield and purity of your target compound.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a multi-step sequence. A common and effective route begins with the Gould-Jacobs reaction to construct the core quinoline ring system, followed by a chlorination step and subsequent saponification (ester hydrolysis). Understanding this pathway is crucial for effective troubleshooting.[1][2]
The general workflow can be visualized as follows:
Sources
identification of byproducts in quinoline-3-carboxylic acid synthesis
Technical Support Center: Synthesis of Quinoline-3-Carboxylic Acids
Welcome to the technical support guide for the synthesis of quinoline-3-carboxylic acids. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common experimental challenges, provide in-depth answers to frequently asked questions, and offer validated protocols to aid in the identification of reaction byproducts.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and workup of quinoline-3-carboxylic acids, particularly via the widely used Gould-Jacobs reaction.
Q1: My reaction mixture turned into a dark, intractable tar upon heating. What's causing this and how can I prevent it?
A1: Tar formation is a frequent issue in quinoline syntheses that require high temperatures, such as the thermal cyclization step in the Gould-Jacobs reaction.[1] This is often due to polymerization and degradation of reactants and intermediates under harsh conditions.[1] The Gould-Jacobs reaction, which involves the thermal cyclization of an anilinomethylenemalonate intermediate, is particularly susceptible.[2][3]
-
Causality: The high thermal energy required for the intramolecular cyclization can also initiate competing polymerization pathways, especially if the reaction is heated for too long or at an excessively high temperature.[2]
-
Preventative Measures:
-
Precise Temperature Control: Avoid overheating. The cyclization requires high temperatures (often >200 °C), but there is a fine line between the desired reaction and degradation. A thorough temperature-time examination is crucial to optimize the yield and minimize degradation.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative side reactions that contribute to tar formation.
-
Solvent Choice: High-boiling point solvents like Dowtherm A or diphenyl ether can provide more uniform and controllable heating compared to neat (solvent-free) conditions.
-
Microwave Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields by providing rapid and uniform heating, thereby minimizing the window for thermal degradation to occur.[2]
-
Q2: The yield of my desired quinoline-3-carboxylic acid is very low, and I've isolated a significant amount of an uncyclized intermediate. How can I drive the reaction to completion?
A2: The isolation of the anilidomethylenemalonic ester intermediate indicates that the thermal cyclization step is incomplete.[2] This is the most energy-intensive step of the Gould-Jacobs reaction.[4][5]
-
Causality: The 6-electron electrocyclization required to form the quinoline ring system has a high activation energy barrier. Insufficient thermal energy or too short a reaction time will result in the accumulation of the stable acyclic intermediate.[2]
-
Troubleshooting Steps:
-
Increase Temperature: The most direct approach is to increase the reaction temperature. For instance, an experiment might show minimal product formation at 250 °C, but a significant increase in yield at 300 °C.[2]
-
Increase Reaction Time: If increasing the temperature leads to degradation, extending the reaction time at a slightly lower, more stable temperature may be effective. However, this must be balanced against the risk of byproduct formation over time.[2]
-
Use of Catalysts: While the thermal Gould-Jacobs is often uncatalyzed, some modern variations employ acid catalysts like polyphosphoric acid (PPA) to facilitate cyclization at lower temperatures.
-
Q3: My LC-MS analysis shows a peak with a mass corresponding to my desired product minus 44 Da. What is this byproduct?
A3: A mass loss of 44 Da is the characteristic signature of decarboxylation (loss of CO₂). This is a common side reaction, especially when high temperatures are used after the saponification of the ester group to the carboxylic acid.[3][5]
-
Causality: The quinoline-3-carboxylic acid product, once formed, can be thermally unstable. The high temperatures of the cyclization step, if prolonged, can cause the product itself to decarboxylate, leading to the corresponding 4-hydroxyquinoline.[5]
-
Identification & Prevention:
-
Confirmation: The identity of this byproduct can be confirmed by comparing its retention time and mass spectrum with a known standard of the decarboxylated product.
-
Mitigation: If decarboxylation is a major issue, it suggests the temperature is too high or the heating is too prolonged after the formation of the acid. Optimize the reaction to find the minimum temperature and time required for cyclization.[2] If the synthesis involves a final, separate heating step for decarboxylation to obtain a 4-hydroxyquinoline, this is the expected outcome.[5][6]
-
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding byproduct formation in quinoline-3-carboxylic acid synthesis.
Q1: What is the primary mechanism for quinoline-3-carboxylic acid synthesis via the Gould-Jacobs reaction?
A1: The Gould-Jacobs reaction is a multi-step process for preparing 4-hydroxyquinoline derivatives.[4][5] The key steps are:
-
Condensation: An aniline reacts with an alkoxymethylenemalonic ester (like diethyl ethoxymethylenemalonate) via nucleophilic attack from the amine, followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate.[4][5]
-
Cyclization: This intermediate undergoes a thermal, intramolecular 6-electron cyclization reaction to form the quinoline ring system. This step is typically the most challenging and requires high temperatures.[2][5]
-
Saponification: The resulting ester is hydrolyzed, typically with a base like sodium hydroxide, to yield the sodium salt of the quinoline-3-carboxylic acid.
-
Acidification: Subsequent acidification produces the final quinoline-3-carboxylic acid.
Q2: Besides decarboxylation, what are other common byproducts I should be aware of?
A2: Several byproducts can arise depending on the specific reactants and conditions:
-
Uncyclized Intermediate: As discussed in the troubleshooting section, this is the anilidomethylenemalonic ester that failed to cyclize.[2]
-
Regioisomers: When using an asymmetrically substituted aniline, the cyclization can occur at either of the two ortho positions, potentially leading to a mixture of product isomers. The final ratio is controlled by both steric and electronic factors.[3]
-
Polymeric Materials: Harsh acidic and high-temperature conditions can lead to the formation of complex polymeric tars, which are often difficult to characterize and remove.[1]
-
Products from Impure Starting Materials: Impurities in the starting aniline or malonic ester derivatives can lead to a corresponding range of unexpected quinoline byproducts.
Q3: How do analytical techniques like LC-MS and NMR help in identifying these byproducts?
A3: These techniques are indispensable for characterizing the components of a reaction mixture.[7][8]
-
Mass Spectrometry (MS): Provides the molecular weight of the components.[8] When coupled with Liquid Chromatography (LC-MS), it allows for the separation of the mixture and the determination of the molecular weight of each peak, which is crucial for identifying byproducts like decarboxylated products or unreacted intermediates.[2][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.[8] For instance, ¹H NMR can clearly distinguish between the desired cyclized product and the uncyclized intermediate by the presence or absence of specific aromatic and vinyl proton signals.
-
Infrared (IR) Spectroscopy: Helps identify the functional groups present in a molecule.[8] For example, the presence of a strong C=O stretch for a carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹) would help confirm the final product.
Data Presentation & Protocols
Table 1: Common Byproducts and Their Mass Signatures
This table summarizes potential byproducts in the synthesis of a generic quinoline-3-carboxylic acid starting from aniline and diethyl ethoxymethylenemalonate.
| Compound Name | Structure Description | Molecular Formula (Example) | Molecular Weight (Example) | Mass Spectrometry (MS) Signature |
| Desired Product | Quinoline-3-carboxylic acid | C₁₀H₇NO₂ | 173.17 | [M+H]⁺ = 174.05 |
| Uncyclized Intermediate | Diethyl 2-((phenylamino)methylene)malonate | C₁₄H₁₇NO₄ | 263.29 | [M+H]⁺ = 264.12 |
| Decarboxylated Product | 4-Hydroxyquinoline | C₉H₇NO | 145.16 | [M+H]⁺ = 146.06 (Product - 44 Da) |
| Ethyl Ester Precursor | Ethyl 4-hydroxyquinoline-3-carboxylate | C₁₂H₁₁NO₃ | 217.22 | [M+H]⁺ = 218.08 |
Note: Exact masses are calculated for the most common isotope and will be observed in high-resolution mass spectrometry.
Experimental Protocol: LC-MS Analysis for Byproduct Profiling
This protocol provides a general workflow for analyzing a crude reaction mixture to identify the product and potential byproducts.
1. Sample Preparation: a. Quench a small aliquot (~5-10 µL) of the crude reaction mixture. b. Dilute the aliquot significantly with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). The solvent should be miscible with the LC mobile phase. c. Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter. d. Transfer the filtrate to an autosampler vial for analysis.
2. LC-MS Instrumentation and Conditions (Example):
- LC System: Agilent 1100 or equivalent.[2]
- Column: C18 reverse-phase column (e.g., ACE 3 AQ, 2.1 × 50 mm).[2]
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 0.3 mL/min
- MS Detector: Quadrupole Mass Spectrometer (e.g., Agilent 6120).[2]
- Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to capture a wide range of species.
- Scan Range: 100 - 500 m/z
3. Data Analysis: a. Integrate the peaks in the chromatogram. b. Analyze the mass spectrum for each peak. c. Compare the observed m/z values with the calculated molecular weights of the expected product and potential byproducts listed in Table 1. d. The presence of peaks corresponding to the masses in Table 1 can confirm the identity of byproducts.
Visualizations
Gould-Jacobs Reaction Pathway and Byproduct Formation
The following diagram illustrates the primary synthetic route to a quinoline-3-carboxylic acid ester and highlights the point where incomplete reaction leads to a common byproduct.
Caption: Gould-Jacobs pathway and formation of the uncyclized intermediate byproduct.
References
-
Gould–Jacobs reaction - Wikiwand. Available at: [Link]
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. Available at: [Link]
-
Gould Jacobs Quinoline forming reaction - Biotage. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ablelab.eu [ablelab.eu]
- 3. mdpi.com [mdpi.com]
- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. rroij.com [rroij.com]
troubleshooting guide for the Gould-Jacobs cyclization reaction.
Technical Support Center: Gould-Jacobs Cyclization Reaction
Welcome to the technical support guide for the Gould-Jacobs cyclization reaction. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of quinoline and 4-hydroxyquinoline derivatives.[1][2] This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common experimental challenges and optimize your reaction outcomes.
Understanding the Foundation: The Gould-Jacobs Reaction Mechanism
Before troubleshooting, it is crucial to understand the reaction pathway. The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[1][2] This is followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline core structure.[3] Subsequent saponification and decarboxylation steps can yield the final 4-hydroxyquinoline.[1][2]
The efficiency of each step is critical for the overall success of the reaction. The initial condensation is typically facile, but the thermal cyclization requires significant energy input and is often the most challenging step, requiring temperatures that can exceed 250 °C.[3]
Caption: The Gould-Jacobs reaction pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Gould-Jacobs reaction.
Q1: My initial condensation reaction is sluggish or incomplete. What's wrong?
Answer: While this step is generally efficient, several factors can impede its progress.
-
Cause 1: Steric Hindrance: Highly substituted anilines, particularly with bulky groups at the ortho position, can slow down the initial nucleophilic attack.
-
Solution:
-
Increase the reaction temperature moderately (e.g., refluxing in ethanol).
-
Consider using microwave irradiation, which can significantly shorten reaction times for this step.[4]
-
If steric hindrance is severe, an alternative quinoline synthesis route might be necessary.
-
-
Cause 2: Poor Nucleophilicity of Aniline: Aniline derivatives with strong electron-withdrawing groups (e.g., nitro groups) are less nucleophilic, which can hinder the initial condensation.
-
Solution:
-
Employ a catalyst. While often run neat, a mild acid catalyst can sometimes facilitate the reaction, but care must be taken to avoid side reactions.
-
Increase reaction time and/or temperature. Monitor progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Q2: The thermal cyclization step is failing or giving very low yields. How can I improve it?
Answer: This is the most common and critical challenge in the Gould-Jacobs synthesis. The high activation energy required for the intramolecular cyclization is a significant barrier.[5]
-
Cause 1: Insufficient Temperature: The required temperature for cyclization is often very high, typically in the range of 200-250 °C or even higher.[3] Without adequate heat, the reaction will stall at the intermediate stage.
-
Solution:
-
High-Boiling Solvents: The key is to use a solvent that can reach and maintain the necessary temperature. Commonly used solvents include:
-
Diphenyl ether
-
Mineral oil
-
Dowtherm A
-
-
These solvents are effective but can be difficult to remove during workup.[3][6]
-
Solvent-Free Conditions: In some cases, heating the intermediate neat (without solvent) can be effective, though it requires precise temperature control to prevent charring.[6][7] A thorough time-temperature study is recommended to find the optimal conditions that maximize yield while minimizing degradation.[5]
-
-
Cause 2: Product Decomposition: The same high temperatures required for cyclization can also lead to the decomposition of the starting material, intermediate, or the desired product.[3]
-
Solution:
-
Optimize Reaction Time: Do not heat for longer than necessary. Run small-scale time-course experiments (e.g., testing at 30, 60, and 90 minutes) and analyze the crude mixture by NMR or LC-MS to determine the point of maximum product formation before significant degradation occurs.[5]
-
Alternative Reagents: For sensitive substrates, harsh thermal conditions can be avoided by using a chemical promoter. Eaton's reagent (P₂O₅ in methanesulfonic acid) is an excellent alternative that can promote cyclization under milder conditions (e.g., 80–100 °C).[4]
-
Q3: I'm getting a mixture of regioisomers. How can I control the selectivity?
Answer: When using an asymmetrically substituted aniline (e.g., a meta-substituted aniline), cyclization can occur at either of the two ortho positions, leading to a mixture of isomeric products.[3]
-
Cause: The regioselectivity is governed by a combination of steric and electronic factors.[3]
-
Steric Effects: Cyclization will generally be disfavored at an ortho position that is blocked by a bulky substituent.
-
Electronic Effects: Electron-donating groups can activate the ortho position, while electron-withdrawing groups can deactivate it. The outcome depends on the interplay between these effects.
-
-
Solution:
-
Solvent Choice: The polarity and nature of the high-temperature solvent can influence the isomer ratio. It has been reported that changing the solvent from diphenyl ether to paraffin liquid can invert the ratio of isomers in certain cases.[8]
-
Advanced Techniques: For challenging cases, specialized techniques like Flash Vacuum Pyrolysis (FVP) can offer superior control over regioselectivity compared to standard solution-phase heating.[9]
-
Substrate Design: If possible, start with an aniline that has one ortho position blocked (e.g., with a methyl or halogen group) to force cyclization in the desired direction.
-
Q4: The reaction workup is difficult, especially removing the high-boiling solvent.
Answer: This is a practical challenge associated with using solvents like diphenyl ether or mineral oil.[6]
-
Solution 1: Precipitation and Filtration: Often, the quinoline product is a solid at room temperature and is insoluble in non-polar hydrocarbons.
-
Allow the reaction mixture to cool completely. The product may precipitate or crystallize.
-
Add a low-boiling, non-polar solvent like hexane or petroleum ether to dilute the high-boiling solvent and further decrease the solubility of the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with the low-boiling solvent to remove residual heat transfer oil.[5][10]
-
-
Solution 2: Column Chromatography: If the product does not precipitate or if further purification is needed, column chromatography is an option. However, it can be cumbersome with viscous oils.
-
First, attempt to remove as much oil as possible via vacuum distillation if the product is not volatile.
-
Adsorb the crude mixture onto a small amount of silica gel and load it onto the column as a dry powder. This prevents the oil from contaminating the top of the column.
-
Standard Experimental Protocol
This protocol provides a general methodology for a two-step Gould-Jacobs reaction.
Step 1: Synthesis of Diethyl Anilinomethylene Malonate Intermediate
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture with stirring. For many anilines, heating at 100-120 °C for 1-2 hours is sufficient. Ethanol can be used as a solvent if desired.
-
Monitor the reaction by TLC until the aniline is consumed.
-
Upon completion, cool the mixture. The intermediate often crystallizes or solidifies. If so, it can be washed with cold ethanol or hexane and used directly in the next step. If it is an oil, remove any volatile byproducts under reduced pressure.
Step 2: Thermal Cyclization to Ethyl 4-Quinolone-3-Carboxylate
-
Place the crude intermediate from Step 1 into a flask equipped with a high-temperature thermometer and a reflux condenser.
-
Add a high-boiling solvent (e.g., diphenyl ether) in sufficient quantity to ensure good heat transfer and stirring (typically 5-10 mL per gram of intermediate).
-
Heat the mixture rapidly with vigorous stirring to the target temperature (typically 240-260 °C).
-
Maintain this temperature for the optimized reaction time (e.g., 30-60 minutes). Monitor for the evolution of ethanol.
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Follow the workup procedure described in Q4 to isolate the product. The resulting solid can be further purified by recrystallization (e.g., from ethanol or acetic acid).
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues systematically.
Caption: A workflow for troubleshooting the Gould-Jacobs reaction.
References
-
Gould–Jacobs reaction. In: Wikipedia. [Link]
-
Gould–Jacobs reaction - Wikiwand. [Link]
-
Gould-Jacobs-Reaktion - Wikipedia. [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]
-
Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor | Organic Process Research & Development - ACS Publications. [Link]
-
A solvent-free Jacobs–Gould reaction - Green Chemistry (RSC Publishing). [Link]
-
Gould–Jacobs Reaction - ResearchGate. [Link]
-
(PDF) A solvent-free Jacobs–Gould reaction - ResearchGate. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. mdpi.com [mdpi.com]
- 4. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]
- 5. ablelab.eu [ablelab.eu]
- 6. A solvent-free Jacobs–Gould reaction - Green Chemistry (RSC Publishing) DOI:10.1039/A908606D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Increasing the Purity of 4-Chloro-6-methoxyquinoline-3-carboxylic Acid
Welcome to the technical support center for 4-chloro-6-methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and detailed protocols for enhancing the purity of this critical synthetic intermediate. High purity is paramount for the reliability of downstream applications, ensuring reproducible results and preventing the introduction of confounding variables in biological assays or subsequent synthetic steps.
This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to make informed decisions to resolve purity challenges in your own work.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route and what are the most common impurities I should expect?
The most common laboratory and industrial synthesis involves the chlorination of its precursor, 4-hydroxy-6-methoxyquinoline-3-carboxylic acid. This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[1].
Based on this pathway, the most prevalent impurities are:
-
Unreacted Starting Material: 4-hydroxy-6-methoxyquinoline-3-carboxylic acid is the most common process-related impurity, resulting from an incomplete chlorination reaction.
-
Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis, which can revert the product back to the 4-hydroxy starting material, especially during aqueous work-up or if moisture is present in subsequent steps[2].
-
Side-Reaction Byproducts: Depending on the reaction conditions, minor impurities from side reactions, such as the formation of phosphate esters when using POCl₃, may occur[2].
Q2: What analytical techniques are recommended for assessing the purity of my product?
A multi-pronged approach is best for robust purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., using a C18 or C8 column) is typically effective for separating the target compound from its more polar precursor and hydrolysis product[3].
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress and for optimizing solvent systems for column chromatography. The starting material (4-hydroxy derivative) will typically have a lower Rf value (be more polar) than the 4-chloro product.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can detect impurities if they are present in sufficient quantities (>1-5%) and have non-overlapping signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
Q3: My final product is an off-white or yellowish solid, not a pure white powder. What causes this?
Discoloration often points to the presence of residual, highly conjugated impurities or degradation products. While the primary impurities (the 4-hydroxy precursor) are typically colorless, trace amounts of intensely colored byproducts from the high-temperature chlorination reaction can be the cause. These can often be effectively removed by recrystallization with an activated carbon (charcoal) treatment.
Troubleshooting Guide: Common Purity Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the reasoning and the solution for each issue.
Issue 1: HPLC analysis shows a significant peak corresponding to the starting material.
Question: My HPLC chromatogram shows two major peaks. Based on retention time, I suspect one is my desired 4-chloro product and the other is the 4-hydroxy starting material. How can I confirm this and purify my product?
Answer:
-
Causality & Confirmation: This is a classic case of incomplete chlorination. The 4-hydroxy group of the starting material is significantly more polar than the 4-chloro group of the product. On a reversed-phase HPLC column, the more polar compound (4-hydroxy precursor) will have a shorter retention time. You can confirm the identity of the peaks by spiking a sample of your crude product with a small amount of the pure starting material and observing which peak increases in area.
-
Primary Solution: Recrystallization. Recrystallization is highly effective for separating these two compounds due to their different solubility profiles. The carboxylic acid and hydroxyl groups on the starting material make it more soluble in polar protic solvents, whereas the chloro-product is comparatively less polar.
-
Recommended Strategy: A mixed-solvent system often provides the best results. Ethanol/water is a common choice for quinoline derivatives[4]. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes faintly cloudy (the saturation point). As the solution cools slowly, the less soluble 4-chloro product will preferentially crystallize, leaving the more soluble 4-hydroxy impurity in the mother liquor.
-
-
Alternative Solution: Column Chromatography. If recrystallization fails to provide the desired purity, flash column chromatography is a more rigorous method. Based on protocols for similar compounds, a silica gel column with a mobile phase gradient of petroleum ether (or hexanes) and ethyl acetate is a good starting point[2]. The less polar 4-chloro product will elute before the more polar 4-hydroxy starting material.
Issue 2: The product "oils out" during recrystallization instead of forming crystals.
Question: I tried to recrystallize my crude product, but upon cooling, it separated as an oily layer instead of forming solid crystals. What went wrong?
Answer:
-
Causality: "Oiling out" occurs when the solubility of the compound in the solvent decreases so rapidly upon cooling that it comes out of solution as a supersaturated liquid phase before it has time to form an ordered crystal lattice. This is common when the solution is too concentrated or if the solvent is a very poor solvent for the compound at the lower temperature.
-
Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the primary solvent (e.g., ethanol) to reduce the concentration and then allow it to cool again, but more slowly this time.
-
Slow Cooling: Do not place the flask directly into an ice bath. Allow it to cool to room temperature on the benchtop first, undisturbed. Slow cooling is critical for the formation of high-quality crystals.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth to begin.
-
Seeding: If you have a small amount of pure product from a previous batch, add a single tiny crystal (a "seed crystal") to the cooled solution to initiate crystallization.
-
Issue 3: Low yield after purification.
Question: My product is pure after recrystallization, but my yield is very low. How can I improve recovery?
Answer:
-
Causality: Low yield is often a trade-off for high purity. It can be caused by using too much solvent during recrystallization (the product remains in the mother liquor), premature crystallization during a hot filtration step, or incomplete recovery from the filter.
-
Optimization Strategies:
-
Minimize Solvent: The key to recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude solid. Perform small-scale trials to determine the optimal solvent volume.
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes before filtration. This will maximize the precipitation of the product by further decreasing its solubility.
-
Efficient Washing: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.
-
Analyze the Mother Liquor: Use TLC to analyze the mother liquor (the filtrate). If a large amount of product is present, you can concentrate the mother liquor by about half and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Detailed Experimental Protocols
Protocol 1: Purity Enhancement by Optimized Recrystallization
This protocol provides a starting point for the purification of this compound containing its 4-hydroxy precursor as the primary impurity.
-
Solvent Selection: Begin by performing a small-scale solvent screen. Place ~20 mg of crude material into three separate test tubes. Add 0.5 mL of ethanol, ethyl acetate, and toluene to each, respectively. Observe solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature. An ethanol/water system is often effective.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a stir bar. Place on a stirrer hotplate and add the primary solvent (e.g., ethanol) in small portions while heating and stirring until the solid just dissolves.
-
(Optional) Activated Carbon Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% of the solute mass). Swirl the flask and gently reheat for 5-10 minutes.
-
Hot Filtration (if carbon was used or insoluble impurities are present): Set up a hot gravity filtration apparatus. Place a funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper to remove the carbon or other solids. Perform this step as quickly as possible to prevent premature crystallization in the funnel.
-
Crystallization: If you did not perform a hot filtration, proceed with the saturated solution from step 2. If using a mixed-solvent system, add the anti-solvent (e.g., hot water) dropwise to the hot solution until it becomes persistently turbid. Add a drop or two of the primary solvent to redissolve the turbidity.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold solvent (e.g., a 50:50 ethanol/water mixture).
-
Drying: Allow the crystals to air-dry on the filter under vacuum. For final drying, place the solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purity Assessment by HPLC
This method is a starting point for assessing the purity of the final product and is based on common methods for similar quinoline derivatives[3].
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of sample in 10 mL of Acetonitrile/Water (1:1) |
Visual Workflow and Data Summary
Impurity Profile and Purification Logic
The diagram below illustrates the relationship between the synthesis, common impurities, and the logic behind the primary purification strategy.
Caption: Workflow from synthesis to purification.
Recrystallization Solvent System Comparison
The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent / System | Polarity | Boiling Point (°C) | Advantages | Disadvantages |
| Ethanol | Polar | 78 | Good solvating power for many quinolines when hot. | May have high solubility even at room temperature, leading to lower yields. |
| Ethyl Acetate | Medium | 77 | Good choice if solubility in alcohols is too high. | Lower boiling point may provide a smaller solubility differential. |
| Toluene | Nonpolar | 111 | Good for less polar compounds; high boiling point allows for wide temp range. | May be too nonpolar to dissolve the carboxylic acid effectively. |
| Ethanol / Water | Tunable | 78-100 | Highly versatile; water acts as an anti-solvent to fine-tune solubility and maximize yield. | Prone to "oiling out" if the solvent composition is not optimized. |
References
- Google Patents. (2013). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. Google Patents.
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
-
Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Center for Biotechnology Information. Available at: [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]
-
MDPI. (2018). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available at: [Link]
-
ResearchGate. (2017). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
-
Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society. Available at: [Link]
-
Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available at: [Link]
-
Dunn, G. E., & Lee, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available at: [Link]
Sources
Lenvatinib Impurity Profile: A Technical Support Guide
Welcome to the Technical Support Center for Lenvatinib intermediates. This guide is designed for researchers, scientists, and drug development professionals. Here, we will explore the common impurities encountered during the synthesis and storage of Lenvatinib, providing practical troubleshooting advice and in-depth scientific explanations to ensure the integrity of your research and development processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of impurities found in Lenvatinib?
In the synthesis and storage of Lenvatinib, impurities are generally classified into three main categories[1]:
-
Process-Related Impurities: These are chemical byproducts that are formed during the synthesis of Lenvatinib. They can include unreacted starting materials, intermediates, and products from side reactions. Their presence is a direct reflection of the reaction conditions and the purity of the starting materials.
-
Degradation Products: These impurities arise when Lenvatinib is exposed to environmental factors such as light, heat, or moisture over time. Forced degradation studies are crucial to identify potential degradation pathways under stress conditions like acid/base hydrolysis, oxidation, and photolysis[2][3][4][5].
-
Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final active pharmaceutical ingredient (API). Regulatory guidelines impose strict limits on these solvents to ensure patient safety[1].
Q2: Which specific process-related impurities are commonly identified in Lenvatinib synthesis?
Several process-related impurities have been identified, often stemming from the key coupling steps in the synthesis. Some of the well-documented impurities include:
-
Descyclopropyl Lenvatinib: This impurity lacks the cyclopropyl group from the urea moiety. It can arise from incomplete reactions or impurities in the starting materials[1][6].
-
Lenvatinib Impurity 10: The precise structure of this impurity can vary, but it is a known process-related substance that needs to be monitored[1][7].
-
4-chloro-7-methoxyquinoline-6-carboxamide: This is a key intermediate in the synthesis of Lenvatinib, and its presence in the final product indicates an incomplete reaction[8].
-
N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea: Another crucial intermediate, its presence points to an incomplete coupling reaction[8].
-
Dimethylamine Lenvatinib: This impurity can be formed under specific reaction conditions involving dimethylamine[1].
A summary of some common process-related impurities is provided in the table below.
| Impurity Name | CAS Number (Free Base) | Molecular Formula (Free Base) | Origin |
| Descyclopropyl Lenvatinib | 417719-51-8 | C18H15ClN4O4 | Process-Related[1][6] |
| 4-(3-Chloro-4-(3-ethylureido)phenoxy)-7-methoxyquinoline-6-carboxamide | 417719-46-1 | C20H19ClN4O4 | Process-Related[9] |
| Lenvatinib N-Oxide | 1788901-86-9 | C21H19ClN4O5 | Degradation/Metabolite[9] |
| Dimethylamine Lenvatinib | 2143930-76-9 | Not Available | Process-Related[1] |
| 4-chloro-7-methoxyquinoline-6-carboxamide | 417721-36-9 | C11H8ClN2O2 | Intermediate[7] |
| N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea | 796848-79-8 | C10H11ClN2O2 | Intermediate[8] |
Q3: How does Lenvatinib degrade, and what are the resulting products?
Forced degradation studies have shown that Lenvatinib is susceptible to degradation under various stress conditions. The primary degradation pathway is hydrolysis, particularly under acidic and alkaline conditions[10].
-
Acid Hydrolysis: Leads to the formation of specific degradation products, denoted as DP I and DP IV in some studies[10].
-
Alkaline Hydrolysis: Results in a different set of degradation products, identified as DP II, III, and V[10].
-
Oxidative, Thermal, and Photolytic Stress: Lenvatinib shows comparative stability under these conditions, but some degradation can still occur[3][10].
The amide group in Lenvatinib can be hydrolyzed to a carboxylic acid under acidic or basic conditions, forming impurities like 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid [11].
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on scientific principles.
Problem 1: An unknown peak is consistently appearing in my HPLC chromatogram during in-process control of the final coupling step.
Possible Cause:
The appearance of a consistent, unknown peak often points to a process-related impurity. This could be due to a side reaction, an impurity in one of the starting materials, or incomplete conversion of an intermediate.
Troubleshooting Workflow:
Caption: Workflow for identifying an unknown impurity.
Step-by-Step Guidance:
-
Systematic Comparison: First, compare the retention time of the unknown peak with available reference standards for known intermediates and impurities, such as Descyclopropyl Lenvatinib or unreacted starting materials[6][8].
-
Isolation: If no match is found, the next step is to isolate the impurity. This can be achieved using preparative HPLC to obtain a sufficient quantity for structural analysis[2].
-
Structural Elucidation: Utilize advanced analytical techniques to determine the structure of the isolated impurity. High-resolution mass spectrometry (LC-MS/MS) is invaluable for obtaining the molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information[2][12][13].
-
Mechanism Postulation: Once the structure is identified, you can often deduce its formation pathway. For example, an impurity with a chemical structure similar to Lenvatinib but with an additional ethoxy group might suggest the presence of ethanol as a residual solvent in a preceding step, which then participates in a side reaction[14].
Problem 2: My final Lenvatinib API is failing stability testing, showing increasing levels of a specific degradant.
Possible Cause:
This indicates that the drug substance is degrading under the storage conditions. The molecular structure of Lenvatinib is susceptible to hydrolysis, especially if exposed to acidic or basic microenvironments[10].
Troubleshooting and Mitigation:
Caption: Logic for investigating a stability failure.
Protocol: Forced Degradation Study
This protocol is essential for identifying the degradation pathways of Lenvatinib and developing a stability-indicating analytical method[2][4].
-
Preparation of Stock Solution: Prepare a stock solution of Lenvatinib in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 2 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 30 minutes. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to identify the mass of the degradation products[2][12][13].
Causality and Action:
By identifying the conditions under which degradation occurs, you can take corrective actions. If Lenvatinib is particularly sensitive to acidic hydrolysis, it is crucial to ensure that all excipients in a formulation are neutral and that the micro-environment of the final dosage form does not become acidic over time[10].
Analytical Methodologies
A robust analytical method is critical for the accurate detection and quantification of impurities.
Recommended HPLC Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing Lenvatinib and its impurities[1][15].
Protocol: Stability-Indicating HPLC-UV Method
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often effective[4].
-
Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent like acetonitrile is typically used to achieve good separation of all impurities[4][13].
-
Flow Rate: A flow rate of around 1.0 mL/min is common[2].
-
Detection: UV detection at approximately 240 nm is suitable for Lenvatinib and its related substances[15].
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 30°C) ensures reproducible retention times[5].
Method Validation:
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust[2][4]. The specificity of the method is confirmed during forced degradation studies by demonstrating that the peaks of the degradation products are well-resolved from the main Lenvatinib peak[3].
References
-
Veeprho. (n.d.). Lenvatinib Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (2025). Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Result from stress degradation study of Lenvatinib. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation methods of lenvatinib mesylate drug impurities. Retrieved from [Link]
-
Cureus. (2024). UPLC method for stable simultaneous estimation of dasatinib and lenvatinib. Retrieved from [Link]
-
Bentham Science. (2022). LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Retrieved from [Link]
-
SynZeal. (n.d.). Lenvatinib Impurities. Retrieved from [Link]
-
Patsnap. (n.d.). HPLC method for analyzing lenvatinib mesylate and preparation impurity thereof and application of impurity as reference standard. Retrieved from [Link]
-
ResearchGate. (2025). New stability-indicating ultra performance liquid chromatography method development and validation of lenvatinib mesylate in bulk drug and pharmaceutical dosage forms. Retrieved from [Link]
-
SciSpace. (n.d.). Forced degradation. Retrieved from [Link]
-
SciSpace. (2022). LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Retrieved from [Link]
- Google Patents. (n.d.). CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
-
Pharmaffiliates. (n.d.). Lenvatinib-impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pharmaffiliates Lenvatinib-impurities. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2016). Australian Public Assessment Report for Lenvatinib mesilate. Retrieved from [Link]
-
ResearchGate. (n.d.). method development and validation of lenvatinib drug by rp-hplc in pharmaceutical drug. Retrieved from [Link]
-
Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Lenvatinib. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. UPLC method for stable simultaneous estimation of dasatinib and lenvatinib. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 6. Lenvatinib Impurities | SynZeal [synzeal.com]
- 7. Lenvatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. manusaktteva.com [manusaktteva.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard - Google Patents [patents.google.com]
- 12. benthamscience.com [benthamscience.com]
- 13. LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study (2022) | Subrahmanyam Talari | 3 Citations [scispace.com]
- 14. Preparation methods of lenvatinib mesylate drug impurities - Eureka | Patsnap [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Tar Formation in the Skraup Synthesis of Quinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for overcoming a critical challenge in the Skraup synthesis of quinolines: the formation of tar. Authored for the experienced chemist, this document moves beyond procedural recitation to explain the mechanistic underpinnings of tar formation and provide actionable, field-tested strategies for its mitigation.
Troubleshooting Guide: From Tar to Product
The Skraup synthesis, while a powerful tool for creating the quinoline scaffold, is infamous for its often violent, exothermic nature and the production of significant amounts of tarry byproducts.[1][2] These issues stem from the harsh acidic and oxidizing conditions required for the reaction.[3] This section provides a systematic approach to diagnosing and resolving the common pitfalls that lead to excessive tar formation and low yields.
Issue 1: My reaction is excessively vigorous and difficult to control, leading to extensive charring.
The highly exothermic nature of the Skraup synthesis is a primary contributor to tar formation.[3][4] Uncontrolled temperature spikes accelerate side reactions, including the polymerization of acrolein, the key intermediate formed from glycerol.
Causality and Mitigation Strategies:
-
Moderator Addition: The inclusion of a moderator is a classic and effective method to tame the reaction's vigor.[3]
-
Ferrous sulfate (FeSO₄): Commonly used to make the reaction less violent, ferrous sulfate is thought to act as an oxygen carrier, extending the reaction over a longer period and preventing localized hotspots.[3][5]
-
Boric acid: Can also be employed to moderate the reaction, often resulting in a smoother process, though potentially with slightly lower yields.[3][5]
-
-
Controlled Reagent Addition: The order and rate of reagent addition are critical for managing the exotherm.
-
Sulfuric Acid: Add concentrated sulfuric acid slowly and with efficient cooling, such as in an ice bath, to dissipate the heat generated upon mixing.[3]
-
Reactant Order: It is crucial to add the sulfuric acid after the ferrous sulfate is well-distributed in the aniline and glycerol mixture. Adding the acid first can initiate the reaction prematurely and uncontrollably.[5]
-
-
Efficient Agitation: Good mixing is essential for uniform heat distribution. For viscous reaction mixtures, a mechanical stirrer is often more effective than a magnetic stir bar.[6]
Issue 2: Despite controlling the initial exotherm, I'm still getting a low yield and a large amount of black, tarry goo.
Even with a moderated reaction, tar formation can persist due to the inherent reactivity of the intermediates under strong acid catalysis.[3][6]
Underlying Causes and Solutions:
-
Acrolein Polymerization: Acrolein, formed by the dehydration of glycerol, is highly prone to polymerization under acidic conditions.[2] This is a major source of tar.
-
Temperature Optimization: Avoid excessively high temperatures after the initial exothermic phase. The reaction should be gently heated to initiate, and then the heat source should be removed to allow the reaction's own heat to sustain it. Once this subsides, controlled heating can be reapplied to maintain a steady reflux for several hours to ensure completion.[3][6]
-
-
Oxidizing Agent Selection: The choice of oxidizing agent can influence both the reaction's vigor and the profile of byproducts.
-
Nitrobenzene: Traditionally used, it can also act as a solvent. However, its reduction can lead to byproducts that complicate purification.[1][6]
-
Arsenic Pentoxide (or Arsenic Acid): Often results in a less violent reaction compared to nitrobenzene.[1][7] However, its toxicity is a significant drawback.
-
Modern Alternatives: Iodine and ferric compounds are among other oxidizing agents that have been explored to create milder reaction conditions.[6][8]
-
-
Substrate Reactivity: The electronic nature of the aniline substrate significantly impacts the reaction outcome.
-
Electron-Withdrawing Groups: Anilines with strongly electron-withdrawing groups (like a nitro group) are less nucleophilic, often leading to very low yields.[6][9] For these substrates, more forcing conditions might be necessary, which in turn can increase tar formation. Alternative synthetic routes should be considered for such deactivated anilines.[9]
-
Issue 3: How do I effectively purify my quinoline product from the tar?
The crude product of a Skraup synthesis is often a dark, viscous mixture that presents a significant purification challenge.[3]
Recommended Purification Protocol:
-
Steam Distillation: This is the most common and effective method for separating the volatile quinoline product from the non-volatile tar.[3] The crude reaction mixture is made strongly basic, and steam is passed through it. The quinoline co-distills with the water.
-
Extraction: The distillate, containing the quinoline, is then extracted with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).
-
Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
Final Purification: The resulting crude quinoline can be further purified by vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Skraup synthesis and where does tar formation fit in?
A1: The Skraup synthesis proceeds in four main steps:
-
Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[10][11]
-
Michael Addition: The aniline derivative undergoes a conjugate addition to acrolein.[10]
-
Cyclization: The intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a 1,2-dihydroquinoline.[4][12]
-
Oxidation: The 1,2-dihydroquinoline is oxidized to the aromatic quinoline product.[4][10]
Tar formation primarily occurs due to the acid-catalyzed polymerization of acrolein and other reactive intermediates, a process that competes with the desired reaction pathway, especially at elevated temperatures.[2][3]
Q2: Can I avoid using glycerol? What are the alternatives?
A2: Yes, modified Skraup-type reactions, often called Doebner-von Miller reactions, use α,β-unsaturated aldehydes or ketones in place of glycerol.[11][13] This allows for the synthesis of quinolines with substituents on the heterocyclic ring. However, these starting materials can also be prone to polymerization under the strongly acidic conditions.[3]
Q3: Are there "greener" or more modern alternatives to the classical Skraup synthesis?
A3: Yes, significant research has focused on developing more efficient and environmentally benign methods. These include:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the reaction, often leading to improved yields and shorter reaction times.[13][14]
-
Ionic Liquids: Using ionic liquids as solvents or catalysts can provide a milder reaction medium, reducing the harshness of concentrated sulfuric acid.[13][14]
-
Alternative Catalysts and Oxidants: The use of catalysts like iodine or different oxidizing agents aims to reduce the reaction's violence and improve selectivity.[6][15]
Q4: What are the key reaction parameters I should optimize to minimize tar?
A4: The following table summarizes the key parameters and their recommended starting points for optimization.
| Parameter | Recommendation | Rationale |
| Moderator | Ferrous sulfate (FeSO₄) or Boric Acid | Controls the exothermic reaction, preventing overheating and charring.[3][5] |
| Temperature | Gentle initial heating, then self-sustaining reflux, followed by controlled heating. | Prevents runaway reactions and minimizes polymerization of intermediates.[3][6] |
| Stirring | Vigorous mechanical stirring | Ensures efficient heat dissipation and prevents localized hotspots.[6] |
| Reagent Addition | Slow, controlled addition of H₂SO₄ with cooling. | Manages the initial strong exotherm of acid mixing.[3] |
| Oxidizing Agent | Consider alternatives to nitrobenzene like arsenic acid (with caution) or iodine. | Can lead to a less violent reaction and different byproduct profiles.[1][6] |
Visualizing the Process
To better understand the reaction and the points where troubleshooting is critical, the following diagrams illustrate the core mechanism and a decision-making workflow.
Caption: The Skraup synthesis reaction pathway, highlighting the formation of the key acrolein intermediate and the competing tar formation side-reaction.
Caption: A troubleshooting workflow for diagnosing and resolving common issues leading to tar formation in the Skraup synthesis.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Wikipedia. (2023). Skraup reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Skraup reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Skraup Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Quinoline. Coll. Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1922). Retrieved from [Link]
- Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
-
Ramann, N. S., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Ramann, N. S., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. Retrieved from [Link]
-
E-materials. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1806. Retrieved from [Link]
-
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021). My attempt at the Skraup quinoline synthesis. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009). Alternative Oxidisers in Skraup reaction. Retrieved from [Link]
- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.
-
El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1806. Retrieved from [Link]
-
NileRed. (2024, August 24). Making quinoline - the Skraup synthesis [Video]. YouTube. Retrieved from [Link]
-
Unknown. (n.d.). Quinoline. Scanned Document. Retrieved from [Link]
-
Filo. (2025, July 20). Work out the mechanism for the Skraup synthesis of quinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-Methoxy-8-nitroquinoline. Coll. Vol. 3, p. 581 (1955); Vol. 28, p. 75 (1948). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from [Link]
- Google Patents. (2000). US6103904A - Skraup reaction process for synthesizing quinolones.
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mlsu.ac.in [mlsu.ac.in]
- 8. sciencemadness.org [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. One moment, please... [iipseries.org]
- 12. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]
- 13. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Doebner-von Miller Quinoline Synthesis
Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction for the synthesis of substituted quinolines. Here, we address common challenges, particularly low yields, and provide in-depth, field-proven troubleshooting strategies. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of the Doebner-von Miller Reaction
The Doebner-von Miller reaction, a modification of the Skraup synthesis, is a fundamental method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds under acidic conditions.[1][2] While versatile, this reaction is notorious for inconsistent yields and the formation of intractable polymeric tars, which can complicate product isolation and purification.[3][4] This guide will dissect the primary causes of these issues and offer robust solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields and tar formation in the Doebner-von Miller synthesis?
A1: The predominant side reaction and the primary culprit for low yields is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[3] Under the strong acidic conditions required for the main reaction, the carbonyl compound can self-condense, leading to the formation of high-molecular-weight polymers and a dark, viscous tar that entraps the desired quinoline product.
Q2: How do substituents on the aniline affect the reaction outcome?
A2: The electronic nature of substituents on the aniline ring significantly influences reactivity. Anilines bearing strong electron-withdrawing groups (e.g., nitro, cyano) are less nucleophilic and often result in very low yields under standard conditions.[3] Conversely, anilines with strong electron-donating groups can be overly reactive, potentially leading to other side reactions.[3] Careful optimization is crucial when working with substituted anilines.
Q3: Can I use α,β-unsaturated ketones instead of aldehydes?
A3: Yes, α,β-unsaturated ketones are viable substrates. However, the reaction generally proceeds more efficiently with α,β-unsaturated aldehydes.[3] Ketones, especially those with significant steric bulk around the carbonyl group, may lead to lower yields or the formation of complex product mixtures due to steric hindrance disfavoring the necessary cyclization steps.[3]
Q4: My crude product appears to contain a significant amount of a dihydroquinoline intermediate. How can I address this?
A4: The final step of the Doebner-von Miller synthesis is an oxidation/aromatization to form the quinoline ring. In some cases, this oxidation can be incomplete, leaving behind a 1,2-dihydroquinoline intermediate. The presence of an oxidizing agent is crucial. While sometimes a Schiff base intermediate acts as the oxidant, this is not always sufficient.[5] Monitoring the reaction for the disappearance of the dihydroquinoline intermediate by TLC or GC-MS is recommended. If it persists, a post-reaction oxidation step using an agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be employed to drive the conversion to the fully aromatic product.[3]
Troubleshooting Guides: From Low Yield to High Purity
Problem 1: Excessive Tar Formation and Low Product Yield
Symptoms: The reaction mixture becomes a thick, dark, and unmanageable tar, making product isolation extremely difficult and significantly reducing the yield.
Root Cause: As mentioned, this is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4][6]
Solutions & Methodologies:
-
Implement a Biphasic Solvent System: This is one of the most effective strategies to mitigate polymerization. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene), its concentration in the acidic aqueous phase is kept low, thus minimizing self-condensation.[3][4]
-
Experimental Protocol (Synthesis of 2-Methylquinoline):
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing acidic aniline mixture over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, allow the mixture to cool and proceed with workup and purification.
-
-
-
Optimize Acid Catalyst and Concentration: While strong acids are necessary, overly harsh conditions can accelerate tar formation. A systematic evaluation of different acids can identify the optimal balance between reaction rate and side product formation.[3]
| Catalyst Type | Examples | Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Highly effective but can be aggressive. Titrate concentration carefully. |
| Lewis Acids | ZnCl₂, SnCl₄, Sc(OTf)₃ | Can be milder and offer different selectivity. May reduce polymerization.[1] |
| Solid Acids | Ag(I)-exchanged Montmorillonite K10 | Recyclable and can lead to high yields under solvent-free conditions.[7] |
-
Control Reaction Temperature and Reactant Addition:
-
Temperature: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Excessive heat promotes polymerization.[3]
-
Gradual Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline ensures its concentration remains low at any given time, favoring the desired bimolecular reaction over polymerization.[3]
-
Troubleshooting Flowchart for Low Yield
Caption: A decision-making workflow for addressing low yields.
Problem 2: Complex Product Mixture with Sterically Hindered Substrates
Symptoms: TLC or GC-MS analysis reveals multiple products and only a small amount of the desired quinoline, particularly when using γ-substituted α,β-unsaturated carbonyl compounds.
Root Cause: Steric hindrance can impede the desired cyclization pathway, promoting alternative side reactions and leading to a complex mixture of products.[3] The Doebner-von Miller reaction is most efficient with sterically accessible α,β-unsaturated aldehydes.[3]
Solutions & Methodologies:
-
Re-evaluate Substrate Choice: If possible, consider a less sterically hindered α,β-unsaturated carbonyl compound.
-
Systematic Condition Optimization: Employ a Design of Experiments (DoE) approach to efficiently screen a range of parameters (acid catalyst, solvent, temperature) to identify a narrow window of conditions that may favor the desired product.
-
Consider Alternative Synthetic Routes: For highly substituted quinolines, other named reactions like the Friedländer or Combes synthesis might offer better regioselectivity and yields.[4][8]
Problem 3: Difficulty in Purifying the Final Product from Tarry Byproducts
Symptoms: The desired quinoline product is challenging to separate from the dark, polymeric material formed during the reaction.
Root Cause: The similar polarity and physical properties of the product and some byproducts can make purification difficult.
Solutions & Methodologies:
-
Steam Distillation: For volatile quinoline products, steam distillation is a classical and highly effective method to separate them from non-volatile tars and inorganic salts.[9]
-
Column Chromatography: This is a standard method for purification. However, it can be challenging with very tarry crude mixtures. A preliminary workup is recommended.
-
Pre-Purification Workup:
-
After the reaction, neutralize the acidic mixture carefully with a base (e.g., NaOH solution) while cooling in an ice bath.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The resulting crude material may be more amenable to column chromatography.
-
-
-
Acid-Base Extraction: Quinolines are basic. You can exploit this by dissolving the crude mixture in an organic solvent and extracting it with an aqueous acid (e.g., 1 M HCl). The quinoline will move to the aqueous phase as a salt, leaving non-basic impurities behind. The aqueous layer can then be basified, and the pure quinoline re-extracted into an organic solvent.
Reaction Mechanism Overview
The precise mechanism of the Doebner-von Miller reaction has been a subject of debate.[1] A plausible pathway involves a fragmentation-recombination mechanism.[10]
Caption: A simplified representation of the fragmentation-recombination mechanism.
References
- Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
Doebner-Miller Reaction - SynArchive. Available at: [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. Available at: [Link]
-
Doebner-Miller reaction and applications | PPTX - Slideshare. Available at: [Link]
-
Doebner reaction - Wikipedia. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]
- Quinoline Synthesis Optimization: A Technical Support Center - Benchchem.
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. Available at: [Link]
- Technical Support Center: Purification of Quinoline Derivatives - Benchchem.
-
Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]
-
Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst | Semantic Scholar. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst | Semantic Scholar [semanticscholar.org]
- 8. Doebner reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Chloro-6-Methoxyquinoline-3-Carboxylic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of 4-chloro-6-methoxyquinoline-3-carboxylic acid (CAS: 179024-72-7)[1]. The following content moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods effectively in your laboratory.
Section 1: Understanding Your Reaction Mixture - FAQs
A successful purification begins with a thorough understanding of what you are trying to separate. The impurities present are dictated by the synthetic route, which commonly involves the chlorination of a 4-hydroxy precursor using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[2][3][4].
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Your crude product is rarely a single component. Anticipating the likely contaminants is the first step toward selecting an appropriate purification strategy. The table below outlines the most probable impurities, their origin, and their chemical nature.
| Impurity Name | Origin | Chemical Nature | Impact on Purification |
| 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid | Unreacted Starting Material | Acidic (Phenolic) | Can be difficult to separate due to similar acidic properties. |
| Phosphoric or Sulfurous Acid Byproducts | Hydrolyzed Chlorinating Agent (POCl₃, SOCl₂) | Highly Acidic, Inorganic | Typically removed during aqueous work-up. |
| 4-Hydroxy byproduct (Hydrolysis) | Reaction of product with water during work-up | Acidic (Phenolic) | Can reform the starting material, reducing yield and purity.[5] |
| Residual Solvents | Reaction Medium (e.g., DMF, Toluene) | Neutral | Must be removed to obtain a pure, solid product. |
| Over-chlorinated or Isomeric Products | Side Reactions | Neutral or Weakly Basic | Generally minor, but require chromatographic separation if present.[5] |
Q2: How can I get a quick and effective assessment of my crude product's purity?
A2: Before committing to a large-scale purification, a rapid purity assessment is crucial.
-
Thin-Layer Chromatography (TLC): TLC is indispensable for visualizing the number of components in your mixture. A common issue with carboxylic acids is streaking on silica gel.[6] To obtain well-defined spots, add 0.5-1% acetic acid to your eluent system (e.g., ethyl acetate/hexanes with 1% acetic acid). This suppresses the deprotonation of the carboxylic acid, leading to sharper spots.[6]
-
Proton NMR (¹H NMR): A crude ¹H NMR can provide a wealth of information, allowing you to identify the presence of starting material, product, and residual solvents by comparing the signals to known spectra.
-
LC-MS: For a more definitive analysis, Liquid Chromatography-Mass Spectrometry can confirm the molecular weight of the product and provide a quantitative or semi-quantitative measure of impurity levels.
Section 2: Primary Purification Strategies
The unique chemical structure of this compound, possessing both a carboxylic acid and a weakly basic quinoline nitrogen, allows for several targeted purification approaches.
Q3: Which purification method should I choose?
A3: The optimal strategy depends on the primary impurities. The flowchart below provides a logical decision-making process. For most reaction outcomes, a well-executed acid-base extraction is the most efficient first step to remove neutral and inorganic impurities.
Caption: Decision logic for selecting the primary purification method.
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group, which can be deprotonated to form a water-soluble salt, effectively separating it from neutral organic impurities.[7][8]
Causality: We use a weak base, sodium bicarbonate (NaHCO₃), which is strong enough to deprotonate the carboxylic acid but generally not acidic phenols like the 4-hydroxy starting material.[8] This allows for a selective extraction. Using a strong base like NaOH could risk hydrolyzing the 4-chloro group and would co-extract the phenolic starting material.[7]
Caption: General workflow for purification by recrystallization.
Section 3: Troubleshooting Common Purification Issues
Q4: My product "oils out" as a liquid instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in that solvent system. [9]* Reduce Cooling Rate: Allow the solution to cool very slowly. Insulate the flask to prolong the cooling period.
-
Use a More Dilute Solution: The concentration may be too high. Add a small amount of hot solvent to redissolve the oil, then attempt to cool again. [9]* Change Solvent System: The solvent may be inappropriate. Try a different solvent or a binary system where the compound is less soluble.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. If you have a pure crystal, add it as a "seed." [10] Q5: I have a persistent emulsion during my acid-base extraction. How can I resolve it?
A5: Emulsions are common when solutions of similar densities are mixed, or when surfactant-like impurities are present.
-
Be Gentle: Avoid vigorous shaking; instead, use gentle inversions of the separatory funnel. [10]* "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity and density of the aqueous layer, helping to break the emulsion. [10]* Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite can sometimes resolve the issue.
Q6: My final product is still contaminated with the 4-hydroxy starting material. How can I remove it?
A6: This is a common and challenging separation.
-
Refined Acid-Base Extraction: The pKa difference between a carboxylic acid and a phenol can be exploited. Repeat the extraction carefully with NaHCO₃. The carboxylic acid is significantly more acidic and should be extracted preferentially. Multiple extractions may be needed. [8]* Column Chromatography: This is the most effective method for separating compounds with similar properties. Use a silica gel column and an eluent system containing 0.5-1% acetic acid (e.g., a gradient of ethyl acetate in hexanes, with the acetic acid modifier). The less polar product should elute before the more polar 4-hydroxy starting material.
Q7: My recovery is very low. What went wrong?
A7: Low recovery can stem from several issues.
-
During Recrystallization:
-
Too much solvent: You may have used too much solvent during the initial dissolution step. [10]Try to evaporate some solvent from the mother liquor to see if more product crystallizes.
-
Compound is too soluble: The compound may have significant solubility even in the cold solvent. Try a different solvent system or cool to a lower temperature. [10]* During Acid-Base Extraction:
-
Incomplete Extraction: You may not have extracted the organic layer enough times.
-
Incomplete Re-acidification: Ensure you have added enough acid to bring the pH down to ~2-3 to fully protonate and precipitate all of your carboxylic acid.
-
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
-
Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]
-
mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
PubChem. (n.d.). 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. download.atlantis-press.com [download.atlantis-press.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
impact of reaction parameters on the synthesis of 4-chloro-6-methoxyquinoline-3-carboxylic acid
Technical Support Center: Synthesis of 4-chloro-6-methoxyquinoline-3-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to address common challenges and frequently asked questions, ensuring both scientific accuracy and practical applicability in your laboratory work.
Core Synthesis Pathway: An Overview
The most reliable and widely adopted method for synthesizing this compound is a multi-step sequence based on the Gould-Jacobs reaction.[1][2] This pathway involves the condensation of an aniline with a malonic acid derivative, followed by thermal cyclization, saponification, and a final chlorination step. Each stage presents unique challenges and requires careful control of reaction parameters to ensure high yield and purity.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for this molecule and why is it preferred? A1: The Gould-Jacobs reaction is the cornerstone of this synthesis.[1][2] It is highly effective for constructing the quinoline core with the necessary substituents at the 3- and 4-positions. The reaction starts with readily available materials: a substituted aniline (p-anisidine) and diethyl ethoxymethylenemalonate.[3] This method reliably yields the 4-hydroxyquinoline intermediate, which is the essential precursor for the final chlorination step.
Q2: What are the most critical steps that determine the overall yield and purity? A2: There are two particularly critical stages:
-
Thermal Cyclization (Step 2): This high-temperature intramolecular cyclization is often the lowest-yielding step. It requires precise temperature control in a high-boiling inert solvent to promote the desired reaction while minimizing charring and side-product formation.[4][5]
-
Chlorination (Step 4): The conversion of the 4-hydroxy (or 4-quinolone) tautomer to the 4-chloro product is highly sensitive to moisture and reaction conditions. Incomplete reaction can be difficult to resolve, and harsh conditions can lead to degradation.[6][7]
Q3: Can other named reactions be used to synthesize the quinoline core? A3: Yes, other methods like the Conrad-Limpach, Doebner-von Miller, or Friedländer syntheses can produce quinolines.[1][2][8][9] However, for obtaining a 4-hydroxyquinoline with a carboxylic acid precursor at the 3-position, the Gould-Jacobs reaction is exceptionally well-suited and generally more reliable than alternatives.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you may encounter.
Issue 1: Low Yield During Thermal Cyclization (Step 2)
Q: My cyclization of diethyl 2-((4-methoxyanilino)methylene)malonate is resulting in a low yield of the desired ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, with significant tar formation. What's going wrong?
A: This is a common and challenging step. The low yield is typically due to insufficient temperature, thermal decomposition, or incorrect reaction time.
-
Causality: The reaction is a thermally driven intramolecular aromatic substitution (an electrocyclic reaction). It requires a significant energy input (typically 240-260°C) to overcome the activation barrier.[3][5] If the temperature is too low, the reaction will not proceed efficiently. If it is too high or maintained for too long, the starting materials and product can decompose, leading to charring and tar formation.[4]
-
Solutions & Best Practices:
-
Solvent Choice is Critical: Use a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) or just diphenyl ether.[3][5] These solvents provide excellent heat transfer and can reach the required temperature. Mineral oil is a cheaper but often less effective alternative.
-
Precise Temperature Control: Use a high-temperature thermometer and a suitable heating mantle setup. Pre-heat the solvent to the target temperature (e.g., 250°C) before slowly adding the reactant. This ensures rapid and uniform heating, minimizing the time the reactant spends at intermediate temperatures where side reactions can occur.[3]
-
Monitor Reaction Progress: If possible, take small aliquots (carefully!) and monitor by TLC to determine the optimal reaction time. Over-refluxing is a common cause of tarring.
-
Workup Procedure: After cooling, the product often crystallizes directly from the solvent. Diluting the cooled mixture with a non-polar solvent like hexane or Skellysolve B can help precipitate more product and wash away the high-boiling solvent from the filter cake.[3]
-
Issue 2: Incomplete Chlorination of the 4-Hydroxy Intermediate (Step 4)
Q: I'm treating my 4-hydroxy-6-methoxyquinoline-3-carboxylic acid with phosphorus oxychloride (POCl₃), but I'm recovering a significant amount of starting material. How can I drive the reaction to completion?
A: Incomplete chlorination is usually caused by insufficient reactivity of the chlorinating agent, the presence of moisture, or suboptimal temperature.
-
Causality: The 4-hydroxyquinoline exists in equilibrium with its 4-quinolone tautomer. The chlorination occurs on the oxygen atom of the quinolone form. Phosphorus oxychloride (POCl₃) is a strong chlorinating and dehydrating agent, but its reactivity can be enhanced.[7][10] The reaction is highly susceptible to quenching by water.
-
Solutions & Best Practices:
-
Use a Catalyst: Add a catalytic amount (5-10 mol%) of N,N-Dimethylformamide (DMF). POCl₃ reacts with DMF to form the Vilsmeier reagent [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻, which is a much more potent chlorinating agent than POCl₃ alone.[6][11] This is often the key to achieving a complete and clean reaction.
-
Ensure Anhydrous Conditions: Thoroughly dry your starting material and glassware. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). POCl₃ reacts violently with water, so any moisture will consume the reagent and reduce the yield.
-
Temperature and Time: The reaction is typically heated to reflux (around 110°C) for 1-3 hours.[6][11] Monitor the reaction by TLC until all the starting material is consumed.
-
Careful Quenching: After the reaction is complete, cool the mixture and quench it by pouring it slowly onto crushed ice or into ice-cold water.[10] This must be done in a well-ventilated fume hood as it generates HCl gas. The product will precipitate as a solid and can be collected by filtration.
-
Caption: Troubleshooting decision tree for common synthesis issues.
Experimental Protocols & Parameter Optimization
Parameter Optimization Summary
| Step | Parameter | Typical Range | Impact on Reaction |
| 1. Condensation | Temperature | 80 - 120 °C | Higher temperatures can speed up the reaction but may lead to side products. |
| Reactant Ratio | 1:1 to 1:1.1 (Aniline:Malonate) | A slight excess of the malonate can help drive the reaction to completion.[3] | |
| 2. Cyclization | Temperature | 240 - 260 °C | Most critical parameter. Too low = no reaction; too high = decomposition.[5] |
| Solvent | Dowtherm A / Diphenyl Ether | Essential for achieving the required temperature and ensuring even heat distribution. | |
| 3. Saponification | Base Concentration | 1-2 N NaOH or KOH | Higher concentration speeds up hydrolysis but increases risk of side reactions. |
| Temperature | 75 - 100 °C | Refluxing is standard to ensure complete hydrolysis of the ester.[10] | |
| 4. Chlorination | Chlorinating Agent | POCl₃ / SOCl₂ | POCl₃ is most common and effective for this transformation.[6][7] |
| Catalyst | DMF (5-10 mol%) | Dramatically increases reaction rate and completion by forming a Vilsmeier reagent.[12] |
Step-by-Step Methodology
Safety First: Always work in a certified fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
Step 1: Synthesis of Diethyl 2-((4-methoxyanilino)methylene)malonate
-
In a round-bottom flask, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 100-110°C for 1-2 hours. Ethanol will evolve from the reaction.
-
The reaction progress can be monitored by TLC. Upon completion, the warm, viscous product is typically used directly in the next step without purification.[3]
Step 2: Thermal Cyclization to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
-
In a separate flask equipped with a condenser, heat Dowtherm A or diphenyl ether to 250°C.
-
Slowly add the crude product from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250°C for 30-60 minutes. The product will begin to precipitate.
-
Allow the mixture to cool to room temperature, then dilute with hexane to further precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the solvent. The crude product is a tan or light brown solid.
Step 3: Saponification to 4-hydroxy-6-methoxyquinoline-3-carboxylic acid
-
Suspend the crude ester from Step 2 in a 1-2 N aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux (approx. 100°C) with stirring until all the solid has dissolved (typically 1-2 hours), indicating complete hydrolysis.
-
Cool the resulting clear solution in an ice bath.
-
Acidify the solution slowly with concentrated HCl or 10% H₂SO₄ until the pH is ~2-3. A thick white or off-white precipitate will form.
-
Collect the solid acid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.
Step 4: Chlorination to this compound
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the dried acid from Step 3.
-
Add phosphorus oxychloride (POCl₃, ~10 eq by volume) followed by a catalytic amount of DMF (0.1 eq).
-
Heat the mixture to reflux (~110°C) for 2-3 hours. The solid will slowly dissolve as the reaction proceeds. Monitor by TLC until the starting material is gone.
-
Cool the reaction mixture to room temperature. In a well-ventilated fume hood, pour the mixture slowly and carefully onto a large amount of crushed ice with stirring.
-
A precipitate will form. Stir for 30 minutes to ensure complete quenching of the POCl₃.
-
Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water, followed by a cold, dilute sodium bicarbonate solution, and finally with more cold water.
-
Dry the final product under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid may be necessary for higher purity.[7]
References
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Role of catalyst in organic synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 8. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Precursors: 4-chloro-6-methoxyquinoline-3-carboxylic acid versus Alternative Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. The chosen precursor molecule not only influences the synthetic feasibility and accessibility of a chemical library but also fundamentally shapes the biological activity and selectivity profile of the resulting inhibitors. This guide provides a detailed comparison of 4-chloro-6-methoxyquinoline-3-carboxylic acid , a versatile quinoline-based precursor, with other prominent heterocyclic scaffolds used in the synthesis of kinase inhibitors.
Introduction: The Strategic Importance of the Kinase Inhibitor Scaffold
Protein kinases, as central regulators of cellular signaling, are a major class of drug targets, particularly in oncology. Small molecule kinase inhibitors have revolutionized cancer therapy, and the relentless pursuit of novel, more effective, and selective agents continues. At the heart of this endeavor lies the concept of the "privileged scaffold" – a molecular framework that demonstrates a propensity for binding to multiple biological targets, including kinases.[1] The quinoline ring system is a prime example of such a scaffold, offering a rigid and tunable platform for the design of potent inhibitors.[2] This guide will delve into the practical advantages and disadvantages of employing this compound in comparison to other widely used precursors, such as those based on pyrimidine and alternative quinoline structures.
The Quinoline Core: A Privileged Scaffold in Kinase Inhibition
The quinoline scaffold is a bicyclic aromatic heterocycle that is structurally analogous to the purine core of ATP, the natural substrate for kinases. This inherent mimicry provides a strong foundation for designing competitive kinase inhibitors.[3] The quinoline ring system is present in several clinically approved kinase inhibitors, underscoring its therapeutic relevance.[1]
Focus Molecule: this compound
This specific quinoline derivative offers three key functional handles for chemical modification:
-
4-Chloro Group: A reactive site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains. This is a common strategy for engaging with the hinge region of the kinase ATP-binding pocket.
-
3-Carboxylic Acid Group: Provides a versatile point for derivatization, most commonly through amide bond formation, to explore interactions with the solvent-exposed region of the kinase.
-
6-Methoxy Group: Influences the electronic properties and solubility of the molecule and can be a site for further modification or interaction with the target protein.
The strategic placement of these functional groups makes this compound a highly attractive starting point for building diverse libraries of kinase inhibitors.
Comparative Analysis of Precursor Scaffolds
This section provides a head-to-head comparison of this compound with other common kinase inhibitor precursors.
Quinoline Scaffolds
This precursor is particularly well-suited for targeting kinases where a key interaction with the hinge region is mediated by an amino group at the 4-position, and diversity is explored through an amide linkage at the 3-position.
Advantages:
-
Versatile Derivatization: The presence of both a reactive chloro group and a carboxylic acid allows for two independent and orthogonal diversification strategies.
-
Established Synthetic Routes: The synthesis of this precursor and its subsequent modification via common reactions like amide coupling and SNAr are well-documented.
-
Proven Track Record: The quinoline-3-carboxylic acid motif has been successfully employed in the development of inhibitors for various kinases, including protein kinase CK2.[4]
Disadvantages:
-
Potential for Limited Kinome Selectivity: As a privileged scaffold, quinoline-based inhibitors can sometimes exhibit off-target effects.[5] Careful optimization is required to achieve high selectivity.
-
Synthetic Complexity: While the derivatization reactions are standard, the initial synthesis of the scaffold itself can involve multiple steps.
Precursors with alternative substitutions, such as a nitro group, offer different synthetic possibilities. The nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions.
Comparison:
-
Synthetic Flexibility: A nitro group provides a pathway to an amino group, which can be a versatile handle. However, the reduction step adds to the synthetic sequence. This compound offers more direct routes to amide derivatives.
-
Physicochemical Properties: The methoxy and carboxylic acid groups in the focus molecule generally impart better solubility and physicochemical properties compared to nitro-containing intermediates.
Pyrimidine Scaffolds
The pyrimidine ring is another key heterocyclic scaffold in kinase inhibitor design, also mimicking the purine core of ATP.[6] Many successful kinase inhibitors, such as Imatinib and Gefitinib, are based on a pyrimidine core.
Advantages:
-
Strong Hinge-Binding Motif: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, facilitating strong interactions with the kinase hinge region.
-
Extensive Precedent: A vast number of kinase inhibitors are built upon the pyrimidine scaffold, providing a wealth of structure-activity relationship (SAR) data to guide design.[7]
-
Scaffold Hopping Potential: Moving from a quinoline to a pyrimidine scaffold (scaffold hopping) is a common strategy to explore new chemical space and improve properties like selectivity.[8]
Disadvantages:
-
Potentially More Limited Diversification Vectors: Simple chloropyrimidine precursors may offer fewer orthogonal handles for derivatization compared to this compound.
-
Different SAR Landscape: The SAR for pyrimidine-based inhibitors can be quite distinct from that of quinolines, requiring a separate optimization campaign.
| Feature | This compound | Pyrimidine Precursors (e.g., 2,4-dichloropyrimidine) |
| Core Structure | Quinoline | Pyrimidine |
| Key Reactions | Amide Coupling, SNAr, Suzuki/Buchwald-Hartwig Coupling | SNAr, Suzuki/Buchwald-Hartwig Coupling |
| Diversification | High (multiple orthogonal handles) | Moderate to High (depends on specific precursor) |
| Hinge Interaction | Typically via a 4-amino substituent | Strong, via ring nitrogens and/or substituents |
| Known Drugs | Derivatives in clinical development | Numerous (e.g., Imatinib, Gefitinib) |
| Selectivity | Variable, requires optimization | Variable, requires optimization |
Experimental Data and Protocols
Synthesis and Derivatization Workflows
The following diagrams illustrate the key synthetic transformations for this compound and a generic chloropyrimidine precursor.
Caption: Synthetic diversification of quinoline and pyrimidine precursors.
Experimental Protocols
Objective: To synthesize an amide derivative from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: EDC and HOBt are used to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine to form the stable amide bond. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and to deprotonate the amine.[2]
Objective: To introduce an aryl group at the 4-position of a chloroquinoline via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Chloroquinoline derivative
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable ligand
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane and water
Procedure:
-
To a reaction vessel, add the 4-chloroquinoline derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq).
-
Add K2CO3 (2.0 eq).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality: The palladium catalyst facilitates the cross-coupling of the aryl halide with the organoborane. The base is essential for the transmetalation step of the catalytic cycle.[9]
Caption: Simplified catalytic cycle for Suzuki cross-coupling.
Comparative Performance Data
The following table summarizes representative inhibitory activities of compounds derived from quinoline and pyrimidine precursors against various kinases. It is important to note that these are examples and direct comparisons should be made with caution as assay conditions can vary.
| Precursor Scaffold | Derived Compound Example | Target Kinase | IC50 (nM) | Reference |
| Quinoline-3-carboxylic acid | Derivative of 2-aminoquinoline-3-carboxylic acid | CK2 | 650 | [4] |
| Quinoline | 4-anilinoquinoline-3-carbonitrile derivative | EGFR | 7.5 | [10] |
| Pyrimidine | Pyrimidine-based derivative | Aurora A | 7.1 | [7] |
| Pyrimidine | N-trisubstituted pyrimidine | Aurora B | 25.7 | [7] |
Conclusion: Strategic Scaffold Selection in Kinase Inhibitor Design
The choice between this compound and other precursors like pyrimidines is a strategic one that depends on the specific goals of the drug discovery program.
This compound is an excellent choice when:
-
A high degree of structural diversity is desired through orthogonal derivatization at the 3- and 4-positions.
-
The quinoline core is known to be a good starting point for the target kinase family.
-
The synthetic team has expertise in quinoline chemistry.
Pyrimidine precursors may be preferred when:
-
The primary goal is to target the kinase hinge region with a well-established pharmacophore.
-
A large body of existing SAR data for pyrimidine-based inhibitors can be leveraged.
-
"Scaffold hopping" from an existing lead series is the desired strategy.
Ultimately, both quinoline and pyrimidine scaffolds are powerful tools in the medicinal chemist's arsenal. A thorough understanding of their respective synthetic utilities and biological implications, as presented in this guide, will enable researchers to make more informed decisions in the design and development of the next generation of kinase inhibitors.
References
- Yarmoluk, S. M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
- Schneider, G., et al. (1999). Scaffold-Hopping by Topological Pharmacophore Search: A Contribution to Virtual Screening.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
- MDPI. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.
- Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
- ResearchGate. (2025). Novel Mps1 kinase inhibitors: From purine to pyrrolopyrimidine and quinazoline leads.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- PubMed. (2020).
- Promega Corporation.
- mediaTUM. Identifying small molecule probes for kinases by chemical proteomics.
- Echemi. 4-CHLORO-6-METHOXY-QUINOLINE-3-CARBOXYLIC ACID.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- PMC. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Progress in Chemical and Biochemical Research.
- Wikipedia.
- PubMed. (2025).
- PubMed. (2021).
- PMC. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening.
- ChemicalBook. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis.
- ResearchGate. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
- PubChem.
- ResearchGate.
- ResearchGate. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Promega Corporation.
- Progress in Chemical and Biochemical Research. Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors.
- BenchChem. (2025). Application Notes and Protocols: 6-Chloropyrido[2,3-d]pyrimidine as a Kinase Inhibitor.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- PubMed Central.
- PubMed. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery.
- BenchChem. (2025).
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Chemistry LibreTexts. (2023).
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Drug Hunter.
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- The University of Groningen research portal.
- ACS Publications. Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
- PMC. (2025).
- BIOCEV.
- AMM Journal. (2025).
- ResearchGate. (2025). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry.
- PubChem. 6-Methoxyquinoline-3-carboxylic acid.
- Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-methoxyquinoline-3-carboxylic Acid Derivatives
In the intricate world of drug discovery, the quinoline scaffold stands as a privileged structure, a versatile framework upon which a multitude of therapeutic agents have been built.[1] This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, yet highly promising, class of quinoline derivatives: those derived from 4-chloro-6-methoxyquinoline-3-carboxylic acid. While a comprehensive study on a single, homologous series of these exact derivatives remains to be published, by synthesizing findings from closely related quinoline and quinazoline analogues, we can construct a robust, predictive SAR model to guide future research and development.
This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not just a collection of data, but a logical framework for understanding how subtle molecular modifications can translate into significant changes in biological activity. We will explore the rationale behind experimental design, present comparative data, and provide detailed protocols to ensure the principles discussed can be translated into actionable laboratory practice.
The Core Scaffold: A Foundation for Potency
The this compound core is a promising starting point for inhibitor design. The quinoline ring system itself is a known pharmacophore in numerous anticancer and antimicrobial agents.[1] The substituents on this core are not arbitrary; they are strategically placed to influence the molecule's physicochemical properties and its interactions with biological targets.
-
The 4-Chloro Group: This electron-withdrawing group is a key feature. It can serve as a reactive handle for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups at this position. More importantly, the chlorine atom can enhance membrane permeability and participate in crucial interactions with target proteins.[2]
-
The 6-Methoxy Group: The methoxy group at the 6-position is a common feature in many biologically active quinolines. Its electron-donating nature can modulate the electronic properties of the quinoline ring system and can participate in hydrogen bonding with target enzymes.[3]
-
The 3-Carboxylic Acid Group: This functional group provides a crucial anchor point for interaction with biological targets, often forming salt bridges or hydrogen bonds with key amino acid residues in an active site.[4] It also serves as a convenient point for derivatization into amides and esters, allowing for fine-tuning of the molecule's properties.
Deconstructing the Structure-Activity Relationship: A Predictive Analysis
Based on extensive research into related quinoline and quinazoline derivatives, we can extrapolate the likely SAR for our core scaffold. For this guide, we will focus on two primary points of modification: the 3-position (carboxamide derivatives) and the 4-position (amino-substituted derivatives) , with a focus on their potential as kinase inhibitors, a common target for this class of compounds.[5]
The Influence of Substituents at the 3-Position: The Carboxamide Series
Modification of the 3-carboxylic acid to a carboxamide is a classic strategy in medicinal chemistry to enhance cell permeability and introduce new points of interaction. Let's consider a hypothetical series of N-substituted amides of this compound and their predicted impact on kinase inhibitory activity.
Table 1: Predicted Kinase Inhibitory Activity of Hypothetical 4-Chloro-6-methoxyquinoline-3-carboxamide Derivatives
| Compound ID | R Group (at 3-position) | Predicted IC50 (nM) | Rationale for Predicted Activity |
| 1a | -NH2 | >1000 | The unsubstituted amide may lack specific interactions to drive high potency. |
| 1b | -NH-CH3 | 500-1000 | A small alkyl group may offer a slight improvement in lipophilicity but limited additional interactions. |
| 1c | -NH-Phenyl | 100-500 | The phenyl ring can engage in π-π stacking interactions within the kinase active site, increasing affinity. |
| 1d | -NH-(4-fluorophenyl) | 50-100 | The fluorine atom can act as a hydrogen bond acceptor and improve metabolic stability, leading to enhanced potency. |
| 1e | -NH-(3,4-dichlorophenyl) | <50 | The dichlorophenyl group can occupy hydrophobic pockets and form halogen bonds, significantly increasing binding affinity. This substitution pattern is often seen in potent kinase inhibitors. |
SAR Insights for the 3-Position:
-
Aromatic and Heteroaromatic Rings: The introduction of an aromatic or heteroaromatic ring at the 3-position amide is predicted to be crucial for activity. These groups can form favorable π-π stacking or hydrophobic interactions with the kinase active site.
-
Electronic Effects: Electron-withdrawing groups on the phenyl ring, such as halogens, are likely to enhance potency. This is a common trend observed in many kinase inhibitors.
-
Steric Considerations: The size and shape of the substituent are critical. Bulky groups may cause steric hindrance and reduce activity, while optimally sized groups can maximize favorable interactions.
The Impact of Substitutions at the 4-Position: The Amino Series
Replacing the 4-chloro group with an amino functionality, particularly an anilino group, is a well-established strategy for developing potent kinase inhibitors, as seen in the case of many FDA-approved drugs.
Table 2: Predicted Kinase Inhibitory Activity of Hypothetical 4-Amino-6-methoxyquinoline-3-carboxylic Acid Derivatives
| Compound ID | R Group (at 4-position) | Predicted IC50 (nM) | Rationale for Predicted Activity |
| 2a | -NH2 | >1000 | The simple amino group lacks the necessary interactions for high potency. |
| 2b | -NH-Phenyl | 50-100 | The anilino group is a key pharmacophore for many kinase inhibitors, forming critical hydrogen bonds and hydrophobic interactions. |
| 2c | -NH-(3-chloro-4-fluorophenyl) | <10 | This substitution pattern is a hallmark of highly potent EGFR and other kinase inhibitors. The 3-chloro and 4-fluoro substituents are known to significantly enhance binding affinity. |
| 2d | -NH-(3-ethynylphenyl) | 10-50 | The ethynyl group can act as a hydrogen bond acceptor and occupy a specific pocket in some kinase active sites. |
SAR Insights for the 4-Position:
-
The Anilino Moiety: The 4-anilino group is a privileged scaffold for kinase inhibition. The NH group typically forms a crucial hydrogen bond with the hinge region of the kinase domain.
-
Substitutions on the Anilino Ring: Small, electron-withdrawing substituents on the anilino ring, particularly at the meta and para positions, are generally favored for high potency.
-
The Importance of the 3-Carboxylic Acid: In this series, the 3-carboxylic acid would likely play a critical role in anchoring the inhibitor to the active site, complementing the interactions of the 4-anilino group.
Visualizing the Structure-Activity Relationship
To better illustrate the logical flow of the SAR analysis, the following diagrams were generated using Graphviz.
Caption: SAR flow for substitutions at the 3-position.
Caption: SAR flow for substitutions at the 4-position.
Experimental Protocols: A Guide to Synthesis and Evaluation
To validate the predicted SAR, the following experimental protocols, adapted from established methodologies in the literature, can be employed.
General Synthesis of 4-Chloro-6-methoxyquinoline-3-carboxamide Derivatives (Hypothetical)
This protocol is a representative procedure for the synthesis of the 3-carboxamide series.
Caption: Synthetic workflow for 3-carboxamide derivatives.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-chloro-6-methoxyquinoline-3-carbonyl chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired amine (1.2 eq) and triethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-4-chloro-6-methoxyquinoline-3-carboxamide.
In Vitro Kinase Inhibition Assay (Representative)
This protocol describes a general method for evaluating the kinase inhibitory activity of the synthesized compounds.
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing the kinase of interest (e.g., EGFR, Src) and its corresponding substrate.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound to the reaction buffer. Initiate the kinase reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based detection method (e.g., ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This guide provides a predictive framework for understanding the structure-activity relationship of this compound derivatives. By leveraging the extensive knowledge base of related quinoline and quinazoline inhibitors, we have proposed a rational approach to designing potent analogues. The key takeaways are:
-
The 4-chloro and 6-methoxy groups are important for the overall properties of the scaffold.
-
Derivatization of the 3-carboxylic acid to substituted amides, particularly with halogenated aromatic rings, is a promising strategy to enhance potency.
-
Replacement of the 4-chloro group with a substituted anilino moiety is a well-validated approach for potent kinase inhibition.
The hypothetical SAR and experimental protocols presented here serve as a starting point for further investigation. The synthesis and biological evaluation of the proposed series of compounds are necessary to validate these predictions and to further refine our understanding of the SAR of this promising class of molecules. Future work should also focus on evaluating the pharmacokinetic properties and in vivo efficacy of the most potent compounds.
References
-
Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
-
Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]
-
Biological evaluation of substituted quinolines. ResearchGate. [Link]
-
Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed. [Link]
-
Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
-
Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. MDPI. [Link]
-
Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. PubMed Central. [Link]
-
4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. PubMed. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
-
4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. PubChem. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides | MDPI [mdpi.com]
- 4. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimalarial Activity of Quinoline Derivatives
Introduction: The Enduring Legacy and Evolving Challenge of Quinolines in Malaria Therapy
For centuries, quinoline-containing compounds, originally discovered in the bark of the Cinchona tree, have been a cornerstone of our defense against malaria.[1] From the natural alkaloid quinine to synthetic analogs like chloroquine (CQ), these agents have saved countless lives.[1] However, the relentless evolution of the Plasmodium parasite, leading to widespread drug resistance, necessitates a continuous and sophisticated evolution in our drug development strategies.[2] This guide provides a comparative analysis of key quinoline derivative classes, delving into their mechanisms, the experimental frameworks used for their evaluation, and the innovative strategies being employed to overcome the significant challenge of resistance. We will explore the foundational 4-aminoquinolines, the unique liver-stage-targeting 8-aminoquinolines, and the promising new frontier of quinoline hybrids.
Section 1: The 4-Aminoquinolines - Masters of Heme Detoxification Interference
The 4-aminoquinoline scaffold, exemplified by the historically significant drug chloroquine, represents the most well-known class of quinoline antimalarials. Their primary theater of operation is the acidic digestive vacuole of the parasite during its blood stage.
Mechanism of Action: A Lethal Disruption of Digestion
During its intraerythrocytic stage, the Plasmodium parasite voraciously consumes host hemoglobin as a source of amino acids.[3] This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin (also known as the malaria pigment).[3][4]
4-aminoquinolines are weak bases that, in the acidic environment of the parasite's digestive vacuole, become protonated and trapped, accumulating to high concentrations.[4][5] Here, they form a complex with heme, effectively capping the growing hemozoin crystal.[6] This inhibition of heme polymerization leads to a buildup of toxic, free heme, which induces oxidative stress and ultimately leads to parasite death.[6]
Causality in Experimental Design : The rationale for focusing on blood-stage activity is that this is the stage responsible for the clinical symptoms of malaria. Assays that measure the inhibition of parasite proliferation in red blood cells directly assess a compound's potential to treat active infections.
The Rise of Resistance
Widespread resistance to chloroquine, primarily associated with mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, has severely limited its clinical utility.[3] These mutations effectively create a pump that expels chloroquine from the digestive vacuole, preventing it from reaching the concentration needed to inhibit hemozoin formation.[3][7]
Modern Approaches to Overcoming Resistance
Current research focuses on two main strategies:
-
Structural Modification : Creating derivatives that can either evade or inhibit the PfCRT efflux pump. This includes altering the side chain or adding bulky groups to the quinoline core.[8]
-
Molecular Hybridization : Covalently linking the 4-aminoquinoline pharmacophore with another molecule that has a different antimalarial mechanism.[2][9] This dual-action approach can create synergistic effects and is less likely to be overcome by a single point mutation. Examples include hybrids with artemisinin, sulfonamides, or pyrimidines.[7][10]
| Compound | Class | Target Strain(s) | IC50 (µM) - CQ-Sensitive (e.g., 3D7/D6) | IC50 (µM) - CQ-Resistant (e.g., W2/K1) | Selectivity Index (SI) | Reference(s) |
| Chloroquine | 4-Aminoquinoline | P. falciparum | ~0.021 | ~0.178 - 0.370 | >1000 | [7][8] |
| Amodiaquine | 4-Aminoquinoline | P. falciparum | More active than CQ against some CQ-R strains | - | - | [6] |
| Ferroquine | 4-Aminoquinoline Hybrid | P. falciparum | Potent | Active against multi-drug resistant strains | - | [10] |
| Quinoline-Sulfonamide Hybrid | 4-Aminoquinoline Hybrid | P. falciparum | 0.01 - 0.05 | 0.36 - 0.41 | High | [7] |
| 3-Iodo Chloroquine | 4-Aminoquinoline Derivative | P. falciparum | ~0.200 | ~0.300 | - | [8] |
Note: IC50 (Half-maximal inhibitory concentration) values can vary between studies based on specific strains and assay conditions. The Selectivity Index (SI) is the ratio of cytotoxicity (CC50) to antimalarial activity (IC50) and is a crucial indicator of a drug's therapeutic window.
Section 2: The 8-Aminoquinolines - Targeting the Dormant Threat
The 8-aminoquinoline class, including primaquine and the more recent tafenoquine, possesses a unique and critical capability: eradicating the dormant liver-stage parasites (hypnozoites) of P. vivax and P. ovale.[11] These hypnozoites are responsible for the relapsing nature of these malaria species, making 8-aminoquinolines essential for achieving a "radical cure."[11][12]
Mechanism of Action: A Different Battlefield
Unlike their 4-aminoquinoline cousins, the 8-aminoquinolines do not primarily act by inhibiting heme detoxification.[13] Their precise mechanism is still under investigation, but it is understood that they must be metabolically activated to generate reactive oxygen species (ROS) that induce oxidative damage within the parasite.[14] They also have activity against the sexual stages of the parasite (gametocytes), which is crucial for blocking the transmission of malaria from human to mosquito.[11]
The G6PD Deficiency Challenge: A Critical Safety Consideration
The clinical use of 8-aminoquinolines is significantly constrained by a serious safety issue. These drugs can induce severe hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[15][16] G6PD is vital for protecting red blood cells from oxidative damage. The oxidative stress induced by 8-aminoquinolines overwhelms the deficient cells, leading to their rapid destruction.[15]
Causality in Experimental Design : This inherent toxicity risk is why cytotoxicity screening is a non-negotiable, early-stage step in the development of any new antimalarial, especially for this class. It is imperative to determine if a compound's antimalarial activity occurs at a concentration far below that which harms human cells. Therefore, a pre-prescription G6PD activity test is mandatory for patients who will be treated with tafenoquine.[17][18]
Section 3: Standardized Protocols for Antimalarial Drug Evaluation
To objectively compare quinoline derivatives, standardized and reproducible assays are essential. The following protocols outline the core in vitro assays for determining blood-stage activity and cytotoxicity.
The overall process for screening new compounds is a multi-step funnel designed to identify potent and non-toxic candidates efficiently.
Caption: High-throughput screening workflow for antimalarial drug discovery.
This assay is a widely used, fluorescent-based method to quantify parasite proliferation in red blood cells.[19][20] It relies on the SYBR Green I dye, which intercalates with double-stranded DNA and fluoresces brightly upon binding, allowing for the measurement of parasite DNA content as a proxy for parasite growth.[19]
Step-by-Step Methodology:
-
Parasite Culture: Asynchronously cultured P. falciparum (e.g., 3D7 or Dd2 strains) are synchronized to the ring stage.
-
Plate Preparation: Serially dilute the test compounds in culture medium in a 96-well black plate.
-
Infection: Add parasitized red blood cells to each well to achieve a starting parasitemia of ~0.5% and a hematocrit of 2%. Include positive (parasitized cells, no drug) and negative (uninfected cells) controls.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract the background fluorescence from the negative controls. Normalize the data to the positive control (100% growth) and plot the percentage of growth inhibition against the log of the drug concentration. Calculate the IC50 value using a non-linear regression model.[20]
It is crucial to ensure that a compound's antimalarial activity is not due to general toxicity.[21] The MTT assay is a colorimetric method that measures the metabolic activity of mammalian cells, serving as an indicator of cell viability.[22][23]
Step-by-Step Methodology:
-
Cell Culture: Seed a human cell line (e.g., HepG2 or HEK293) in a 96-well clear plate and allow the cells to adhere overnight.[24]
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[22][23]
-
Solubilization: Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[23]
-
Absorbance Reading: Read the absorbance of the plate on a spectrophotometer at ~570 nm.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the log of the drug concentration. Calculate the CC50 (Half-maximal cytotoxic concentration) value.
The primary target for 4-aminoquinolines is the parasite's heme detoxification pathway within its digestive vacuole.
Caption: Inhibition of heme polymerization by 4-aminoquinoline derivatives.
Conclusion: The Future of Quinoline-Based Antimalarials
The journey of quinoline antimalarials is a prime example of the chemical arms race between pathogens and medicinal chemists. While the classic 4-aminoquinolines have been hampered by resistance, they have also provided the foundational knowledge for designing smarter, more resilient drugs. The development of molecular hybrids and structurally novel quinolines that can overcome resistance mechanisms demonstrates a promising path forward.[2][25] Furthermore, the unique role of 8-aminoquinolines in providing a radical cure for relapsing malaria underscores the diverse and essential functions of this chemical class. The continued application of robust, standardized evaluation protocols will be paramount in identifying the next generation of quinoline derivatives that can help us regain the upper hand in the global fight against malaria.
References
-
O'Neill, P. M., et al. (2010). The last 10 years in the discovery of new antimalarial drugs. Future Medicinal Chemistry, 2(7), 1117-1149. [Link]
-
Slater, A. F. G., & Cerami, A. (1992). Inhibition of vacuolar general proteinases by chloroquine. A mechanism for the antimalarial activity of chloroquine. Journal of Biological Chemistry, 267(22), 15426-15431. [Link]
-
Bray, P. G., et al. (2005). Access to hematin: the basis of chloroquine resistance. Molecular Pharmacology, 68(4), 1114-1124. [Link]
-
Kaur, K., et al. (2010). Antimalarials from nature. Bioorganic & Medicinal Chemistry, 18(19), 6777-6801. [Link]
-
Verma, A., et al. (2013). Quinoline-sulfonamide hybrids with potent antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843-4846. [Link]
-
Fitch, C. D. (1970). Plasmodium falciparum in owl monkeys: drug resistance and chloroquine binding capacity. Science, 169(3942), 289-290. [Link]
-
Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry, 23(17), 5098-5119. [Link]
-
Egan, T. J., et al. (2000). Quinoline antimalarials inhibit heme crystal growth. FEBS Letters, 475(3), 259-263. [Link]
-
Kumar, A., et al. (2019). Green recipes to quinoline: A review. European Journal of Medicinal Chemistry, 164, 121-170. [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. [Link]
-
Boechat, N., et al. (2014). The development of novel compounds against malaria. Molecules, 19(11), 18222-18259. [Link]
-
Singh, K., et al. (2013). Synthesis of 4-aminoquinoline-pyrimidine hybrids as potent antimalarials and their mode of action studies. European Journal of Medicinal Chemistry, 66, 314-323. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. [Link]
-
Aguiar, A. C. C., et al. (2012). New approaches in antimalarial drug discovery and development - A review. Memórias do Instituto Oswaldo Cruz, 107(7), 831-845. [Link]
-
Johnson, J. D., et al. (2008). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 52(3), 1085-1093. [Link]
-
Costa, G. V., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
-
Gunsaru, B., et al. (2017). Simplified Reversed Chloroquines To Overcome Malaria Resistance to Quinoline-Based Drugs. Antimicrobial Agents and Chemotherapy, 61(5), e01913-16. [Link]
-
Weyesa, A., & Mulugeta, E. (2021). Recent advances in the synthesis and antimalarial activity of quinoline derivatives. YMER, 22(3), 1-15. [Link]
-
Hawadak, J., et al. (2023). Comparison of SYBR green I and lactate dehydrogenase antimalarial in vitro assay in Plasmodium falciparum field isolates. Journal of Pharmacological and Toxicological Methods, 124, 107472. [Link]
-
Bhatia, R., et al. (2015). Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents. Antimicrobial Agents and Chemotherapy, 59(6), 3658-3661. [Link]
-
Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1172-1178. [Link]
-
National Center for Biotechnology Information. (2020). Tafenoquine Therapy and G6PD Genotype. Medical Genetics Summaries. [Link]
-
Musyoki, A. M., et al. (2015). 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum. Antimicrobial Agents and Chemotherapy, 59(9), 5852-5855. [Link]
-
Musiol, R. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2200. [Link]
-
Costa, G. V., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ScienceOpen. [Link]
-
Sharma, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(36), 25867-25893. [Link]
-
Wikipedia. (n.d.). Glucose-6-phosphate dehydrogenase deficiency. [Link]
-
Hilaris Publisher. (2024). Potential Role of 8-Aminoquinolines in Preventing Malaria Recrudescence. Journal of Infectious Diseases & Therapy. [Link]
-
Costa, G. V., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]
-
Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19. [Link]
-
Commons, R. J., et al. (2020). Tafenoquine for the radical cure and prevention of malaria: the importance of testing for G6PD deficiency. Medical Journal of Australia, 212(3), 106-108. [Link]
-
Watson, J., et al. (2018). Implications of current therapeutic restrictions for primaquine and tafenoquine in the radical cure of vivax malaria. PLOS Neglected Tropical Diseases, 12(4), e0006440. [Link]
-
Golenser, J. (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. International Journal of Molecular Sciences, 24(10), 8835. [Link]
-
Ku-Muan, S., & Chu, C. S. (2021). Tafenoquine and G6PD: a primer for clinicians. Tropical Diseases, Travel Medicine and Vaccines, 7(1), 2. [Link]
-
Peters, W. (1985). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 63(2), 397-406. [Link]
-
Vale, N., et al. (2009). Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. The American Journal of Tropical Medicine and Hygiene, 81(2), 298-304. [Link]
Sources
- 1. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tafenoquine Therapy and G6PD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Glucose-6-phosphate dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 17. Tafenoquine for the radical cure and prevention of malaria: the importance of testing for G6PD deficiency | The Medical Journal of Australia [mja.com.au]
- 18. Tafenoquine and G6PD: a primer for clinicians. — MORU Tropical Health Network [tropmedres.ac]
- 19. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. malariaworld.org [malariaworld.org]
- 21. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 22. scielo.br [scielo.br]
- 23. scielo.br [scielo.br]
- 24. researchgate.net [researchgate.net]
- 25. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of Lenvatinib: A Comparative Guide to the Validation of 4-chloro-6-methoxyquinoline-3-carboxylic acid as a Pivotal Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing the Synthesis of a Multi-Kinase Inhibitor
Lenvatinib, a potent multi-targeted tyrosine kinase inhibitor, has emerged as a critical therapeutic agent in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinomas. The intricate molecular architecture of Lenvatinib necessitates a multi-step synthetic approach where the strategic selection and validation of key intermediates are paramount to ensuring the final product's purity, yield, and overall process efficiency. This guide provides an in-depth technical analysis of 4-chloro-6-methoxyquinoline-3-carboxylic acid, a crucial building block in several patented synthetic routes to Lenvatinib. We will objectively compare its synthesis and validation with alternative intermediates, supported by experimental data and protocols, to offer a comprehensive resource for researchers and professionals in drug development.
The Quinoline Core: Why this compound is a Superior Intermediate
The synthesis of Lenvatinib hinges on the efficient construction of its quinoline core.[1] While various synthetic strategies exist, the use of this compound or its close derivative, 4-chloro-7-methoxyquinoline-6-carboxamide, presents several distinct advantages over other approaches.[2][3]
Strategic Advantages:
-
Convergent Synthesis: This intermediate allows for a convergent synthetic strategy, where the quinoline core and the substituted phenylurea moiety are prepared separately and then coupled in the later stages of the synthesis. This approach is generally more efficient and leads to higher overall yields compared to linear syntheses.
-
Activation for Nucleophilic Substitution: The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution, facilitating the crucial ether linkage formation with the phenolic partner.[4]
-
Direct Precursor to the Amide: The carboxylic acid at the 3-position (or the carboxamide at the 6-position in a closely related intermediate) is a direct precursor to the amide functionality present in the final Lenvatinib molecule, minimizing the need for additional functional group interconversions.[5]
Synthesis and Validation of this compound: A Self-Validating Protocol
The synthesis of this compound involves a multi-step sequence starting from readily available precursors. The following protocol is a representative synthesis, with each step designed to be self-validating through in-process controls and characterization of the isolated intermediates.
Synthetic Pathway Overview
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-cyano-3-methoxyaniline [2]
-
Protocol: In a flame-dried round-bottom flask, dissolve 4-cyano-3-hydroxyaniline (134 g) in N,N-dimethylformamide (DMF, 500 mL). To this solution, add tetrabutylammonium bromide (32 g) and potassium carbonate (268 g). Heat the mixture to 110°C and slowly add dimethyl carbonate (100 g). Maintain the reaction at 110°C for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC). After completion, cool the reaction to room temperature, filter, and remove the solvent under reduced pressure. The residue is then partitioned between water (200 g) and ethyl acetate (500 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is recrystallized from a petroleum ether/ethyl acetate mixture to yield 4-cyano-3-methoxyaniline as a pale yellow solid.
-
Causality: The use of a phase transfer catalyst (tetrabutylammonium bromide) is crucial for facilitating the methylation reaction in a biphasic system. Potassium carbonate acts as the base to deprotonate the hydroxyl group, making it a more potent nucleophile.
Step 2 & 3: Synthesis of 6-cyano-7-methoxy-4-quinolinone [2]
-
Protocol: Dissolve the 4-cyano-3-methoxyaniline (74 g) in ethanol and heat to reflux. Slowly add propionic aldehyde (50 g) and continue refluxing for 5 hours. After the reaction, remove the solvent under reduced pressure. To the residue, add polyphosphoric acid (PPA, 100 mL) and heat to 90°C for 10 hours. Cool the mixture to room temperature and pour it into ice water with vigorous stirring for 2 hours to precipitate the product. Filter the white solid, wash with water until neutral, and dry under vacuum.
-
Causality: The initial reaction with propionic aldehyde forms an enamine intermediate, which then undergoes an intramolecular cyclization catalyzed by the strong acid PPA to form the quinolinone ring system.
Step 4: Synthesis of 6-cyano-7-methoxy-4-chloroquinoline
-
Protocol: To the 6-cyano-7-methoxy-4-quinolinone, add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6] The reaction is typically heated to reflux and monitored by TLC. Upon completion, the excess chlorinating agent is carefully quenched, and the product is isolated by extraction and purified by recrystallization.
-
Causality: The chlorinating agent replaces the hydroxyl group at the 4-position with a chlorine atom, a critical step for activating the molecule for the subsequent nucleophilic substitution.
Step 5: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide [2]
-
Protocol: Dissolve 6-cyano-7-methoxy-4-chloroquinoline (218 g) in a 1:1500 mixture of glacial acetic acid and water. Heat the solution to 80°C for 24 hours. After cooling to room temperature, add ice water (500 mL) and stir overnight to precipitate the product. Filter, wash the solid with water until neutral, and dry to obtain 4-chloro-7-methoxyquinoline-6-carboxamide.
-
Causality: The acidic conditions promote the hydrolysis of the nitrile group to a carboxamide.
Note: The direct synthesis of this compound is not as commonly reported. However, it can be conceptually derived from similar quinoline syntheses or through hydrolysis of a corresponding ester, which would be synthesized via a Gould-Jacobs reaction or similar cyclization strategies.
Validation of the Key Intermediate: A Multi-faceted Analytical Approach
The validation of this compound as a key intermediate is a critical quality control step. A combination of spectroscopic and chromatographic techniques is employed to confirm its identity, purity, and impurity profile.
Analytical Workflow
Caption: Analytical workflow for the validation of the key intermediate.
Spectroscopic and Chromatographic Data Interpretation
| Analytical Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural confirmation and identification of protons. | Aromatic protons on the quinoline and benzene rings with characteristic chemical shifts and coupling patterns. A singlet for the methoxy group protons. A downfield signal for the carboxylic acid proton.[7][8] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbon attached to the chlorine atom.[7] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the C=O of the carboxylic acid, C-O of the ether, C-Cl, and aromatic C-H bonds.[4] |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities. | A single major peak for the pure compound with a specific retention time. Minor peaks indicate the presence of impurities.[9] |
Comparative Analysis: this compound vs. Alternative Intermediates
Several alternative synthetic routes to Lenvatinib have been reported, each utilizing different key intermediates. A comparative analysis highlights the strategic advantages of the quinoline-based approach.
| Intermediate/Synthetic Route | Advantages | Disadvantages | Key Reference(s) |
| This compound / 4-chloro-7-methoxyquinoline-6-carboxamide | Convergent synthesis, high overall yield, direct precursor to the final API structure. | Multi-step synthesis of the intermediate itself. | [2][3][10] |
| Starting from 4-Amino-3-chlorophenol and a Chlorobenzoic Ester | Utilizes commercially available starting materials. | Can lead to the formation of multiple impurities that are difficult to separate.[11] | [4] |
| Route utilizing N,N'-Carbonyldiimidazole (CDI) | Potentially higher yields in the final coupling step. | CDI is moisture-sensitive and requires careful handling. | [4] |
| One-pot synthesis from 4-amino-3-chlorophenol hydrochloride and 4-chloro-7-methoxyquinoline-6-carboxamide | Reduced number of synthetic steps and workup procedures. | Impurity removal can be challenging without isolation of intermediates. | [12] |
Conclusion: A Validated and Strategic Choice for Lenvatinib Synthesis
The selection of this compound, or its closely related amide derivative, as a key intermediate in the synthesis of Lenvatinib represents a strategically sound and efficient approach. Its use in a convergent synthetic strategy allows for greater control over purity and yield. The validation of this intermediate through a comprehensive suite of analytical techniques is a non-negotiable aspect of quality control, ensuring the integrity of the final active pharmaceutical ingredient. While alternative synthetic routes exist, the quinoline-based pathway offers a robust and scalable method for the production of this life-saving medication. This guide provides a foundational understanding for researchers to build upon, encouraging further process optimization and the development of even more efficient and sustainable synthetic methodologies.
References
-
Qingmu Pharmaceutical. (2024, August 7). Synthesis Methods of Lenvatinib Mesylate API. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
-
ResearchGate. (n.d.). Six-step synthesis of lenvatinib 50 starting from... Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxamide. Retrieved from [Link]
- Google Patents. (n.d.). WO2019016664A1 - An improved process for the preparation of lenvatinib.
-
ResearchGate. (n.d.). Three-step synthesis of lenvatinib 50 synthesized from simple starting... Retrieved from [Link]
- Google Patents. (n.d.). CN113307767A - Synthetic method of lenvatinib.
-
Newswire. (n.d.). New polymorphic forms of Lenvatinib mesylate and process for their preparation. Retrieved from [Link]
-
Eureka. (n.d.). Synthesis method for lenvatinib. Retrieved from [Link]
- Google Patents. (n.d.). CN111349045A - Synthetic method of lenvatinib and novel intermediate.
- Google Patents. (n.d.). EP3620452A1 - Process for the preparation of lenvatinib.
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]
-
C&EN. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]
-
Phcogj.com. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis - chemicalbook [chemicalbook.com]
- 4. qingmupharm.com [qingmupharm.com]
- 5. CN113307767A - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2019016664A1 - An improved process for the preparation of lenvatinib - Google Patents [patents.google.com]
- 11. EP3620452A1 - Process for the preparation of lenvatinib - Google Patents [patents.google.com]
- 12. CN111349045A - Synthetic method of lenvatinib and novel intermediate - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Reactivity and Selectivity of Quinoline-Based Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases are fundamental regulators of cellular communication, controlling nearly every aspect of cell life, from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most critical target classes for modern drug discovery.[1][2] Kinase inhibitors have revolutionized cancer therapy, but their success hinges on a delicate balance: selectivity versus cross-reactivity .
Selectivity refers to an inhibitor's ability to bind to its intended kinase target with high affinity, while largely ignoring the hundreds of other kinases in the human kinome. High selectivity is often pursued to maximize on-target efficacy and minimize off-target side effects.[3] Conversely, cross-reactivity , or the inhibition of multiple kinases, can be a significant liability, leading to toxicity.[4][5][6] However, this "promiscuity" can also be therapeutically beneficial—a concept known as polypharmacology —where inhibiting multiple nodes in a cancer signaling network can lead to a more potent therapeutic effect.[3][4]
Within the vast chemical landscape of kinase inhibitors, the quinoline scaffold has emerged as a "privileged structure."[7][8] This heterocyclic aromatic compound is a versatile core for designing potent inhibitors against a range of critical kinase targets.[8][9] This guide provides an in-depth comparison of the selectivity and cross-reactivity profiles of prominent quinoline-based kinase inhibitors, explores the experimental methodologies used to determine these profiles, and discusses the profound clinical implications for researchers and drug developers.
The Quinoline Scaffold: A Versatile Core for Kinase Targeting
The quinoline ring system, a fusion of a benzene and a pyridine ring, provides a rigid and adaptable framework for interacting with the ATP-binding pocket of protein kinases.[8] Its synthetic tractability allows for extensive modification at various positions, enabling chemists to fine-tune potency and, crucially, selectivity.[8] Several FDA-approved drugs, such as Lenvatinib and Cabozantinib , feature a quinoline core and function as multi-kinase inhibitors, underscoring the scaffold's clinical importance.[10]
The general structure allows for strategic placement of functional groups that can form key hydrogen bonds, hydrophobic interactions, and van der Waals contacts within the kinase active site. The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, a common feature in many kinase inhibitor classes.
Caption: Core quinoline scaffold and key substitution points.
Key Kinase Targets and Signaling Pathways
Quinoline-based inhibitors have been successfully developed against several key kinase families implicated in cancer progression, including:
-
EGFR (Epidermal Growth Factor Receptor): A primary driver in many solid tumors, particularly non-small-cell lung cancer (NSCLC).[1][11][12]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): A critical mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow.[10][13][14]
-
Src Family Kinases: Non-receptor tyrosine kinases involved in cell proliferation, migration, and invasion.[15][16][17]
-
c-Met: A receptor tyrosine kinase whose signaling is often hijacked by cancer cells to promote metastasis.[18][19]
These kinases are central nodes in complex signaling cascades. The ability of a single drug to inhibit multiple targets (e.g., both EGFR and VEGFR) can be a powerful therapeutic strategy.
Caption: Simplified signaling pathway showing key kinase targets.
Comparative Selectivity of Representative Quinoline-Based Inhibitors
The selectivity of a kinase inhibitor is not absolute but exists on a spectrum. A compound's "selectivity profile" is a quantitative snapshot of its potency against its primary target versus a panel of other kinases. This is typically expressed using the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
The table below summarizes the inhibitory activity of several quinoline-based compounds against key kinases, illustrating the diversity of selectivity profiles that can be achieved from this single scaffold.
| Compound ID | Primary Target(s) | IC50 vs. Primary Target(s) (nM) | IC50 vs. Off-Targets (nM) | Key Structural Features | Reference(s) |
| Bosutinib (SKI-606) | Src, Abl | Src: ~1-2 | EGFR: >1000 | 4-Anilino-3-quinolinecarbonitrile core optimized for Src inhibition. | [16] |
| Cabozantinib | VEGFR2, c-Met | VEGFR2: 0.035, c-Met: 1.3 | KIT: 4.6, FLT3: 11.3 | 6,7-disubstituted quinoline with a cyclopropane carboxamide side chain. | [18] |
| Lenvatinib | VEGFR1-3, FGFR1-4 | VEGFR2: 4 | PDGFRα: 51, KIT: 72 | Quinoline-7-carboxamide core. | [10] |
| SIQ8 | EGFR | 0.82 | (Data not specified) | Sulfonylated indeno[1,2-c]quinoline, potent against EGFR. | [11] |
| Compound 8b | EGFR | 80 | (Data not specified) | Quinoline derivative designed via molecular hybridization. | [12] |
| Compound 17c | Src | Src: 0.4 | Lyn: 2, Fyn: 10 | 4-Anilinobenzo[g]quinoline-3-carbonitrile with water-solubilizing groups. | [16] |
| GSK583 | RIP2 | 1 | hERG: >1000 | 4-Aminoquinoline optimized to reduce hERG activity. | [20] |
Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration). Data is compiled from multiple sources for illustrative comparison.
Causality Behind Selectivity: A Look at Structure-Activity Relationships (SAR)
The data reveals clear structure-activity relationships that govern selectivity:
-
4-Anilino-3-quinolinecarbonitriles are a potent class of Src inhibitors.[16][21] Optimization of the aniline group at the C-4 position, such as adding a 2,4-dichloro-5-methoxy substitution, can increase Src potency by nearly an order of magnitude.[21]
-
Modifications at the C-6 and C-7 positions are crucial for both potency and solubility. For example, replacing a methoxy group at C-7 with a 3-(morpholin-4-yl)propoxy group enhanced the cellular activity of Src inhibitors.[21]
-
For EGFR inhibitors , the 4-anilino group is also a common feature, mimicking the quinazoline scaffold of approved drugs like Gefitinib and Erlotinib.[7][18] The overall shape of the molecule, such as in the sulfonylated indeno[1,2-c]quinolines, dictates the fit into the EGFR active site.[11]
-
In developing RIP2 inhibitors , chemists specifically modified the quinoline core to reduce lipophilicity, which was hypothesized to be responsible for off-target binding to the hERG ion channel—a critical step in improving the drug's safety profile.[20]
Experimental Workflows for Determining Kinase Selectivity
Trustworthy selectivity data is the bedrock of kinase inhibitor development. Several robust methodologies are employed to profile compounds against large panels of kinases, often numbering in the hundreds.[22]
Key Methodologies:
-
Biochemical Activity Assays: These are the most common methods and directly measure the enzymatic activity of a kinase.[23]
-
Radiometric Assays: The gold standard, these assays measure the transfer of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) to a substrate. They are highly sensitive and direct but require handling of radioactive materials.[24][25]
-
Luminescence-Based Assays: These popular high-throughput methods, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the reaction, which is then converted into a light signal.[25]
-
-
Biophysical Binding Assays: These methods measure the direct physical interaction between an inhibitor and a kinase, independent of enzymatic activity.
-
Cell-Based Assays: These assays confirm that an inhibitor can engage its target within the complex environment of a living cell.
-
Target Engagement Assays: Techniques like NanoBRET™ measure inhibitor binding to a target kinase in live cells.[4]
-
Phospho-protein Analysis: Methods like Western blotting or ELISA are used to measure the phosphorylation of a kinase's downstream substrate, providing a functional readout of target inhibition in a cellular context.
-
Protocol Example: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol provides a self-validating system for determining an inhibitor's IC50 value.
1. Reaction Setup:
-
In a multi-well plate, create a serial dilution of the quinoline-based test compound.
-
Add the kinase, its specific substrate, and ATP to each well.
-
Causality: The ATP concentration is critical. Assays are often run at the Km value for ATP to allow for a standardized comparison of inhibitor potency (IC50) across different kinases.[26]
-
-
Include control wells: a "no inhibitor" control (100% activity) and a "no enzyme" control (background).
2. Kinase Reaction:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
3. ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.
-
Trustworthiness: This step is crucial to prevent ATP from interfering with the subsequent luminescence signal, ensuring that the signal is directly proportional to the ADP produced by the target kinase.
-
-
Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated into a luminescent signal via luciferase.
4. Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a luminescence-based kinase selectivity assay.
Clinical Implications: Balancing Efficacy and Toxicity
A deep understanding of a quinoline inhibitor's selectivity profile is paramount for its successful clinical translation.
-
Predicting Adverse Events: Many side effects are caused by off-target kinase inhibition.[5][6] For instance, inhibitors that cross-react with VEGFR2 can cause hypertension, while those hitting EGFR often lead to skin rash and diarrhea. Profiling a compound against a broad kinome panel can proactively identify potential liabilities and guide the development of safer medicines.[28]
-
Exploiting Polypharmacology: For complex diseases like cancer, hitting a single target is often insufficient due to pathway redundancy and resistance mechanisms. Multi-kinase inhibitors like Cabozantinib, which potently inhibits both VEGFR2 and c-Met, simultaneously block tumor angiogenesis and metastatic signaling pathways, providing a powerful dual-pronged attack.[18] Understanding which off-targets are beneficial versus detrimental is a key challenge and opportunity in drug design.[4]
-
Overcoming Drug Resistance: Tumors can develop resistance to selective inhibitors through mutations in the target kinase. A cross-reactive inhibitor that also hits the downstream or parallel pathways may be able to circumvent this resistance.
Conclusion
The quinoline scaffold remains a highly valuable and versatile starting point for the design of potent kinase inhibitors. As this guide has illustrated, subtle modifications to this core structure can dramatically alter an inhibitor's selectivity profile, steering it from a highly specific agent to a broad-spectrum multi-kinase inhibitor. The key to successful drug development lies not in universally striving for perfect selectivity, but in achieving the optimal selectivity profile for a given therapeutic indication. This requires a rigorous, quantitative understanding of a compound's on- and off-target activities, generated through robust and validated experimental methodologies. As our knowledge of the human kinome and its role in disease continues to expand, the rational design of next-generation quinoline-based inhibitors with finely tuned selectivity profiles will be crucial for delivering safer and more effective medicines to patients.[29]
References
- A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. (n.d.). Benchchem.
- 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. (n.d.). PubMed.
- Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. (n.d.).
- Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (n.d.).
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science.
- 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. (n.d.).
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simul
- Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy. (n.d.). Semantic Scholar.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library.
- Structure activity relationships of quinoline-containing c-Met inhibitors. (2008). PubMed.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.).
- New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. (2026). PubMed.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014).
- Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (n.d.). PubMed.
- New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026).
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.).
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022).
- Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. (n.d.).
- Advantages of quinoline nucleus as inhibitor of VEGFR-2. (n.d.).
- Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (n.d.).
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology.
- Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Oxford Academic.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
- Quinoxaline Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (2025).
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest.
- Kinase Selectivity Panels. (n.d.). Reaction Biology.
- Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. (n.d.).
- Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2025).
- Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic.
- Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. (2024). medRxiv.
- Comparative Kinase Cross-Reactivity Profiling: 5-(3-Methylpiperazin-1-yl)isoquinoline and Selected Multi-Kinase Inhibitors. (n.d.). Benchchem.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medrxiv.org [medrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy | Semantic Scholar [semanticscholar.org]
- 11. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Evaluation of Novel Quinoline-3-Carboxylic Acid Derivatives as Anticancer Agents
This guide provides a comprehensive framework for the in vitro evaluation of 4-chloro-6-methoxyquinoline-3-carboxylic acid derivatives and related compounds for their potential as cancer therapeutics. We will delve into the rationale behind experimental design, provide detailed protocols for essential assays, and present a comparative analysis of representative compounds to illustrate the evaluation process. Our focus is on generating robust, reproducible data that can confidently guide further drug development efforts.
The Rationale: Why Quinoline Derivatives?
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] In oncology, quinoline derivatives have demonstrated a remarkable breadth of anticancer activities. Their mechanisms of action are diverse, ranging from DNA intercalation and inhibition of topoisomerase enzymes to the modulation of critical signaling pathways involved in cell proliferation, angiogenesis, and apoptosis (cell death).[3][4][5] The targeted modification of the quinoline ring, such as the introduction of chloro and methoxy groups at specific positions, allows for the fine-tuning of their pharmacological properties, potentially enhancing potency and selectivity against cancer cells.[6]
This guide uses several reported quinoline-3-carboxamide and 4-oxoquinoline-3-carboxamide derivatives as illustrative examples to benchmark the performance of new chemical entities. The objective is to determine not just the potency (how much of the drug is needed) but also the selectivity (whether it preferentially kills cancer cells over normal cells) and the mechanism by which it induces cell death.
Comparative Cytotoxicity Analysis: Benchmarking Against Alternatives
A crucial first step is to assess the cytotoxic potential of the synthesized derivatives against a panel of clinically relevant human cancer cell lines. The choice of cell lines should ideally represent different cancer types (e.g., breast, gastric, lung) to identify potential tissue-specific activity. For this guide, we will consider a hypothetical dataset based on published findings for related structures to illustrate the comparison.
The half-maximal inhibitory concentration (IC50) is the primary metric for cytotoxicity. It represents the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Representative Quinoline Derivatives
| Compound | MCF-7 (Breast) | AGS (Gastric) | MRC-5 (Normal Lung Fibroblast) | Selectivity Index (SI) vs. AGS |
| Derivative 16b | >20 | 1.92 | >20 | >10.4 |
| Derivative 17b | >20 | 5.18 | >20 | >3.8 |
| Doxorubicin | 0.85 | 0.95 | 1.05 | 1.1 |
| Test Compound A | Data to be generated | Data to be generated | Data to be generated | To be calculated |
| Test Compound B | Data to be generated | Data to be generated | Data to be generated | To be calculated |
Data for derivatives 16b and 17b are adapted from a study on 4-oxoquinoline-3-carboxamide derivatives for illustrative purposes.[7] Doxorubicin is a standard chemotherapeutic agent used as a positive control. The Selectivity Index (SI) is calculated as IC50 (Normal Cells) / IC50 (Cancer Cells).
Expert Insight: The inclusion of a non-cancerous cell line, such as MRC-5, is critical for assessing selectivity. A high Selectivity Index is a desirable characteristic for a drug candidate, as it suggests a wider therapeutic window and potentially fewer side effects. As illustrated, derivatives 16b and 17b show promising selectivity against the gastric cancer cell line compared to doxorubicin, which affects cancerous and normal cells at similar concentrations.[7]
Experimental Workflows and Protocols
To generate the data presented above and to further characterize the mechanism of action, a series of well-established in vitro assays are required. The overall workflow is designed to move from broad screening to more detailed mechanistic studies for the most promising compounds.
Experimental Workflow Diagram
Caption: High-level workflow for in vitro anticancer evaluation.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Causality: This assay is chosen for initial screening due to its high throughput, reliability, and cost-effectiveness. It provides a quantitative measure of a compound's ability to reduce cell viability, allowing for the rapid determination of IC50 values across many compounds and cell lines.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, AGS) and normal cells (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives and control drugs (e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is a gold standard for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.
Causality: Once a compound is identified as cytotoxic, it is crucial to understand how it kills the cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically does not induce an inflammatory response. This assay provides quantitative data on apoptosis induction. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[10]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the quinoline derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from Thermo Fisher Scientific).[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3/7 Activity Assay
Caspases are a family of proteases that are critical executioners of apoptosis.[12] Measuring the activity of effector caspases like caspase-3 and caspase-7 provides direct evidence that the observed cell death is occurring through the apoptotic pathway.
Causality: This assay confirms the findings of the Annexin V assay and provides a more specific mechanistic insight. Activation of caspase-3/7 is a hallmark of apoptosis.[13] This fluorometric or colorimetric assay uses a specific substrate that, when cleaved by active caspases, releases a detectable signal.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 96-well plate (white or clear, depending on the detection method) and treat with the compound as described for the apoptosis assay.
-
Lysis and Reagent Addition: After treatment, add a caspase-glo 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity and cell lysis.
-
Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and substrate cleavage.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.
Potential Mechanism of Action: Induction of Apoptosis
Many quinoline derivatives exert their anticancer effects by inducing apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway. The compound may cause cellular stress, leading to the activation of pro-apoptotic proteins (like Bax) and the inhibition of anti-apoptotic proteins (like Bcl-2). This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates the caspase cascade, culminating in cell death.
Apoptosis Signaling Pathway Diagram
Caption: Intrinsic pathway of apoptosis induced by quinoline derivatives.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the preliminary in vitro evaluation of novel this compound derivatives. By employing a combination of cytotoxicity screening and mechanistic assays, researchers can effectively identify promising lead compounds for further development. The most potent and selective derivatives should be advanced to more complex studies, including cell cycle analysis, western blotting to confirm the modulation of apoptotic proteins, and ultimately, in vivo xenograft models to assess their efficacy in a living organism. The journey from bench to bedside is long, but it begins with rigorous and well-validated in vitro data.
References
-
Jafari, E., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3450-3467.[3]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.[4]
-
Aziz, M. A., et al. (2024). An overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link][5]
-
Singh, A., & Kumar, A. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. CPQ Cancer, 3(2), 1-14.[1]
-
Kumar, A., et al. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(55), 44119-44133.[2]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.[11]
-
Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11726.[2]
-
Sajjadi-Tajan, F., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3013.[10]
-
Wlodkowic, D., et al. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments, (193), e65150.[12]
-
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link][13]
-
Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(12), 115511.[14]
-
Vasconcelos, S. N. S., et al. (2017). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 22(10), 1739.[7]
-
van Meerloo, J., et al. (2011). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (51), e2864.[8]
- Asif, M. (2017). A review on the synthesis, anticancer and antimicrobial potential of quinoline and its derivatives. Mini-Reviews in Medicinal Chemistry, 17(1), 4-22.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link][9]
Sources
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology [neuroquantology.com]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the biological effects of substituted quinoline-3-carboxylic acids
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyridine ring, offers a versatile framework for structural modification, leading to a wide spectrum of biological activities.[1][3] Among its many derivatives, quinoline-3-carboxylic acids have emerged as a particularly privileged class of compounds, demonstrating significant potential in oncology, infectious diseases, and immunology.[4][5][6]
The presence of the carboxylic acid group at the C-3 position is often crucial for biological activity, acting as a key pharmacophore that interacts with enzyme active sites.[7] The true versatility of this scaffold, however, lies in the diverse effects that arise from substitutions at other positions on the quinoline ring. This guide provides a comparative analysis of the biological effects of these substituted derivatives, focusing on their anticancer, antibacterial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, explain the causality behind the experimental methods used for their evaluation, and provide detailed protocols for key assays.
Anticancer Activity: Targeting Cellular Proliferation
A significant thrust in the development of quinoline-3-carboxylic acid derivatives has been in the pursuit of novel anticancer agents.[4][8] These compounds have shown promise in selectively targeting the unique physiology of cancer cells.[9][10]
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
A primary anticancer mechanism for many quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[7][11] This mitochondrial enzyme catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[7] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway, making hDHODH an attractive therapeutic target. The carboxylate group of the quinoline derivative is fundamental to this inhibition, often forming a salt bridge with key amino acid residues (e.g., Arginine) within the enzyme's binding pocket, thereby blocking its function and halting cell growth.[7]
Caption: Inhibition of hDHODH by quinoline-3-carboxylic acids disrupts pyrimidine synthesis.
Structure-Activity Relationship (SAR) Analysis
The anticancer efficacy of these compounds is highly dependent on the nature and position of substituents on the quinoline ring.
-
C2 Position: Bulky, hydrophobic substituents at the C2 position are often necessary for potent inhibition of hDHODH.[11] For instance, biphenyl groups can enhance binding affinity within the enzyme's hydrophobic pocket.
-
C4 Position: The carboxylic acid at this position (or its corresponding salts) is a strict requirement for activity against hDHODH.[11] Altering this group to an ester or amide can reduce or abolish activity.[12]
-
Benzo Ring (C6, C7): Substitutions on the benzo portion of the ring, such as fluorine atoms, can significantly modulate the compound's potency and pharmacokinetic properties.[11]
-
pKa Value: Modifying the acidity (pKa) of the carboxylic acid can enhance selectivity towards cancer cells. The acidic microenvironment of tumors can lead to a higher concentration of the unionized, more permeable form of the drug, increasing its uptake by cancer cells compared to healthy cells.[9][10]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of representative substituted quinoline-3-carboxylic acid derivatives against common cancer cell lines.
| Compound ID | Substituents | Cell Line | IC₅₀ (µM) | Reference |
| 4k | 2-styryl, various | K562 | 0.28 | [4][8] |
| 4m | 2-styryl, various | K562 | 0.28 | [4][8] |
| 4m | 2-styryl, various | MCF-7 | 0.33 | [4][8] |
| 4n | 2-styryl, various | MCF-7 | 0.33 | [4][8] |
| 2f | 2,4-disubstituted | MCF-7/K562 | Potent | [9][10] |
| 2l | 2,4-disubstituted | MCF-7/K562 | Potent | [9][10] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: Cytotoxicity Assessment via MTT Assay
The MTT assay is a cornerstone for evaluating the cytotoxic potential of novel compounds. Its selection is based on its ability to quantify cellular metabolic activity, which serves as a proxy for cell viability. The assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] This colorimetric change is directly proportional to the number of viable cells.
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[15]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the quinoline derivative. Include wells for a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[15]
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours, protected from light, allowing viable cells to metabolize the MTT.[15]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the resulting purple formazan crystals.[14]
-
Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Antibacterial Activity: Disrupting Bacterial Replication
The quinolone framework is perhaps most famous for its application in antibacterial agents (fluoroquinolones). The quinoline-3-carboxylic acid moiety is a critical component of this class of drugs.[16][17]
Mechanism of Action: Inhibition of Bacterial Topoisomerases
Quinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][16] These enzymes are crucial for managing DNA supercoiling, a process required for DNA replication, repair, and transcription. The quinolone molecule traps the enzyme-DNA complex in a state where the DNA is cleaved, preventing re-ligation and leading to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[7]
Caption: Quinolines inhibit DNA gyrase, leading to DNA damage and bacterial cell death.
Structure-Activity Relationship (SAR) Analysis
The antibacterial spectrum and potency of quinoline-3-carboxylic acids are dictated by their substitution patterns.
-
C3 Position: The carboxylic acid is indispensable for antibacterial activity, as it is involved in binding to the DNA gyrase enzyme.[7]
-
N1 Position: Small alkyl groups (e.g., ethyl, cyclopropyl) at the N1 position are often optimal for potent activity. More complex substitutions, like alkoxy groups, have also been explored.[18]
-
C6 Position: A fluorine substituent at C6 dramatically increases potency and broadens the spectrum of activity, a hallmark of the fluoroquinolone class.
-
C7 Position: A piperazine ring or similar nitrogen-containing heterocycle at the C7 position generally enhances activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[16]
Comparative Antibacterial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against representative bacterial strains.
| Compound Class | Target Bacteria | Typical MIC Range (µg/mL) | Reference |
| New Quinolones | Enteric Gram-negatives | Potent (<1) | [16] |
| (Ofloxacin, etc.) | P. aeruginosa | Active | [16] |
| Gram-positives | Active | [16] | |
| 1-Alkoxy derivs. | Gram-negatives | Comparable to N-ethyl | [18] |
| S. aureus | Comparable to N-ethyl | [18] | |
| Thioether derivs. | Xanthomonas oryzae | 11.05 (EC₅₀) | [5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[19]
Experimental Protocol: MIC Determination via Broth Microdilution
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[19] This method is chosen for its efficiency and reproducibility in assessing the lowest concentration of a compound that inhibits microbial growth.[20][21]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent. Create a series of twofold dilutions of the compound in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB). Each well should contain 50 µL of the diluted compound.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB so that the final inoculum in each well will be 5 x 10⁵ CFU/mL.[21]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control well (MHB + inoculum, no drug) and a negative control well (MHB only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the quinoline derivative in which there is no visible growth.[19] This can also be determined by measuring the optical density (OD) at 600 nm with a microplate reader.
Anti-inflammatory Activity: Modulating Immune Responses
Beyond their antimicrobial and anticancer roles, quinoline derivatives have also been investigated as anti-inflammatory agents.[3][22][23] Chronic inflammation is a key factor in many diseases, creating a need for novel therapeutics.[24]
Mechanism of Action: Diverse Pathways
The anti-inflammatory effects of substituted quinoline-3-carboxylic acids are not attributed to a single mechanism but rather a range of actions depending on the specific molecular structure.
-
COX/LOX Inhibition: Some derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of inflammatory mediators like prostaglandins and leukotrienes.[23][25]
-
T-Cell Modulation: Certain compounds have been shown to down-regulate T-cell function, which plays a significant role in inflammatory and autoimmune diseases.[25]
-
Cytokine and Mediator Suppression: A common mechanism is the inhibition of pro-inflammatory mediator production in immune cells like macrophages. This includes reducing the output of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins upon stimulation.[22][26]
Structure-Activity Relationship (SAR) Analysis
The structural features that confer anti-inflammatory activity can differ from those required for antibacterial or anticancer effects.
-
Efforts in SAR studies have shown that the biological target can be tuned by the substituents. For example, quinolines with a simple carboxylic acid moiety have been associated with COX inhibition, whereas those with carboxamide groups may target other pathways.[23]
-
Studies have shown that various quinoline-related carboxylic acids can exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced macrophage models, sometimes comparable to classical NSAIDs like indomethacin.[22][27]
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay is selected to evaluate a compound's ability to suppress a key inflammatory mediator, nitric oxide. The murine macrophage cell line RAW 264.7 is an excellent model, as it produces significant amounts of NO upon stimulation with LPS.[26] The amount of NO is quantified indirectly by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[28]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the quinoline derivative for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 24 hours.[28]
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. Add 50 µL of this freshly mixed reagent to each 50 µL supernatant sample.[26][28]
-
Absorbance Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition can then be determined relative to the LPS-stimulated control.
Conclusion
The substituted quinoline-3-carboxylic acid scaffold is a remarkably versatile and enduringly relevant structure in drug discovery. Through targeted modifications at various positions on its bicyclic core, researchers can systematically tune the biological activity of these compounds, directing them towards distinct therapeutic applications. The potent inhibition of hDHODH by C2-substituted derivatives highlights their potential as selective anticancer agents. The foundational role of the scaffold in targeting bacterial topoisomerases continues to inspire the development of new antibacterial drugs. Furthermore, the ability of certain derivatives to modulate key inflammatory pathways underscores their promise in treating immune-related disorders.
The comparative analysis presented here, grounded in mechanistic understanding and validated experimental protocols, demonstrates that the future of drug development may lie not only in discovering entirely new scaffolds but also in the intelligent and creative optimization of proven ones. Continued exploration of the structure-activity relationships of quinoline-3-carboxylic acids will undoubtedly unlock new therapeutic opportunities to address pressing challenges in human health.
References
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]
-
Purohit, P., & Mittal, R. K. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1696-1707. [Link]
-
Purohit, P., & Mittal, R. K. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science Publishers. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. [Link]
-
Al-Ostath, O. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design. [Link]
-
Al-Ostath, O. A., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]
-
Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]
-
Khan, A. U., & Singh, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 18-24. [Link]
-
El-Sayed, M. A., et al. (2009). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(9), 3504-3511. [Link]
-
Lu, C., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(12), 1011-1015. [Link]
-
Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Adrar, N., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Microbiological Research, 281, 127620. [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science Publishers. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]
-
Carlson, R. P., et al. (1994). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of Pharmacology and Experimental Therapeutics, 269(2), 616-623. [Link]
-
Kumada, T., & Neu, H. C. (1985). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. The American Journal of Medicine, 78(6B), 33-39. [Link]
-
Albrecht, R. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-796. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Singh, R., & Kaur, M. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini Reviews in Medicinal Chemistry, 16(1), 50-65. [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. [Link]
-
Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044-12051. [Link]
-
Al-Ostath, O. A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2217-2228. [Link]
-
Gamliel, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
-
Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
Mishra, S., et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 3941-3959. [Link]
-
Snehi, V., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-6-methoxyquinoline-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds, particularly those with reactive functional groups like 4-Chloro-6-methoxyquinoline-3-carboxylic acid, is a critical and often overlooked aspect of the laboratory workflow. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to ensure the safety of personnel and the protection of our environment.
Understanding the Hazard Profile
Safety data sheets (SDS) for closely related compounds, such as 4-Chloro-6-methoxyquinoline, classify them as causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. The presence of a chlorine atom on the aromatic ring system also places it in the category of halogenated organic compounds, which require special consideration for disposal due to their potential to form persistent and toxic byproducts if not handled correctly.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2)[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, and full-length pants. |
| Serious Eye Irritation (Category 2)[1] | Tightly fitting safety goggles with side-shields. |
| Potential Respiratory Irritant[1] | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended. |
| Halogenated Organic Compound | All PPE listed above. |
The Disposal Decision Workflow: A Step-by-Step Approach
The primary goal of a sound disposal procedure is to render the chemical waste as non-hazardous as possible before it leaves the laboratory, and to ensure its final disposal is conducted in an environmentally responsible manner. The following workflow provides a logical progression for managing waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
In-Laboratory Pre-treatment: Alkaline Hydrolysis
The 4-chloroquinoline moiety is susceptible to nucleophilic substitution, particularly hydrolysis, which can replace the chlorine atom with a hydroxyl group. This transformation is advantageous as it removes the halogen, often reducing the compound's reactivity and potential for forming chlorinated dioxins upon incineration. Alkaline hydrolysis of the ester of a similar compound has been documented, suggesting this is a viable pathway[2].
Protocol 1: Alkaline Hydrolysis of this compound Waste
Objective: To hydrolyze the 4-chloro group to a 4-hydroxy group, reducing the hazardous nature of the waste. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Waste containing this compound.
-
1 M Sodium Hydroxide (NaOH) solution.
-
1 M Hydrochloric Acid (HCl) solution.
-
pH indicator strips or a calibrated pH meter.
-
Stir plate and stir bar.
-
Appropriately sized beaker or flask for the reaction.
-
Labeled hazardous waste container for the treated liquid.
Procedure:
-
Preparation: Carefully transfer the waste solution containing this compound to a beaker or flask. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) before proceeding.
-
Basification: While stirring, slowly add 1 M NaOH solution to the waste. The carboxylic acid will first be neutralized. Continue adding NaOH until the solution is strongly basic (pH > 12).
-
Hydrolysis: Gently heat the basic solution to approximately 75-80°C and maintain this temperature with stirring for several hours (e.g., 2-4 hours). The hydrolysis of the 4-chloro group to a 4-hydroxy group is promoted under these conditions[3].
-
Cooling: Turn off the heat and allow the solution to cool to room temperature.
-
Neutralization: Once cooled, slowly and carefully add 1 M HCl solution while stirring to neutralize the excess NaOH. Monitor the pH closely and adjust to a final pH between 6 and 8.
-
Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should indicate "Hydrolyzed and Neutralized this compound Waste" and list all components.
This pre-treatment step converts the parent compound to 4-hydroxy-6-methoxyquinoline-3-carboxylic acid, a likely less hazardous derivative, making the subsequent professional disposal safer and more straightforward.
Final Disposal: Professional Waste Management
Following in-lab pre-treatment, or for waste that cannot be treated in-house, the ultimate disposal must be handled by a licensed professional waste management company. This is non-negotiable and ensures compliance with local, state, and national environmental regulations.
When preparing the waste for pickup, ensure the following:
-
Proper Containment: The waste container must be in good condition, compatible with the chemical waste, and securely sealed.
-
Accurate Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name and any other components in the waste stream.
-
Segregation: Do not mix this waste with other incompatible waste streams.
The primary disposal route for halogenated organic compounds is high-temperature incineration[1]. For hazardous waste containing over 1% of halogenated organic substances, an incineration temperature of at least 1100°C is required to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity and your laboratory supervisor.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean up a small, manageable spill, don the appropriate PPE as outlined in Table 1.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand), then collect the absorbed material into a sealed, labeled container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[1].
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe working environment and environmental stewardship.
References
-
Kim, J., et al. (2015). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Molecules, 20(9), 16377-16393. Available at: [Link]
Sources
A Comprehensive Guide to the Safe Handling of 4-Chloro-6-methoxyquinoline-3-carboxylic acid
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 4-Chloro-6-methoxyquinoline-3-carboxylic acid, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry.[1][2] Ensuring the safety of laboratory personnel is paramount during its handling and experimentation. This guide provides a detailed, experience-driven framework for the safe use of this compound, emphasizing not just the necessary personal protective equipment (PPE) but also the rationale behind each safety measure, operational protocol, and disposal plan.
This guide is built upon these known hazards to provide a robust safety protocol.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling.[9] It serves as a critical barrier between the researcher and potential chemical exposure.[10] The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Given the high risk of serious eye irritation, standard safety glasses are insufficient.[6] Tightly sealed chemical splash goggles conforming to EN 166 or NIOSH standards are mandatory. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential.[11][12] |
| Hands | Chemical-Resistant Gloves | Double gloving is recommended. The inner glove should be a nitrile glove for dexterity, while the outer glove should be a material with high chemical resistance to halogenated organic compounds, such as neoprene or butyl rubber.[12] Always inspect gloves for any signs of degradation or perforation before use.[13][14] |
| Body | Laboratory Coat and Chemical-Resistant Apron | A flame-resistant lab coat is standard. For procedures involving significant quantities or a high risk of splashes, a chemical-resistant apron made of a material like PVC should be worn over the lab coat to provide an additional layer of protection.[11][12] |
| Respiratory | NIOSH-approved Respirator | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[15][16] If there is a potential for aerosolization or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[10] |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills. |
Part 2: Operational Plan - A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and accidents. The following workflow should be adopted when working with this compound.
Experimental Workflow
Caption: A stepwise workflow for safely handling this compound.
Detailed Methodologies
-
Preparation:
-
Designate a Work Area: Cordon off a specific area in the laboratory for the experiment. Ensure an eyewash station and safety shower are readily accessible.[10]
-
Material Gathering: Before handling the compound, gather all necessary equipment, reagents, and PPE to avoid leaving the designated area mid-procedure.
-
Weighing: If the compound is a solid, weigh it in a ventilated balance enclosure or a fume hood to prevent inhalation of dust particles.[16]
-
-
Execution:
-
Dissolution and Reaction: All manipulations, including dissolution and reaction setup, must be performed within a certified chemical fume hood.[17] Use appropriate shielding if the reaction is exothermic or has the potential to pressurize.
-
Transfers: When transferring solutions, use a funnel and keep containers capped when not in use to minimize vapor release.
-
-
Cleanup:
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A preliminary rinse with a suitable solvent (e.g., ethanol or acetone) in the fume hood is recommended before standard washing procedures.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Part 3: Disposal Plan - Environmental Responsibility
Proper waste disposal is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Disposal Workflow
Caption: A workflow for the proper segregation and disposal of waste generated from experiments.
Disposal Protocols
-
Halogenated Liquid Waste: All organic solutions containing this compound, as well as solvent rinses from decontamination, should be collected in a designated, clearly labeled "Halogenated Waste" container.[17] Do not mix with non-halogenated waste.
-
Solid Waste: Excess solid compound and any contaminated consumables (e.g., gloves, weighing paper, absorbent pads) must be collected in a sealed and labeled solid waste container.
-
Aqueous Waste: Aqueous solutions from extractions or washes should be neutralized. Depending on local regulations, small quantities may be permissible for drain disposal after neutralization and a thorough check of the pH. However, it is best practice to collect all aqueous waste that has been in contact with the compound in a separate, labeled container for hazardous waste disposal.
-
Labeling: All waste containers must be clearly labeled with the full chemical names of the contents and the appropriate hazard symbols.
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and minimizing environmental impact.
References
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]
-
Storemasta. (2023, October 4). Handling Corrosive Substances in the Workplace. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Angene Chemical. (2025, February 6). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxamide. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]
-
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (n.d.). ACS Omega. Retrieved from [Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (n.d.). Chemical Science. Retrieved from [Link]
Sources
- 1. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. angenechemical.com [angenechemical.com]
- 4. 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. hazchemsafety.com [hazchemsafety.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 12. oshatrainingschool.com [oshatrainingschool.com]
- 13. kerbl.com [kerbl.com]
- 14. cdn.mscdirect.com [cdn.mscdirect.com]
- 15. blog.storemasta.com.au [blog.storemasta.com.au]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
